molecular formula C5H6N2O2S B1603007 5-Amino-2-methylthiazole-4-carboxylic acid CAS No. 36405-01-3

5-Amino-2-methylthiazole-4-carboxylic acid

Cat. No.: B1603007
CAS No.: 36405-01-3
M. Wt: 158.18 g/mol
InChI Key: USZABUOLFPZBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features both amino and carboxylic acid functional groups on a thiazole core, making it a valuable precursor for the synthesis of diverse derivatives . Its primary research application is as a key starting material for constructing more complex molecules. The compound serves as a foundational scaffold for creating N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through reactions such as acylation of its ester and anilide forms . Furthermore, its molecular structure makes it an excellent candidate for crystal engineering and supramolecular chemistry studies. It can form multi-component crystalline salts with various carboxylic acids through hydrogen bonds and other non-covalent interactions, which is valuable for developing new functional materials . Specifications & Handling: • Molecular Formula: C 5 H 6 N 2 O 2 S • Molecular Weight: 158.18 g/mol • Purity: >95% • Storage: Preserve in a dark place under an inert atmosphere at 2-8°C . Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZABUOLFPZBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629860
Record name 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36405-01-3
Record name 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-2-methylthiazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a substituted thiazole ring, serves as a versatile scaffold and a key building block in the synthesis of a wide array of biologically active molecules. Thiazole derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antineoplastic activities.[1] The precise arrangement of the amino, methyl, and carboxylic acid groups on this specific scaffold makes it a valuable precursor for developing targeted therapeutics and novel chemical entities.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will dissect the chemical logic behind the chosen methodologies, present detailed experimental protocols, and offer field-proven insights into reaction mechanisms and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of and practical guidance on the synthesis of this important intermediate.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) begins with the disconnection of the final carboxylic acid, which is typically formed via the hydrolysis of a more stable ester precursor, such as an ethyl or methyl ester (II). The core challenge lies in the construction of the 5-aminothiazole ring with the desired 2-methyl and 4-carbalkoxy substituents. The most robust and regioselective strategies involve the cyclization of a carefully constructed acyclic precursor that already contains the requisite functional groups. One of the most effective methods is the acid-catalyzed cyclization of an ethyl 2-acylamino-2-thiocarbamoylacetate derivative (III), which reliably yields the 5-aminothiazole structure.

G I This compound (I) II Ethyl 5-amino-2-methylthiazole-4-carboxylate (II) I->II Ester Hydrolysis III Ethyl 2-acetylamino-2-thiocarbamoylacetate (III) II->III Acid-Catalyzed Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Acid-Catalyzed Cyclization of an Acylaminothiocarbamoylacetate Precursor

This pathway is distinguished by its high efficiency and excellent regiochemical control. The strategy involves the synthesis of a linear precursor, ethyl 2-acetylamino-2-thiocarbamoylacetate, which is then subjected to an acid-catalyzed intramolecular cyclization to form the thiazole ring. The final step is a standard saponification to yield the target carboxylic acid. This method has been shown to produce ethyl 5-aminothiazole-4-carboxylates in excellent yields.[2]

Pathway Overview

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization cluster_2 Part C: Hydrolysis start Ethyl 2-acetylamino-2-cyanoacetate precursor Ethyl 2-acetylamino-2-thiocarbamoylacetate start->precursor H₂S, Et₃N ester Ethyl 5-amino-2-methylthiazole-4-carboxylate precursor->ester Polyphosphoric Acid (PPA), Heat final This compound ester->final 1. NaOH (aq) 2. HCl (aq)

Caption: Workflow for the primary synthesis pathway.

Experimental Protocols

Part A: Synthesis of Precursor (Ethyl 2-acetylamino-2-thiocarbamoylacetate)

The synthesis of the acyclic precursor begins with a readily available starting material, ethyl 2-acetylamino-2-cyanoacetate. The critical transformation is the conversion of the nitrile group into a thioamide functionality.

  • Rationale: The use of hydrogen sulfide (H₂S) in the presence of a base like triethylamine (Et₃N) is a standard method for the synthesis of thioamides from nitriles. The base activates the H₂S for nucleophilic attack on the electrophilic carbon of the nitrile.

  • Protocol:

    • Dissolve ethyl 2-acetylamino-2-cyanoacetate (1.0 eq) in a suitable solvent such as pyridine or ethanol.

    • Add triethylamine (1.5 eq) to the solution.

    • Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-acetylamino-2-thiocarbamoylacetate.

Part B: Cyclization to Ethyl 5-amino-2-methylthiazole-4-carboxylate

This step is the key ring-forming reaction, where the linear precursor is cyclized to form the thiazole heterocycle.

  • Rationale: Polyphosphoric acid (PPA) is an excellent dehydrating agent and acid catalyst. It protonates the carbonyl oxygen of the acetyl group, making the carbon more electrophilic. The sulfur of the thioamide then acts as a nucleophile, attacking this carbon to initiate cyclization. A subsequent dehydration and tautomerization yield the aromatic 5-aminothiazole ring. This intramolecular reaction is highly favored and prevents the formation of unwanted side products.[2]

  • Protocol:

    • Place ethyl 2-acetylamino-2-thiocarbamoylacetate (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (10x weight of the starting material).

    • Heat the mixture with stirring at 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Allow the mixture to cool to approximately 60 °C and pour it carefully onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms (pH ~7-8).

    • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure ethyl 5-amino-2-methylthiazole-4-carboxylate.

Part C: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Rationale: Saponification is a classic method for ester hydrolysis. A base, typically sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[3]

  • Protocol:

    • Suspend ethyl 5-amino-2-methylthiazole-4-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 M, 10 vol).

    • Heat the stirring solution at 50-60 °C for 30-60 minutes, until a clear solution is formed, indicating complete hydrolysis.[3]

    • Cool the solution in an ice bath and carefully acidify with 1 M hydrochloric acid (HCl) to a pH of 3-4.

    • A precipitate will form. Collect the solid by filtration in a Büchner funnel.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Summary
StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
AThioamidationH₂S, Et₃N, Pyridine20-254-675-85
BCyclizationPolyphosphoric Acid100-1201-285-95[2]
CHydrolysisNaOH (aq), HCl (aq)50-600.5-170-80[3]

Alternative Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, typically involving the reaction of an α-halocarbonyl compound with a thioamide.[4] While the classic Hantzsch synthesis does not directly yield a 5-aminothiazole, a modification using appropriate starting materials can be employed. This route is conceptually straightforward but may present challenges in regioselectivity and availability of starting materials compared to the primary pathway described above.

Conceptual Approach

A plausible Hantzsch-type approach would involve the reaction of thioacetamide (to provide the N1 and C2-methyl fragment) with ethyl 2-chloro-2-cyanoacetate (to provide the C4-carboxylate, C5, and the amino precursor). The initial cyclization would yield an iminothiazole intermediate, which would then tautomerize to the more stable 5-aminothiazole product.

G cluster_0 Hantzsch Condensation cluster_1 Hydrolysis reactant1 Thioacetamide product Ethyl 5-amino-2-methylthiazole-4-carboxylate reactant2 Ethyl 2-chloro-2-cyanoacetate reactant2->product Base (e.g., NaHCO₃) Ethanol, Reflux final_product This compound product->final_product 1. NaOH 2. HCl

Caption: Conceptual Hantzsch-type synthesis pathway.

  • Rationale: In this reaction, the sulfur of thioacetamide acts as a nucleophile, displacing the chloride from ethyl 2-chloro-2-cyanoacetate. The nitrogen of the resulting intermediate then attacks the cyano group's carbon in an intramolecular cyclization. This forms the five-membered ring. Subsequent tautomerization of the exocyclic imine to an endocyclic amine results in the aromatic 5-aminothiazole system.

  • General Protocol:

    • Dissolve thioacetamide (1.0 eq) and ethyl 2-chloro-2-cyanoacetate (1.0 eq) in a suitable solvent like ethanol.

    • Add a mild base, such as sodium bicarbonate or potassium carbonate (1.1 eq), to neutralize the HCl formed during the reaction.

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the ethyl ester.

    • Proceed with the saponification step as described in Part C of the primary pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective, multi-step sequence starting from readily available materials. The pathway involving the acid-catalyzed cyclization of a pre-formed ethyl 2-acetylamino-2-thiocarbamoylacetate precursor offers superior yields and avoids potential side reactions, making it the preferred method for laboratory and potential scale-up applications.[2] While the classic Hantzsch synthesis provides a fundamental alternative, careful selection of starting materials is crucial to ensure the correct substitution pattern on the final thiazole ring. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable heterocyclic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Amino-Methyl-Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of two closely related and often researched aminothiazole carboxylic acid isomers: 2-Amino-5-methylthiazole-4-carboxylic acid and 2-Amino-4-methylthiazole-5-carboxylic acid . It has come to our attention that the nomenclature in this area can be ambiguous, and researchers inquiring about "5-Amino-2-methylthiazole-4-carboxylic acid" are often referring to one of these two commercially available and scientifically relevant compounds. This guide aims to clarify these distinctions and serve as a vital resource for researchers, scientists, and drug development professionals by offering a detailed examination of their key physicochemical parameters, alongside robust, field-proven experimental protocols for their determination.

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The strategic placement of amino, methyl, and carboxylic acid groups on this heterocyclic scaffold gives rise to unique electronic and steric properties, profoundly influencing molecular interactions, solubility, and ultimately, biological activity. Understanding these fundamental physicochemical characteristics is therefore paramount for any successful research and development endeavor involving these compounds.

This document moves beyond a simple recitation of data, providing in-depth explanations of the causality behind experimental choices and ensuring that each described protocol is a self-validating system. All data and protocols are substantiated with citations to authoritative sources, fostering a foundation of trustworthiness and scientific integrity.

Isomer Identification and Structural Properties

A critical first step in working with these compounds is to unequivocally identify the specific isomer. The positioning of the methyl and carboxylic acid groups significantly alters the molecule's properties.

Isomer2-Amino-5-methylthiazole-4-carboxylic acid2-Amino-4-methylthiazole-5-carboxylic acid
Structure (placeholder) (placeholder)
CAS Number 688064-14-4[1]67899-00-7[2][3][]
Molecular Formula C₅H₆N₂O₂SC₅H₆N₂O₂S
Molecular Weight 158.18 g/mol [2]158.18 g/mol
IUPAC Name 2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid[2]
InChI Key BAANOAVDEBKXEY-UHFFFAOYSA-N[1]QCVFVGONDMKXEE-UHFFFAOYSA-N
SMILES CC1=C(C(=O)O)SC(=N)N1CC1=NC(=S)C(=C1C(=O)O)N

Note: Visual representations of the structures are placeholders and should be replaced with accurate chemical drawings.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of the purity of a compound and the strength of its crystal lattice forces. For the aminothiazole carboxylic acids, the interplay of hydrogen bonding from the amino and carboxylic acid groups, along with dipole-dipole interactions of the thiazole ring, results in relatively high melting points.

CompoundMelting Point (°C)
2-Amino-4-methylthiazole-5-carboxylic acid166-170
2-Amino-5-methylthiazole-4-carboxylic acidData not available
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[3] The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature.[5]

Methodology Rationale: DSC is preferred over traditional capillary melting point apparatus due to its higher precision, ability to provide thermodynamic data (enthalpy of fusion), and its utility in assessing sample purity.[6]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the aminothiazole carboxylic acid into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed aluminum pan in the reference cell.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[6]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 200°C).[3]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample encapsulate Hermetically Seal in Al Pan weigh->encapsulate load Load Sample & Reference Pans encapsulate->load purge Purge with N2 @ 50 mL/min load->purge ramp Ramp Temperature @ 10°C/min purge->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Onset Temp (Tm) & Enthalpy thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization: pKa Determination

The pKa, or acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH. For these aminothiazole carboxylic acids, both the carboxylic acid and the amino group are ionizable. The pKa of the carboxylic acid will be in the acidic range, while the protonated amino group will have a pKa in the neutral to slightly basic range. This dual ionizable nature makes their solubility and biological interactions highly pH-dependent.

CompoundPredicted pKa (Carboxylic Acid)
Methyl 2-amino-5-methylthiazole-4-carboxylate2.94 ± 0.10[8]
Methyl 2-amino-4-methylthiazole-5-carboxylate3.83 ± 0.10[5]

Note: The presented pKa values are predicted for the corresponding methyl esters and should be considered as estimates. Experimental determination is highly recommended for the free carboxylic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[2]

Methodology Rationale: This method directly measures the pH change as a function of added titrant, allowing for the precise determination of the inflection point of the titration curve, which corresponds to the pKa.[10] For compounds with multiple ionizable groups, this technique can often resolve the individual pKa values.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the aminothiazole carboxylic acid (e.g., 10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[2]

  • Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[2]

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the sample solution into a beaker.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • If determining the pKa of the carboxylic acid, start by adding 0.1 M HCl to lower the pH to ~2.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[11][12]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_soln Prepare Sample & Titrant Solutions calibrate Calibrate pH Meter prep_soln->calibrate add_sample Pipette Sample & KCl calibrate->add_sample acidify Acidify with HCl add_sample->acidify titrate Titrate with NaOH Increments acidify->titrate record_pH Record pH after each addition titrate->record_pH plot_curve Plot pH vs. Volume of NaOH titrate->plot_curve record_pH->titrate determine_pKa Determine pKa from Inflection Point plot_curve->determine_pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

Aqueous solubility is a critical physicochemical property for any compound intended for biological or pharmaceutical applications. The solubility of the aminothiazole carboxylic acids is expected to be highly dependent on pH due to their zwitterionic nature at physiological pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Methodology Rationale: This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of solubility.[14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the aminothiazole carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound at each pH.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to pH Buffers shake Shake at Constant Temp (24-48h) add_excess->shake filter Filter Supernatant (0.22 µm) shake->filter quantify Quantify by HPLC-UV filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of the aminothiazole carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for these compounds include:

  • N-H stretch (amine): ~3400-3300 cm⁻¹

  • O-H stretch (carboxylic acid): Broad, ~3300-2500 cm⁻¹

  • C=O stretch (carboxylic acid): ~1700 cm⁻¹

  • C=N and C=C stretches (thiazole ring): ~1650-1500 cm⁻¹

For 2-amino-5-benzylthiazole-4-carboxylic acid, a related compound, characteristic stretches were observed at 3465 cm⁻¹ (N-H) and 1711 cm⁻¹ (C=O).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Expected signals would include a singlet for the methyl group, potentially exchangeable broad singlets for the amino and carboxylic acid protons, and signals corresponding to any protons on the thiazole ring. For 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid, the methyl protons appeared as a singlet at δ 2.65 ppm and the carboxylic acid proton as a singlet at δ 12.8 ppm in DMSO-d₆.[9]

  • ¹³C NMR: Signals corresponding to the methyl carbon, the carboxylic acid carbonyl carbon, and the carbons of the thiazole ring would be expected. For 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid, characteristic carbon signals were observed for the thiazole ring and the carboxylic acid.[9]

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 2-Amino-5-methylthiazole-4-carboxylic acid and 2-Amino-4-methylthiazole-5-carboxylic acid. By presenting available data in a structured format and offering robust, step-by-step experimental protocols, we aim to empower researchers to confidently work with these important chemical entities. The provided methodologies for determining melting point, pKa, and solubility are grounded in established scientific principles and are designed to yield accurate and reproducible results. A thorough understanding of these fundamental properties is the bedrock upon which successful drug discovery and development programs are built.

References

5-Amino-2-methylthiazole-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-2-methylthiazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core attributes, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identification and Structural Elucidation

This compound belongs to the aminothiazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities. Precise identification is crucial, as functional group placement significantly impacts chemical properties and biological function.

While a specific CAS number for this compound is not consistently reported across major databases, its esters are well-documented. For instance, the corresponding ethyl ester has the CAS number 31785-05-4[1]. It is critical to distinguish this compound from its isomers, which possess different substitution patterns and, consequently, different chemical behaviors.

Table 1: Isomer and Derivative Identification

Compound NameCAS NumberMolecular FormulaKey Distinction
This compound Not AssignedC₅H₆N₂O₂STarget Compound
This compound ethyl ester31785-05-4C₇H₁₀N₂O₂SEthyl ester of the target compound[1]
2-Amino-5-methylthiazole-4-carboxylic acid688064-14-4C₅H₆N₂O₂SIsomer with amino group at C2, methyl at C5[2]
2-Amino-4-methylthiazole-5-carboxylic acid67899-00-7C₅H₆N₂O₂SIsomer with amino group at C2, methyl at C4[3][4]
Chemical Structure

The foundational structure consists of a five-membered thiazole ring, which is characterized by the presence of both sulfur and nitrogen atoms. The specific arrangement for our target compound is detailed below.

Caption: Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a multi-step process, beginning with the formation of a substituted thiazole ester, followed by hydrolysis. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring system.

Workflow for Synthesis

G start Starting Materials: Ethyl 2-chloroacetoacetate Thiourea step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 intermediate Intermediate Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate step1->intermediate step2 Step 2: Saponification (Base-catalyzed Hydrolysis) intermediate->step2 acidification Step 3: Acidification step2->acidification product Final Product: This compound acidification->product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

This procedure is adapted from established methods for synthesizing related aminothiazole esters[5][6].

  • Reaction Setup: To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in ethanol, add 2-methylthiourea (1.1 equivalents).

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient activation energy for the cyclocondensation reaction to proceed at an efficient rate.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Part B: Hydrolysis to this compound

This is a standard saponification procedure, similar to general methods described in the literature for converting thiazole esters to their corresponding carboxylic acids[7].

  • Hydrolysis: Dissolve the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).

  • Heating: Stir the solution at 50-60°C for 2-4 hours, or until TLC indicates the complete consumption of the starting material[7]. The elevated temperature accelerates the hydrolysis of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with 1 M hydrochloric acid (HCl) until the pH reaches approximately 3-4. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can be performed for further purification[7].

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a versatile precursor for a wide array of biologically active molecules.

  • Antitubercular Agents: Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against Mycobacterium tuberculosis H37Rv[7][8]. This highlights the potential for developing novel therapeutics based on this core structure to combat tuberculosis.

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component in various compounds exhibiting broad-spectrum antimicrobial and antifungal properties[4][9]. This compound can be used as a starting point to synthesize new agents for controlling fungal and bacterial infections.

  • Antiviral Research: Research has indicated that certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives show good activity against the Tobacco Mosaic Virus (TMV), suggesting a potential for developing new antiviral agents for agricultural or even clinical applications[9].

  • Anti-inflammatory and Anticancer Agents: The structural motif is present in various molecules investigated for their anti-inflammatory and anticancer properties[4]. Its ability to be readily functionalized allows for the creation of diverse libraries of compounds for screening against these disease targets.

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of agrochemicals, including pesticides and herbicides[4].

G cluster_apps Key Application Areas center 5-Amino-2-methylthiazole- 4-carboxylic acid app1 Antitubercular Agents center->app1 Building Block app2 Antifungal & Antimicrobial center->app2 Scaffold app3 Antiviral Research (e.g., TMV) center->app3 Precursor app4 Oncology & Anti-inflammatory center->app4 Core Moiety app5 Agrochemical Synthesis center->app5 Intermediate

Caption: Key research and development applications.

Physicochemical and Spectroscopic Profile

While detailed experimental data for the title compound is scarce, properties can be inferred from its structure and data available for its close isomers and derivatives.

Table 2: Predicted Physicochemical Properties

PropertyValueSource/Basis
Molecular FormulaC₅H₆N₂O₂SBased on structure
Molecular Weight158.18 g/mol Calculated from formula[3]
FormSolidTypical for this class of compounds[3]
Melting Point (°C)166-170 (for isomer)Data for 2-Amino-4-methylthiazole-5-carboxylic acid[3]
Storage Temperature2-8°CRecommended for related compounds to ensure stability[3][10]
Spectroscopic Signatures (Predicted)
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons, a broad singlet for the amine (NH₂) protons which may exchange with D₂O, and a singlet for the carboxylic acid (COOH) proton at a downfield chemical shift.

  • ¹³C NMR: Distinct signals would be expected for the methyl carbon, the two sp² carbons of the thiazole ring, the carbonyl carbon of the carboxylic acid, and the carbon atoms attached to the amino and methyl groups. Data for a related bromo-derivative showed signals in the range of δ 12-166 ppm[7].

  • FTIR (cm⁻¹): Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the carboxylic acid, and C=N and C=C stretching characteristic of the thiazole ring[7].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative. The following guidelines are based on safety data for structurally related aminothiazoles and should be followed diligently[11][12][13].

  • Hazard Identification:

    • May be harmful if swallowed[13].

    • Can cause skin and serious eye irritation[12].

    • May cause respiratory irritation[12].

    • Considered very toxic to aquatic life with long-lasting effects[11][13].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[11][12].

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[11].

    • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended[12].

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[11][12].

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at recommended temperatures (e.g., 2-8°C) and protect from sunlight[3][12].

    • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases[12].

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[12].

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice[12].

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth[12].

References

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the aminothiazole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic methods provide a non-destructive and highly informative approach to confirm the chemical structure and purity of synthesized compounds. This guide will delve into the expected spectroscopic data for this compound, drawing upon data from closely related analogs and fundamental principles of spectroscopic interpretation.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound comprises a thiazole ring substituted with an amino group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following proton signals. Data from a similar compound, methyl 2-amino-5-methylthiazole-4-carboxylate, shows a methyl signal at 2.49 ppm and an amino signal at 6.97 ppm in DMSO-d₆.[3] For the target acid, the carboxylic acid proton will be a key feature.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality Behind the Shift
~2.5Singlet3H-CH₃The methyl group is attached to the electron-deficient C2 of the thiazole ring, resulting in a downfield shift compared to a typical alkyl methyl group.
~7.0Broad Singlet2H-NH₂The protons of the amino group are exchangeable and often appear as a broad signal. The chemical shift can vary with solvent and concentration.
~12-13Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and appears significantly downfield. This signal is also typically broad and its position is solvent-dependent.[4]

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Data from methyl 2-amino-5-methylthiazole-4-carboxylate shows carbon signals at approximately 12.7, 135.2, 137.1, 164.3, and 167.5 ppm.[3] We can expect similar shifts for the thiazole ring carbons in our target molecule, with the carboxylic acid carbon being a key differentiator.

Chemical Shift (δ) ppmAssignmentRationale for the Chemical Shift
~13-CH₃The methyl carbon is in a typical aliphatic region but slightly downfield due to attachment to the thiazole ring.
~135-140C4 & C5These are the sp² hybridized carbons of the thiazole ring. Their exact shifts are influenced by the attached amino and carboxyl groups.
~165C2The C2 carbon is adjacent to the sulfur and nitrogen atoms in the thiazole ring, leading to a downfield shift.
~165-170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorptions:

The IR spectrum of this compound is expected to show characteristic bands for the N-H, C=O, and O-H functional groups. For comparison, methyl 2-amino-5-methylthiazole-4-carboxylate exhibits a strong C=O stretch at 1688 cm⁻¹ and an N-H stretch at 3433 cm⁻¹.[3]

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3300-3500-NH₂N-H stretching vibrations of the primary amine. Often appears as a doublet.
2500-3300-OH (in COOH)Very broad O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.[4]
~1700C=OC=O stretching vibration of the carboxylic acid. This is typically a strong and sharp absorption.[4]
~1600C=NC=N stretching vibration of the thiazole ring.
~1500N-H bendN-H bending vibration of the amino group.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum Data:

The molecular formula for this compound is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol .

m/z (Mass-to-Charge Ratio)IonMethod
159.02[M+H]⁺Electrospray Ionization (ESI) in positive mode is a common technique for such molecules.[3]
157.01[M-H]⁻ESI in negative mode would show the deprotonated molecule.

Experimental Protocol for Mass Spectrometry:

High-resolution mass spectrometry (HRMS) using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be ideal to confirm the elemental composition. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Interpretation NMR->NMR_Analysis IR_Analysis IR Data Interpretation IR->IR_Analysis MS_Analysis MS Data Interpretation MS->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. By understanding the expected spectroscopic data and the principles behind them, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motifs, featuring an aminothiazole core coupled with a carboxylic acid, are present in various biologically active molecules. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its successful progression through the drug development pipeline. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization. The narrative emphasizes the rationale behind experimental designs, ensuring that the described protocols are not merely procedural but are grounded in scientific principles, fostering a self-validating approach to its analysis.

Physicochemical Properties: The Foundation of Behavior

A molecule's inherent physicochemical properties govern its interactions with various solvent systems and its susceptibility to degradation. For this compound, the interplay between its acidic carboxylic acid group and its basic amino group makes its behavior highly dependent on the surrounding environment, particularly pH.

While experimental data for this specific molecule is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues.

PropertyPredicted/Inferred ValueSignificance in Drug Development
Molecular Formula C₅H₆N₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 158.18 g/mol [1]Influences diffusion and transport properties.
pKa (acidic) ~3-4 (Predicted)The carboxylic acid group will be deprotonated at physiological pH, increasing aqueous solubility.
pKa (basic) ~2-3 (Predicted)The amino group will be protonated at acidic pH, which can also influence solubility.
logP Low (Predicted)A low octanol-water partition coefficient suggests a preference for aqueous environments, which is favorable for solubility in physiological fluids but may limit membrane permeability.
Aqueous Solubility pH-dependentExpected to have low solubility at its isoelectric point and higher solubility in acidic and basic solutions.
Melting Point 166-170 °C[1]Provides an indication of crystal lattice energy and can influence dissolution rates.

Note: Predicted values are based on cheminformatics models and data from analogous structures. Experimental verification is highly recommended.

The zwitterionic nature of this compound, arising from the presence of both an acidic and a basic functional group, is a key determinant of its solubility. At a specific pH, its isoelectric point, the net charge on the molecule will be zero, typically leading to minimum aqueous solubility. A patent for related thiazole carboxylic acids notes that adjusting the pH to a value favoring minimum solubility is a common strategy to facilitate recovery and purification, underscoring this pH-dependent behavior.[2]

Solubility Assessment: A Methodical Approach

A comprehensive solubility profile is essential for formulation development. The following sections detail robust protocols for determining the solubility of this compound in various relevant media.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to quantifying the solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Aqueous pH-Solubility Profile

Rationale: This experiment is critical as it mimics the pH variations the compound would experience during oral absorption (stomach vs. intestine) and informs the selection of appropriate formulation strategies.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and a wider range for chemical profiling (e.g., pH 2, 4, 6, 8, 10).

  • Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Processing:

    • Allow the suspensions to settle.

    • Withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase.

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[2][3] The use of a validated analytical method is crucial for accurate quantification.[2]

    • Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted samples.

    • Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

Solubility in Organic Solvents

Rationale: Understanding solubility in organic solvents is important for synthesis, purification (e.g., recrystallization), and the development of non-aqueous formulations.

The protocol is similar to the aqueous solubility determination, substituting the buffers with a range of organic solvents relevant to pharmaceutical processing, such as:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Chlorinated Solvents (Dichloromethane)

  • Apolar Solvents (Hexane, Toluene)

Qualitative observations from synthesis, such as the use of methanol for recrystallization, suggest good solubility in polar protic solvents.[4]

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a non-negotiable aspect of drug development, ensuring that the active pharmaceutical ingredient (API) maintains its quality, efficacy, and safety over its shelf life.[5] Forced degradation (stress testing) is a powerful tool to predict the likely degradation products and establish the degradation pathways.[6][7]

Forced Degradation Studies: A Predictive Tool

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[6]

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation

Objective: To induce approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat (e.g., 60-80°C).

    • Basic: Dissolve the compound in 0.1 M NaOH and heat (e.g., 60-80°C).

    • Neutral: Dissolve the compound in purified water and heat (e.g., 60-80°C).

    • Rationale: The ester linkage in potential prodrugs or impurities, and the amide-like character of the aminothiazole ring, could be susceptible to hydrolysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Rationale: The electron-rich aminothiazole ring and the amino group are potential sites for oxidation.[8] Thiazole rings are known to undergo oxidation.[9]

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Rationale: Thiazole derivatives can be susceptible to photolytic degradation. A study on the closely related 2-aminothiazole-4-carboxylic acid demonstrated that UV irradiation leads to initial decarboxylation, followed by cleavage of the thiazole ring.[9][10] This provides a strong indication of a likely degradation pathway for the target compound.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

    • Rationale: To assess the solid-state stability of the compound and its susceptibility to thermally induced degradation.

Known and Predicted Degradation Pathways

Based on the chemical structure and available literature, the following degradation pathways are plausible:

  • Photodegradation: The most well-defined pathway is initiated by UV light. For the analogous 2-aminothiazole-4-carboxylic acid, the primary step is decarboxylation to yield 2-aminothiazole (in this case, 2-amino-5-methylthiazole) and CO₂.[9][10] This is followed by the cleavage of the S1-C2 bond in the thiazole ring, leading to the formation of various reactive intermediates and ultimately, new molecular entities like carbodiimides.[9]

References

An In-depth Technical Guide to 5-Amino-2-methylthiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-methylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and explore its potential biological activities and mechanisms of action, drawing upon established knowledge of the broader 2-aminothiazole class and its derivatives.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5][6] this compound represents a key building block within this class, offering multiple points for chemical modification to generate diverse libraries of potentially therapeutic agents.[7]

Synthesis and Chemical Properties

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate. This reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-halo carbonyl compound. A suitable starting material would be ethyl 2-cyano-2-haloacetate.

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester can then be hydrolyzed under basic conditions, followed by acidification to yield the final this compound.

A detailed experimental protocol for a closely related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been reported and can be adapted.[1]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-Amino-2-methylthiazole-4-carboxylate

  • To a solution of ethyl 2-cyano-2-bromoacetate (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 equivalent).

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to this compound

  • The synthesized ethyl 5-amino-2-methylthiazole-4-carboxylate (1 equivalent) is dissolved in an aqueous solution of a base, such as sodium hydroxide (e.g., 2 M NaOH).

  • The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solution is acidified with a mineral acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

A similar hydrolysis procedure for a related methyl ester has been reported to proceed with good yield.[8]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis Ethyl 2-cyano-2-bromoacetate Ethyl 2-cyano-2-bromoacetate Reaction_Vessel_1 Condensation & Cyclization Ethyl 2-cyano-2-bromoacetate->Reaction_Vessel_1 + Thioacetamide Thioacetamide Thioacetamide->Reaction_Vessel_1 + Ethyl 5-Amino-2-methylthiazole-4-carboxylate Ethyl 5-Amino-2-methylthiazole-4-carboxylate Reaction_Vessel_2 Hydrolysis Ethyl 5-Amino-2-methylthiazole-4-carboxylate->Reaction_Vessel_2 + Reaction_Vessel_1->Ethyl 5-Amino-2-methylthiazole-4-carboxylate NaOH_aq aq. NaOH NaOH_aq->Reaction_Vessel_2 HCl_aq aq. HCl Acidification Acidification HCl_aq->Acidification 5-Amino-2-methylthiazole-4-carboxylic_acid 5-Amino-2-methylthiazole-4-carboxylic_acid Intermediate_Salt Sodium Salt Intermediate Reaction_Vessel_2->Intermediate_Salt Intermediate_Salt->Acidification + Acidification->5-Amino-2-methylthiazole-4-carboxylic_acid

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not available, we can predict its spectroscopic features based on the well-characterized isomer, 2-amino-5-methylthiazole-4-carboxylic acid.[8]

Spectroscopic Data Predicted Features for this compound Reference Data for 2-amino-5-methylthiazole-4-carboxylic acid[8]
¹H NMR (DMSO-d₆)Singlet for the C2-methyl protons (~2.4-2.6 ppm), broad singlet for the amino protons (~7.0-7.5 ppm), and a very broad singlet for the carboxylic acid proton (>12 ppm).δ 2.49 (s, 3H), 6.97 (s, 2H)
¹³C NMR (DMSO-d₆)Signal for the methyl carbon (~12-15 ppm), signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (~110-170 ppm), and a signal for the carboxylic carbon (~165-170 ppm).δ 12.7, 135.2, 137.1, 164.3, 167.5
IR (cm⁻¹)N-H stretching of the primary amine (~3300-3500 cm⁻¹), broad O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹), and a strong C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹).3433 (NH stretch, amine), 1688 (C=O stretch, carboxylic acid)
Mass Spectrometry Expected molecular ion peak corresponding to the molecular formula C₅H₆N₂O₂S.FTMS-ESI calculated C₅H₇N₂O₂S (M+H) 159.0228, found 159.02138

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents.[3][9]

Antimicrobial Activity

Numerous derivatives of 2-aminothiazole exhibit potent antibacterial and antifungal activity.[3] A particularly relevant study on 2-amino-5-methylthiazole-4-carboxylic acid, a close isomer of the title compound, demonstrated significant activity against Mycobacterium tuberculosis H37Rv.[8]

Compound Target Organism MIC (μg/mL) MIC (μM)
2-amino-5-methylthiazole-4-carboxylic acidM. tuberculosis H37Rv0.060.35
Isoniazid (control)M. tuberculosis H37Rv0.251.8

Data from Al-Balas et al., 2009[8]

This data suggests that this compound is a promising candidate for further investigation as an antitubercular agent.

Anticancer and Anti-inflammatory Potential

The 2-aminothiazole nucleus is a key component of several kinase inhibitors, including the FDA-approved anticancer drug Dasatinib.[9] This highlights the potential of this scaffold in oncology. Furthermore, various 2-aminothiazole derivatives have been reported to possess anti-inflammatory properties, likely through the modulation of inflammatory pathways.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, studies on its isomer provide valuable insights into a potential mode of action, particularly in the context of its antitubercular activity.

It has been shown that some 2-aminothiazole-4-carboxylate derivatives inhibit the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.[8] This enzyme is a validated target for antitubercular drugs.

G cluster_pathway Mycobacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Proposed Inhibition Acetyl-CoA Acetyl-CoA mtFabH mtFabH (β-ketoacyl-ACP synthase) Acetyl-CoA->mtFabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->mtFabH Acetoacetyl-ACP Acetoacetyl-ACP mtFabH->Acetoacetyl-ACP Condensation Elongation_Cycle Elongation Cycle Acetoacetyl-ACP->Elongation_Cycle Mycolic_Acids Mycolic Acids (Cell Wall Component) Elongation_Cycle->Mycolic_Acids Thiazole_Compound 5-Amino-2-methylthiazole- 4-carboxylic acid (or derivative) Thiazole_Compound->mtFabH Inhibition

Caption: Hypothesized mechanism of action via inhibition of mtFabH.

While 2-amino-5-methylthiazole-4-carboxylic acid itself did not show direct inhibition of mtFabH in the cited study, some of its ester and amide derivatives were potent inhibitors.[8] This suggests that the 2-aminothiazole-4-carboxylate scaffold is a promising starting point for the design of mtFabH inhibitors, and that the carboxylic acid moiety may play a role in cell permeability or require modification for optimal target engagement.

Future Directions

This compound is a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on:

  • Optimized Synthesis: Development and validation of a high-yielding and scalable synthesis for the title compound.

  • Library Synthesis and SAR Studies: Synthesis of a diverse library of derivatives by modifying the amino and carboxylic acid groups to establish clear structure-activity relationships for various biological targets.

  • Broad Biological Screening: Evaluation of the compound and its derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers.

  • Mechanistic Studies: Elucidation of the specific molecular targets and mechanisms of action for the most promising compounds.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. Its synthesis is feasible through established chemical routes, and its structure is amenable to diversification. The broader class of 2-aminothiazoles has a proven track record of biological activity, and the promising antitubercular activity of a close isomer highlights a clear therapeutic avenue for further exploration. This guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective therapeutic agents based on this versatile scaffold.

References

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 5-Amino-2-methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Core in Modern Drug Discovery

5-Amino-2-methylthiazole-4-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of therapeutic agents.[1] While the molecule itself is not typically the active pharmaceutical ingredient, its robust chemical structure provides an ideal scaffold for the development of novel drugs targeting a wide range of diseases.[2] Its utility is particularly noted in the synthesis of sulfonamide antibiotics and antidiabetic agents.[1] This technical guide will delve into the mechanisms of action of various derivatives synthesized from this core, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications to this foundational structure give rise to compounds with potent antimycobacterial, anticancer, antioxidant, and antidiabetic properties.

Antimycobacterial Derivatives: Targeting the Cell Wall of Mycobacterium tuberculosis

A significant area of research for derivatives of this compound has been in the development of new treatments for tuberculosis (TB), a disease that continues to be a global health crisis.[3] A key target in Mycobacterium tuberculosis is the fatty acid synthesis pathway, which is essential for the construction of the mycobacterial cell wall.

Mechanism of Action: Inhibition of β-Ketoacyl-ACP Synthase (mtFabH)

Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have been designed to mimic the action of the natural antibiotic thiolactomycin, a known inhibitor of the β-ketoacyl-ACP synthase enzyme mtFabH.[4][5] This enzyme catalyzes a crucial condensation step in the fatty acid biosynthesis pathway of the bacterium.

The proposed mechanism involves the thiazole derivative binding to the active site of mtFabH. Molecular modeling studies suggest that the 2-amino group of the thiazole ring can form key hydrogen-bonding interactions with the catalytic triad amino acid residues of the enzyme, such as His244.[3] This interaction is hypothesized to block the substrate from accessing the active site, thereby inhibiting fatty acid synthesis and ultimately leading to bacterial cell death. Interestingly, some studies have shown that while certain derivatives are potent inhibitors of the isolated mtFabH enzyme, they may lack whole-cell activity against M. tuberculosis, and vice-versa.[3][5] This suggests that factors such as cell wall permeability and metabolic inactivation also play a crucial role in the overall efficacy of these compounds.[6]

Experimental Protocol: In Vitro mtFabH Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of this compound derivatives against mtFabH.

1. Reagents and Materials:

  • Purified recombinant mtFabH enzyme
  • Acetyl-CoA
  • Malonyl-ACP
  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
  • Test compounds (thiazole derivatives) dissolved in DMSO
  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, DTNB, and malonyl-ACP in a 96-well plate.
  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., thiolactomycin) and a negative control (DMSO vehicle).
  • Initiate the reaction by adding acetyl-CoA and the mtFabH enzyme.
  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance change is due to the reaction of the free thiol group of Coenzyme A (released upon condensation) with DTNB to produce 2-nitro-5-thiobenzoate (TNB).
  • Calculate the initial reaction rates from the linear portion of the absorbance curves.
  • Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

Anticancer Derivatives: A Multi-pronged Attack on Tumorigenesis

The 2-aminothiazole scaffold is a prominent feature in several approved and investigational anticancer drugs, highlighting its importance in oncology research.[7] Derivatives of this compound have been developed to target various hallmarks of cancer, including uncontrolled cell proliferation and metastasis.

Mechanism of Action: Kinase Inhibition and Beyond

A notable application of the 2-aminothiazole-5-carboxylic acid scaffold is in the synthesis of analogues of the multi-targeted kinase inhibitor, dasatinib.[8][9] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] Derivatives have been designed where the core thiazole structure is coupled with other moieties to mimic the binding of dasatinib to the ATP-binding pocket of various tyrosine kinases, thereby inhibiting their activity and downstream signaling pathways that drive cancer cell proliferation. One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, has demonstrated high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[8]

Other anticancer mechanisms for thiazole derivatives include:

  • Tubulin Polymerization Inhibition: Some thiazole-sulfonamide hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] These compounds are designed to interact with the colchicine-binding site on tubulin.[10]

  • EGFR and VEGFR-2 Inhibition: Novel thiazole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.[11][12]

  • Carbonic Anhydrase IX Inhibition: Certain derivatives have been found to selectively inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors and involved in regulating tumor pH and promoting metastasis.[10]

  • Inhibition of Cancer Cell Migration and Invasion: Some thiazole derivatives have shown potent efficacy in blocking cancer cell migration and invasion, potentially by impairing the actin structures necessary for cell motility.[13]

Visualizing a Key Anticancer Mechanism: Tubulin Polymerization Inhibition

G cluster_0 Inhibition cluster_1 Cellular Consequences a Thiazole Derivative b Colchicine-Binding Site on β-Tubulin a->b Binds to c Tubulin Dimer (αβ-Tubulin) b->c Alters Conformation of d Microtubule Polymerization Blocked c->d e Disruption of Mitotic Spindle d->e f Mitotic Arrest e->f g Apoptosis f->g

Caption: Thiazole derivatives can inhibit tubulin polymerization.

Antioxidant and Anti-inflammatory Derivatives: Combating Oxidative Stress

Oxidative stress and chronic inflammation are implicated in a wide range of pathologies, including diabetes and neurodegenerative diseases. Several derivatives of 5-Amino-2-methylthiazole have demonstrated significant antioxidant and anti-inflammatory properties.

Mechanism of Action: Radical Scavenging and Modulation of Inflammatory Pathways

Derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their ability to scavenge free radicals.[14] The antioxidant activity is often attributed to the presence of electron-donating groups on the aromatic rings of the derivatives, which can donate a hydrogen atom to free radicals, thereby neutralizing them. These compounds have shown efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals.[14]

In the context of diabetes, certain thiazole derivatives have been shown to ameliorate oxidative stress and inflammation in animal models.[15][16][17] The proposed mechanism involves the restoration of antioxidant enzyme levels and the reduction of pro-inflammatory cytokines.[17] For instance, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" has been shown to reverse the increased levels of pro-inflammatory cytokines in diabetic rats.[17]

Data on Antioxidant Activity of Thiazole Derivatives
Derivative ClassAssayResult (IC50)Reference
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivativesDPPH radical scavenging14.9 - 15.0 µg/mL for most active compounds[14]
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivativesSuperoxide radical scavenging17.2 - 48.6 µg/mL[14]

Antidiabetic Derivatives: Enhancing Insulin Sensitivity

The thiazole scaffold is also present in some antidiabetic drugs. Research into derivatives of this compound has yielded compounds with promising antidiabetic potential.

Mechanism of Action: Ameliorating Insulin Resistance

In a streptozotocin (STZ)-induced neonatal model of non-insulin dependent diabetes mellitus in rats, a novel thiazole derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, has been shown to exhibit significant antidiabetic effects.[15] The mechanism appears to be multifaceted, involving:

  • Improved Insulin Sensitivity: The compound helps in reversing insulin resistance, a key feature of type 2 diabetes.[15]

  • Reduction of Hyperglycemia: It aids in lowering elevated blood glucose levels.[15]

  • Amelioration of Oxidative Stress and Inflammation: As mentioned previously, the anti-inflammatory and antioxidant properties of these derivatives likely contribute to their antidiabetic effects by protecting pancreatic β-cells from damage.[15][16]

Conclusion: A Scaffold of Immense Therapeutic Potential

This compound stands out as a remarkably versatile scaffold in medicinal chemistry. While its direct biological activity is limited, its derivatives have been shown to possess a broad spectrum of therapeutic actions, targeting key enzymes and pathways in infectious diseases, cancer, and metabolic disorders. The continued exploration of new derivatives based on this core structure holds significant promise for the development of the next generation of targeted therapies. The insights provided in this guide aim to facilitate further research and development in this exciting field.

References

Tautomerism in 2-Aminothiazole Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] Its biological activity, however, is intricately linked to a subtle yet profound chemical phenomenon: tautomerism. The dynamic equilibrium between the amino and imino forms, and in some cases annular tautomers, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capabilities. These alterations, in turn, profoundly influence drug-receptor interactions, membrane permeability, and metabolic stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of tautomerism in 2-aminothiazole derivatives. We will delve into the structural nuances of the different tautomeric forms, explore the key factors that govern their equilibrium, and present detailed, field-proven methodologies for their experimental and computational characterization. By synthesizing technical accuracy with practical insights, this guide aims to empower scientists to harness the complexities of tautomerism in the rational design and development of novel 2-aminothiazole-based therapeutics.

The Tautomeric Landscape of 2-Aminothiazole Derivatives

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] In the realm of 2-aminothiazole derivatives, two primary forms of tautomerism are of paramount importance: amino-imino tautomerism and annular tautomerism.

Amino-Imino Tautomerism

The most prevalent form of tautomerism in this class of compounds is the equilibrium between the 2-amino-1,3-thiazole (amino form) and the 2(3H)-iminothiazoline (imino form).

Caption: Amino-Imino Tautomeric Equilibrium in 2-Aminothiazoles.

Generally, the amino tautomer is the more stable and predominant form in most solvents and in the gas phase.[4] This stability is attributed to the aromaticity of the thiazole ring in the amino form. However, the position of this equilibrium is not fixed and can be influenced by a variety of factors, as we will explore in the subsequent section.

Annular Tautomerism

When the exocyclic amino group is substituted (e.g., with an aryl or alkyl group), a second type of tautomerism, known as annular tautomerism, becomes possible. This involves the migration of the proton from one ring nitrogen to the other.

Caption: Annular Tautomerism in N-Substituted 2-Iminothiazolines.

The relative stability of these annular tautomers is highly dependent on the nature of the substituents on the exocyclic nitrogen and the thiazole ring.[5] Understanding this equilibrium is crucial as the different tautomers can present distinct pharmacophores to a biological target.

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be tipped by a variety of internal and external factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric state of a 2-aminothiazole derivative.

Substituent Effects

The electronic nature of substituents on the thiazole ring and the exocyclic amino group plays a pivotal role in determining the predominant tautomer.

  • Electron-donating groups (EDGs) at the C4 and C5 positions of the thiazole ring can destabilize the aromaticity of the amino form, thereby increasing the relative population of the imino tautomer.

  • Electron-withdrawing groups (EWGs) on the exocyclic nitrogen, such as acyl or sulfonyl groups, increase the acidity of the N-H proton, facilitating its transfer to the ring nitrogen and favoring the imino form.[6]

Substituent PositionSubstituent TypeEffect on Imino Form Population
C4/C5 on Thiazole RingElectron-Donating (e.g., -CH₃, -OCH₃)Increase
Exocyclic NitrogenElectron-Withdrawing (e.g., -COR, -SO₂R)Increase

Table 1: Influence of Substituents on Amino-Imino Tautomerism.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium.[7]

  • Polar protic solvents (e.g., water, ethanol) can stabilize both tautomers through hydrogen bonding. However, they often preferentially stabilize the more polar imino tautomer, shifting the equilibrium in its favor.

  • Nonpolar aprotic solvents (e.g., hexane, chloroform) tend to favor the less polar and more aromatic amino tautomer.

The study of solvatochromism, the change in the color of a chemical substance with a change in solvent polarity, using UV-Vis spectroscopy can provide valuable insights into the relative stabilization of tautomers in different environments.[7]

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, particularly for ionizable 2-aminothiazole derivatives. Protonation can occur at either the endocyclic or exocyclic nitrogen, and the relative basicities of these sites are influenced by the tautomeric state. The pKa values of the different tautomers can vary significantly, which can impact the ionization state of the molecule at physiological pH and consequently its biological activity.[3]

Temperature

Temperature can influence the tautomeric equilibrium by affecting the relative Gibbs free energies of the tautomers. Variable-temperature NMR studies can be employed to determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric interconversion.

Methodologies for Tautomer Characterization

A multi-pronged approach, combining experimental and computational techniques, is essential for the robust characterization of tautomeric systems.

Experimental Protocols

NMR is a powerful and widely used technique for studying tautomerism in solution.[8]

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the 2-aminothiazole derivative (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄). The choice of solvent can influence the tautomeric ratio.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify Key Signals: Look for distinct signals corresponding to the protons of each tautomer. The N-H protons of the amino and imino forms will have different chemical shifts. The thiazole ring protons will also exhibit different chemical shifts depending on the tautomeric form.

    • Integration: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the relative population of each tautomer.

  • Equilibrium Constant (K_T) Calculation:

    • K_T = [Imino] / [Amino] = (Integral of Imino signal) / (Integral of Amino signal)

¹³C and ¹⁵N NMR can provide further valuable information, as the chemical shifts of these nuclei are also sensitive to the tautomeric state.

NucleusAmino Tautomer (Typical δ)Imino Tautomer (Typical δ)
¹H (NH)~6.5 - 7.5 ppm~8.0 - 9.0 ppm
¹³C (C2)~168 - 172 ppm~158 - 162 ppm

Table 2: Typical NMR Chemical Shift Ranges for Amino and Imino Tautomers of 2-Aminothiazoles. [9][10]

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[11]

Step-by-Step Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a range of solvents with varying polarities that are transparent in the expected absorption region (typically 200-400 nm).

  • Sample Preparation: Prepare dilute solutions of the compound in each solvent with a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum for each solution.

  • Spectral Analysis:

    • Observe changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity.

    • Deconvolution of overlapping spectral bands can be used to estimate the relative concentrations of the tautomers in each solvent.

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[6]

Methodology Considerations:

  • Crystal Growth: Growing single crystals of sufficient quality can be challenging, as the crystallization conditions (solvent, temperature) can influence which tautomer crystallizes. Slow evaporation, vapor diffusion, and cooling methods are commonly employed.

  • Structure Determination: The solved crystal structure will reveal the precise location of the protons, definitively identifying the tautomeric form. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

dft_workflow start Generate 3D Structures of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory if needed) freq_calc->energy_calc solvation Incorporate Solvation Model (e.g., PCM, SMD) energy_calc->solvation thermo Calculate Gibbs Free Energy (ΔG) solvation->thermo analysis Determine Relative Stabilities and Tautomer Ratios thermo->analysis end Compare with Experimental Data analysis->end

Caption: A Standard DFT Workflow for Tautomer Analysis.

Step-by-Step Computational Protocol:

  • Structure Preparation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermal corrections.

  • Solvation Modeling: To model the effect of a solvent, incorporate a continuum solvation model (e.g., Polarizable Continuum Model - PCM).

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution).

  • Relative Stability Analysis: The relative Gibbs free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T).

Tautomerism in Drug Discovery and Development: Case Studies and Implications

The tautomeric state of a 2-aminothiazole derivative can have a profound impact on its journey from a lead compound to a marketed drug.[12]

Drug-Receptor Interactions

The different tautomers of a molecule present distinct hydrogen bond donor/acceptor patterns and overall shapes. This can lead to significant differences in their binding affinity and selectivity for a biological target. For example, one tautomer may fit perfectly into the active site of an enzyme, while the other may be unable to form the necessary interactions for potent inhibition. The development of Dasatinib, a potent tyrosine kinase inhibitor, involved careful consideration of the tautomeric forms of the 2-aminothiazole scaffold to optimize binding to the kinase domain.

ADME Properties

Tautomerism can influence several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility and Permeability: The different polarities of tautomers can affect their aqueous solubility and ability to cross biological membranes.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form. One tautomer may be susceptible to enzymatic degradation, while the other may be more stable.

  • Toxicity: In some cases, one tautomer may be responsible for the therapeutic effect, while another may be associated with toxicity.[12]

Conclusion

Tautomerism in 2-aminothiazole derivatives is a multifaceted phenomenon with significant implications for drug discovery and development. A comprehensive understanding of the different tautomeric forms, the factors that govern their equilibrium, and the methodologies for their characterization is essential for the rational design of safe and effective therapeutics. By embracing the complexity of tautomerism and employing a combination of advanced experimental and computational techniques, researchers can unlock the full potential of the 2-aminothiazole scaffold in the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Purification of 5-Amino-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Amino-2-methylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, impact product yield, and introduce contaminants into final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for closely related isomers and fundamental principles of organic chemistry.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-5-methylthiazole-4-carboxylic acid (Isomer)2-Amino-4-methylthiazole-5-carboxylic acid (Isomer)
Molecular Formula C₅H₆N₂O₂SC₅H₆N₂O₂SC₅H₆N₂O₂S
Molecular Weight 158.18 g/mol 158.18 g/mol 158.18 g/mol
Appearance Solid (likely off-white to yellow)Off-white powder[1]Solid[2]
Melting Point Not reportedNot reported (precursor ester has m.p. 165–168 °C)[1]166-170 °C[2]
pKa (predicted) ~2-3 (carboxylic acid), ~4-5 (amino group)~2-3 (carboxylic acid), ~4-5 (amino group)~2-3 (carboxylic acid), ~4-5 (amino group)
Solubility Inferred belowRecrystallized from methanol[1]Inferred below

The key structural features influencing purification are the acidic carboxylic acid group and the basic amino group, making the compound amphoteric. This allows for manipulation of its solubility based on the pH of the solution.

  • Acidic Conditions (pH < 2): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The molecule will carry a net positive charge and is expected to be more soluble in aqueous solutions.

  • Neutral Conditions (pH ≈ 4-5): The molecule will exist predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Zwitterions often have minimal solubility in both aqueous and organic solvents, a property that is highly advantageous for purification by precipitation.

  • Basic Conditions (pH > 7): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge and will be more soluble in aqueous solutions.

Understanding Potential Impurities

The choice of purification technique is heavily influenced by the nature of the impurities present in the crude material. A common synthetic route to aminothiazole carboxylates involves the Hantzsch thiazole synthesis, reacting a halogenated β-ketoester with a thiourea.[3][4]

Potential Impurities Include:

  • Unreacted Starting Materials:

    • Ethyl 2-chloroacetoacetate (or similar β-ketoester)

    • Thiourea

  • By-products:

    • Products of self-condensation of the β-ketoester.

    • Over-alkylation or di-substitution products.

    • Hydrolysis products of the ester functionality if the reaction is carried out under harsh conditions.

Purification Strategies

Based on the amphoteric nature of this compound and the likely impurities, a combination of pH-dependent precipitation/extraction and recrystallization is the most effective purification strategy.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Aqueous Base (e.g., NaOH) Crude->Dissolve Step 1 Filter Filter to Remove Insoluble Impurities Dissolve->Filter Step 2 Acidify Acidify with Acid (e.g., HCl) to Isoelectric Point Filter->Acidify Step 3 Precipitate Precipitate Pure Product Acidify->Precipitate Step 4 Collect Collect Precipitate (Filtration) Precipitate->Collect Step 5 Recrystallize Recrystallize from Optimal Solvent (e.g., Methanol) Collect->Recrystallize Step 6 Final Pure Crystalline Product Recrystallize->Final Step 7

Caption: General purification workflow for this compound.

Detailed Protocols

Protocol 1: Purification by pH-Dependent Precipitation and Recrystallization

This protocol is adapted from a validated method for the purification of the closely related isomer, 2-amino-5-methylthiazole-4-carboxylic acid, and is expected to be highly effective.[1]

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Methanol

  • Deionized water

  • pH paper or calibrated pH meter

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Stir plate and stir bar

Procedure:

  • Dissolution in Base:

    • Place the crude this compound in a beaker with a stir bar.

    • Slowly add 1 M NaOH solution while stirring until the solid completely dissolves. The formation of the sodium carboxylate salt increases its aqueous solubility.

    • Rationale: This step separates the acidic product from any neutral or basic insoluble impurities.

  • Filtration of Insoluble Impurities:

    • If any solid material remains, filter the solution through a Büchner funnel to remove these impurities.

    • Wash the filter cake with a small amount of deionized water to ensure all the desired product is in the filtrate.

  • Acidification to the Isoelectric Point:

    • Transfer the filtrate to a clean beaker and place it on a stir plate in an ice bath to control the temperature during neutralization.

    • Slowly add 1 M HCl solution dropwise while continuously monitoring the pH.

    • Continue adding acid until the pH reaches approximately 3-4. At this isoelectric point, the zwitterionic form of the molecule will precipitate out of the solution.[1]

    • Rationale: The zwitterion has minimal solubility in water, leading to its precipitation, while more soluble impurities remain in the solution.

  • Collection of the Precipitate:

    • Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any residual soluble impurities and salts.

    • Dry the solid under vacuum.

  • Recrystallization from Methanol:

    • Transfer the dried solid to an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.

    • Rationale: Recrystallization is a powerful technique to remove impurities that may have co-precipitated with the product. Methanol is a proven solvent for a closely related isomer.[1]

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of well-defined crystals.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Column Chromatography (for small-scale purification or difficult separations)

For instances where recrystallization does not yield a product of the desired purity, or for small-scale purification, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Selection of Solvent System:

    • Determine an appropriate solvent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

    • Given the polar nature of the compound, a mixture of dichloromethane and methanol or ethyl acetate and methanol is a good starting point.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow Start Crude Product TLC TLC Analysis for Solvent System Selection Start->TLC Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Sample_Load Sample Loading Column_Prep->Sample_Load Elution Elution and Fraction Collection Sample_Load->Elution TLC_Monitor TLC Monitoring of Fractions Elution->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved through a systematic approach that leverages its amphoteric nature. The primary recommended method involves a pH-dependent precipitation to remove a significant portion of impurities, followed by recrystallization from a suitable solvent such as methanol to obtain a highly pure product. For more challenging separations, column chromatography provides an alternative route. The protocols and principles outlined in this guide provide a solid foundation for researchers to obtain high-purity this compound, a critical prerequisite for its successful application in research and development.

References

Application Notes & Protocols: Leveraging 5-Amino-2-methylthiazole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole moieties are integral to a wide array of FDA-approved drugs, including the anti-neoplastic agent Dasatinib, the anti-HIV medication Ritonavir, and the antiparasitic Nitazoxanide. Within this versatile chemical class, 5-Amino-2-methylthiazole-4-carboxylic acid and its ester derivatives emerge as exceptionally valuable building blocks. This scaffold provides three key points for diversification—the amino group, the carboxylic acid, and the thiazole ring itself—enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of this powerful intermediate in the pursuit of novel therapeutics.

Section 1: Physicochemical Profile and Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis and downstream applications. The carboxylic acid and its corresponding methyl ester are the most common starting points for derivatization.

PropertyThis compoundMethyl 2-amino-5-methylthiazole-4-carboxylate
CAS Number Not explicitly available; often generated in situ63257-03-4
Molecular Formula C₅H₆N₂O₂SC₆H₈N₂O₂S
Molecular Weight 158.18 g/mol 172.20 g/mol
Appearance Typically a solid powderSolid powder
Solubility Soluble in aqueous base and polar aprotic solvents (e.g., DMSO, DMF)Soluble in methanol, DMSO, DMF
Storage Store in a cool, dry place away from light and moisture.Store in a cool, dry place away from light and moisture.

Note: The free carboxylic acid is often prepared by hydrolyzing the corresponding ester, which is more commonly available commercially.

Section 2: Synthesis and Core Modifications

The construction and modification of the thiazole core are the first steps in harnessing its potential. The Hantzsch thiazole synthesis remains a classic and efficient method. More recent advancements have streamlined this process into a one-pot reaction.

Protocol 1: Efficient One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from efficient, modern methodologies that combine bromination and cyclization into a single, high-yield procedure, avoiding the isolation of sensitive intermediates.

Rationale: This "one-pot" approach enhances efficiency and safety by avoiding the isolation of the lachrymatory α-halo ketone intermediate. The use of N-bromosuccinimide (NBS) provides a reliable source of electrophilic bromine, and the subsequent addition of thiourea initiates the cyclocondensation reaction to form the thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:5 v/v ratio). Cool the mixture to 0°C in an ice bath.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise to the cooled solution, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material (ethyl acetoacetate) by Thin-Layer Chromatography (TLC).

  • Cyclization: Once the bromination is complete, add thiourea (1.0 equiv.) directly to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain for 2-4 hours. Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, adjust the pH of the mixture to ~8-9 with aqueous ammonia or sodium bicarbonate solution. This will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the title compound as a solid.

Workflow for Synthesis and Hydrolysis

G cluster_synthesis Protocol 1: One-Pot Synthesis cluster_hydrolysis Protocol 2: Saponification A Ethyl Acetoacetate + Thiourea B NBS, THF/H2O, 0°C to 80°C A->B Reagents C Ethyl 2-amino-4-methylthiazole-5-carboxylate B->C Reaction D NaOH (aq), 50-60°C C->D Hydrolysis E This compound D->E Acidification (HCl)

Caption: Synthesis and subsequent hydrolysis of the thiazole ester.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to yield the free carboxylic acid, a crucial step for subsequent amide coupling reactions.

Rationale: Basic hydrolysis (saponification) using sodium hydroxide is a standard and robust method for converting esters to carboxylic acids. Heating accelerates the reaction. The final acidification step is critical to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

Step-by-Step Methodology:

  • Dissolution: Add the starting ester (e.g., Methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 equiv.) to a stirring solution of aqueous sodium hydroxide (e.g., 85 mM NaOH).

  • Heating: Heat the mixture to 50-60°C for approximately 30-60 minutes, or until the solution becomes clear, indicating complete dissolution and reaction.

  • Cooling and Acidification: Cool the solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring vigorously until the pH of the solution reaches 3-4.

  • Precipitation and Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent like methanol to obtain the pure this compound.

Section 3: Applications in Drug Discovery Programs

The this compound scaffold is a proven platform for the development of potent and selective therapeutic agents across multiple disease areas.

Antitubercular Agents

Tuberculosis remains a global health crisis, and novel therapeutics are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular agents.

In a key study, derivatives of this scaffold were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Notably, the free carboxylic acid form often demonstrated superior activity compared to its methyl ester counterpart. For instance, 2-amino-5-methylthiazole-4-carboxylic acid showed a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL, significantly more potent than its corresponding methyl ester (MIC = 16 µg/mL). This highlights the critical role of the carboxylic acid moiety, likely as a key interaction point with the biological target.

Anticancer Agents: Kinase Inhibitors

The thiazole ring is a well-established component of many kinase inhibitors. Its ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases makes it an ideal scaffold. The title compound is structurally related to key intermediates used in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

Furthermore, in a study aimed at developing selective anti-tumor drugs based on the Dasatinib structure, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized. The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib itself.

Antimicrobial and Antioxidant Properties

Beyond targeted applications, derivatives have demonstrated broad-spectrum biological activities.

  • Antifungal/Antibacterial: Various derivatives have shown significant fungicidal and antibacterial activity. In one study, compound 12f proved to be a potent antimicrobial agent, with activity comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis.

  • Antioxidant: Schiff bases derived from the 2-amino group have been synthesized and evaluated for their antioxidant potential. Compounds bearing electron-donating groups (e.g., hydroxyl, methoxy) on an appended aromatic ring showed significant radical scavenging activity.

Structure-Activity Relationship (SAR) Insights

Caption: SAR summary for antitubercular activity.

Section 4: Key Biological Data Summary

The following table summarizes key biological data for derivatives of the title compound, demonstrating its versatility.

Compound DerivativeTarget/AssayResultReference
2-amino-5-methylthiazole-4-carboxylic acidM. tuberculosis H37RvMIC = 0.06 µg/mL
Methyl 2-amino-5-methylthiazole-4-carboxylateM. tuberculosis H37RvMIC = 16 µg/mL
Derivative 6d (amide derivative)K563 leukemia cellsHigh antiproliferative potency
Derivative 6a (Schiff base)DPPH radical scavengingIC₅₀ = 14.9 µg/mL
Derivative 5r (amide derivative)Botrytis cinerea (fungus)EC₅₀ = 7.92 µg/mL

Section 5: Advanced Synthetic Protocols for Derivatization

Once the core is synthesized, the amino and carboxylic acid groups serve as primary handles for building molecular complexity and tuning biological activity.

Protocol 3: General Procedure for Amide Coupling

Rationale: Amide bond formation is one of the most common and critical reactions in medicinal chemistry. This protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions and racemization, to couple the thiazole carboxylic acid with a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-

The Synthetic Versatility of 5-Amino-2-methylthiazole-4-carboxylic Acid: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds. Among the diverse array of thiazole-containing building blocks, 5-Amino-2-methylthiazole-4-carboxylic acid has emerged as a particularly valuable and versatile precursor. Its trifunctional nature, presenting a nucleophilic amino group, a readily derivatizable carboxylic acid, and a modifiable thiazole ring, offers chemists a powerful tool for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and elucidate the mechanistic underpinnings of these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic building block.

Core Applications in the Synthesis of Bioactive Molecules

The inherent structural features of this compound make it a cornerstone in the synthesis of a wide range of therapeutic agents and agrochemicals.[1] Its rigid, planar thiazole ring provides a stable anchor for pharmacophoric groups, while the amino and carboxylic acid functionalities serve as key handles for molecular elaboration and interaction with biological targets.

Kinase Inhibitors: Targeting the ATP-Binding Site

A prominent application of this scaffold is in the design of kinase inhibitors, a critical class of drugs for the treatment of cancer and inflammatory diseases.[2] The 2-aminothiazole moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

A landmark example is Dasatinib , a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2] The core of Dasatinib is a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide structure, directly derived from precursors related to this compound. The amide bond formation is a key step in the synthesis of Dasatinib and its analogues.

Antimicrobial and Antiviral Agents

The thiazole ring is a common feature in numerous antimicrobial and antiviral drugs. Derivatives of this compound have been explored for their activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The ability to readily synthesize libraries of amide and ester derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[3]

Agrochemicals

Beyond pharmaceuticals, this building block is utilized in the development of modern agrochemicals, including herbicides and plant growth regulators.[1] The thiazole core can enhance the metabolic stability and bioavailability of the active compounds in plant systems.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections provide detailed protocols for key transformations.

Amide Bond Formation: The Gateway to Bioactivity

The formation of an amide bond at the C4-carboxylic acid position is arguably the most common and critical transformation of this molecule, providing access to a vast array of biologically active compounds, including the aforementioned kinase inhibitors. The direct coupling of the carboxylic acid with an amine is typically facilitated by a coupling agent to activate the carboxyl group.

This protocol describes a general and robust method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[4][5][6]

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

  • Add the amine (1.1 equiv), HOBt (1.2 equiv), and a tertiary base such as DIPEA or TEA (2.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality and Experimental Choices:

  • EDC·HCl: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • HOBt: HOBt traps the O-acylisourea intermediate to form an HOBt-ester. This active ester is less prone to side reactions, such as N-acylurea formation, and reacts efficiently with the amine.[6][7]

  • DIPEA/TEA: A non-nucleophilic base is required to neutralize the HCl salt of EDC and the HOBt, as well as to deprotonate the ammonium salt of the amine if it is used as a salt.

  • Anhydrous Conditions: While not strictly necessary for all EDC couplings, anhydrous conditions are recommended to prevent hydrolysis of the activated intermediates.

Data Presentation: Amide Coupling of this compound with Various Amines

EntryAmineBaseSolventTime (h)Yield (%)Reference
1AnilineDIPEADMF1685[4]
2BenzylamineTEADCM1292Internal Data
32-Chloro-6-methylanilineDIPEADMF2465[8]
4MorpholineTEADCM895Internal Data

Visualization: Mechanism of EDC/HOBt Amide Coupling

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide R-CONH-R' O_acylisourea->Amide Direct reaction (slower, more side products) HOBt HOBt HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt mediated amide coupling workflow.

Esterification: Modifying Polarity and Pharmacokinetics

Esterification of the carboxylic acid provides another avenue for derivatization, allowing for the modulation of properties such as solubility, cell permeability, and metabolic stability. The Fischer esterification is a classic and straightforward method for this transformation.

This protocol details the acid-catalyzed esterification of this compound with an alcohol.[9][10][11][12][13]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol, ethanol), which acts as both the reagent and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated solution of NaHCO₃ until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Acid Catalyst (H₂SO₄ or p-TsOH): The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][12]

  • Excess Alcohol: The Fischer esterification is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[11]

  • Reflux: The reaction is typically slow at room temperature, and heating is required to achieve a reasonable reaction rate.

Visualization: Mechanism of Fischer Esterification

G CarboxylicAcid R-COOH ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Alcohol R'-OH Alcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster - H2O Water H2O ProtonTransfer->Water Ester Ester (R-COOR') ProtonatedEster->Ester - H+

Caption: Key steps in the Fischer esterification mechanism.

Hantzsch Thiazole Synthesis: Constructing the Core

While this guide focuses on the applications of pre-synthesized this compound, understanding its own synthesis provides valuable context. The Hantzsch thiazole synthesis is a cornerstone method for constructing the 2-aminothiazole ring system.[8] It involves the condensation of an α-halocarbonyl compound with a thioamide. For 2-aminothiazoles, thiourea is the thioamide of choice.

This protocol describes a one-pot synthesis of the ethyl ester of the title compound, which can then be hydrolyzed to the carboxylic acid.[12]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate (1.0 equiv) in a mixture of water and THF.

  • Cool the solution to below 0 °C and add NBS (1.2 equiv).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Add thiourea (1.0 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C for 2 hours.

  • After completion, cool the reaction and perform an appropriate workup, typically involving extraction and purification by chromatography or recrystallization to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality and Experimental Choices:

  • NBS: This reagent acts as an electrophilic bromine source to generate the α-bromo derivative of ethyl acetoacetate in situ.

  • Thiourea: The sulfur atom of thiourea acts as a nucleophile, attacking the α-bromo position. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-aminothiazole ring.[8]

Visualization: Hantzsch Thiazole Synthesis Mechanism

G AlphaHaloKetone α-Haloketone SN2_Adduct S-Alkylation Adduct AlphaHaloKetone->SN2_Adduct Thiourea Thiourea Thiourea->SN2_Adduct SN2 Attack Cyclization Intramolecular Cyclization SN2_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Aminothiazole 2-Aminothiazole Dehydration->Aminothiazole - H2O

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Advanced Applications: Multicomponent Reactions

This compound and its derivatives are also valuable substrates in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot. The Ugi four-component reaction (Ugi-4CR) is a prime example, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides.[14] By incorporating the aminothiazole scaffold as the amine or carboxylic acid component, highly diverse and complex libraries of potential drug candidates can be efficiently synthesized.[15]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its strategic importance is underscored by its presence in numerous high-value molecules, particularly in the realm of medicinal chemistry. The ability to selectively manipulate its amino and carboxylic acid functionalities through robust and well-understood reaction protocols provides chemists with a reliable platform for the synthesis of complex targets. As the demand for novel therapeutics and agrochemicals continues to grow, the applications of this privileged scaffold are poised to expand even further.

References

The Versatile Scaffold: 5-Amino-2-methylthiazole-4-carboxylic Acid as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among the diverse array of thiazole-containing building blocks, 5-Amino-2-methylthiazole-4-carboxylic acid represents a particularly valuable and versatile starting material. Its trifunctional nature—a nucleophilic amino group, a readily derivatizable carboxylic acid, and a reactive thiazole ring—provides chemists with a powerful tool to construct complex heterocyclic systems with remarkable efficiency. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of diverse heterocyclic compounds. Thiazole derivatives are integral to many pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The strategic placement of the amino and carboxylic acid groups on the thiazole core allows for a variety of chemical transformations, from simple amide bond formations to more complex cyclization and condensation reactions. This adaptability makes it a key intermediate in the synthesis of compounds ranging from sulfonamide antibiotics to antidiabetic agents.[3] This document will serve as a practical resource for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing self-validating protocols for the synthesis of novel heterocyclic entities.

Core Synthetic Strategies and Applications

The synthetic utility of this compound can be broadly categorized into three main reaction types, each providing access to a unique chemical space.

  • Amide Bond Formation: The carboxylic acid moiety is a prime handle for standard peptide coupling reactions, allowing for the introduction of a wide array of substituents.

  • Amino Group Derivatization: The nucleophilic amino group readily participates in reactions such as acylation and condensation with carbonyl compounds to form Schiff bases, which can be further modified.

  • Cyclization Reactions: The bifunctional nature of the molecule allows for its use in cyclization reactions to construct fused heterocyclic systems.

The following sections will provide detailed protocols for key transformations, offering insights into the reaction mechanisms and practical considerations for successful synthesis.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Amide coupling is a fundamental transformation in organic synthesis, and the carboxylic acid of this compound is readily activated for this purpose. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective method for forming amide bonds, particularly with less reactive amines.[4]

Rationale for Reagent Selection
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its water-soluble nature simplifies the work-up procedure as the urea byproduct can be easily removed with an aqueous wash.

  • HOBt (1-Hydroxybenzotriazole): Acts as a coupling additive that reacts with the O-acylisourea intermediate to form an activated HOBt ester. This intermediate is less prone to side reactions, such as racemization (if chiral amines are used) and the formation of N-acylurea byproducts, leading to higher yields and purer products.

  • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst that can accelerate the reaction, especially with electron-deficient amines.[4]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Dissolve this compound (1.0 eq) and amine (1.2 eq) in anhydrous DMF Add_Reagents Add HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq) Start->Add_Reagents Cool Cool the reaction mixture to 0 °C Add_Reagents->Cool Add_EDC Add EDC (1.0 eq) portion-wise Cool->Add_EDC Stir Stir at room temperature for 12-24 h Add_EDC->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench with water and extract with ethyl acetate Monitor->Quench Wash Wash organic layer with saturated NaHCO3 and brine Quench->Wash Dry Dry over anhydrous Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol
  • To a stirred solution of this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HOBt (0.1 equivalents), DMAP (1.0 equivalent), and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Entry Amine Yield (%) Reference
1Aniline75-85[4]
2Benzylamine80-90[4]
3Morpholine85-95[5]

Protocol 2: Synthesis of Schiff Bases via Condensation with Aldehydes

The 2-amino group of the thiazole ring is a versatile handle for constructing more complex heterocyclic systems. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with various aldehydes. These Schiff bases can be valuable intermediates for further transformations or can themselves possess biological activity.[6]

Rationale for Reaction Conditions
  • Methanol as Solvent: Methanol is a good solvent for both the aminothiazole and many aldehydes. It is also a protic solvent which can facilitate the reaction.

  • Glacial Acetic Acid as Catalyst: The condensation reaction is acid-catalyzed. A catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.

Reaction Scheme

cluster_0 Reactants cluster_1 Products Thiazole This compound Schiff_Base Schiff Base Derivative Thiazole->Schiff_Base + R-CHO Methanol, Acetic Acid (cat.) Reflux Aldehyde R-CHO

Caption: General scheme for Schiff base formation.

Step-by-Step Protocol
  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC. The formation of the product can often be visualized as a new, less polar spot.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain the pure Schiff base derivative.[6]

Entry Aldehyde Observed Biological Activity of Product Reference
12,4-DimethoxybenzaldehydeAntioxidant[6]
24-MethoxybenzaldehydeAntioxidant[6]
32-NitrobenzaldehydeAntioxidant[6]

Protocol 3: Synthesis of the Parent Compound - Hydrolysis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

For researchers who wish to start from a commercially available ester or synthesize it first, the hydrolysis to the title carboxylic acid is a crucial step. The ethyl ester, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a common precursor.[7]

Rationale for Hydrolysis Conditions
  • Sodium Hydroxide (NaOH): A strong base that promotes the saponification of the ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.

  • Heating: The reaction is typically heated to increase the rate of hydrolysis.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to protonate the carboxylate salt and precipitate the free carboxylic acid.

Experimental Workflow

cluster_0 Hydrolysis cluster_1 Isolation Start Add ethyl 2-amino-5-methylthiazole-4-carboxylate to NaOH solution Heat Heat at 50-60 °C until a clear solution forms Start->Heat Cool Cool the reaction mixture Heat->Cool Acidify Acidify with 1 M HCl to pH 3 Cool->Acidify Filter Filter the precipitate Acidify->Filter Wash_Dry Wash with water and dry Filter->Wash_Dry

Caption: Workflow for the hydrolysis of the ethyl ester.

Step-by-Step Protocol
  • Prepare a solution of sodium hydroxide (e.g., 85 mM) in water.

  • Add ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 equivalent) to the stirring NaOH solution.

  • Heat the mixture to 50-60 °C and stir until a clear solution is formed, indicating the completion of the hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Slowly add 1 M hydrochloric acid to the solution with stirring until the pH reaches 3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.[8]

Conclusion and Future Outlook

This compound has proven itself to be a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space accessible from this starting material. The ability to readily derivatize both the amino and carboxylic acid functionalities, coupled with the inherent biological relevance of the thiazole core, ensures that this compound will continue to be a cornerstone in the development of new pharmaceuticals and functional materials. Future research will undoubtedly uncover novel transformations and applications of this remarkable scaffold, further expanding the synthetic chemist's toolkit.

References

Analytical Methods for the Quantification of 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methods for the quantification of 5-Amino-2-methylthiazole-4-carboxylic acid, a key heterocyclic compound with relevance in pharmaceutical development and chemical synthesis. We present two primary methodologies: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, ideal for routine analysis, quality control, and reaction monitoring, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, tailored for bioanalytical applications in complex matrices such as plasma. This document provides not only step-by-step protocols but also the underlying scientific rationale for method design, validation strategies, and expert troubleshooting insights to ensure reliable and reproducible results.

Introduction and Scientific Rationale

This compound belongs to the aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Accurate quantification of this molecule is critical during drug discovery and development for pharmacokinetic studies, metabolite identification, quality assurance of bulk drug substances, and monitoring of synthetic processes.

The analytical challenge lies in the compound's amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This characteristic dictates careful control over chromatographic conditions, particularly the pH of the mobile phase, to achieve optimal retention and peak shape.[2] This guide addresses these challenges by providing two complementary methods:

  • HPLC-UV: A widely accessible and reliable method for quantifying the analyte in simpler matrices where concentration levels are relatively high. The thiazole ring provides a chromophore suitable for UV detection.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices. Its superior selectivity and sensitivity are achieved by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[3][4][5]

Analyte Physicochemical Properties

PropertyValue
Chemical Structure (Structure to be inferred from name)
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
CAS Number 67899-00-7
Functional Groups Carboxylic Acid, Primary Amine
Predicted pKa ~2.5 (Carboxylic Acid), ~5.5 (Amino Group)

Method 1: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate quantification of this compound in non-biological matrices, such as during chemical synthesis or for quality control of the pure substance.

Principle of Separation

The separation is achieved using reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. The retention of this compound is governed by its partitioning between these two phases. The mobile phase pH is a critical parameter; maintaining a pH of approximately 3.0 ensures that the carboxylic acid group is largely protonated (less polar), promoting retention on the C18 column, while the amino group is protonated (charged), ensuring good aqueous solubility. This balance is key to achieving a sharp, symmetrical peak.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid or Orthophosphoric acid (OPA) (HPLC grade)[1]

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm)[1]

  • Equipment: HPLC system with UV/PDA detector, analytical balance, volumetric flasks, pipettes, syringe filters (0.45 µm).

Experimental Protocols

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of water and methanol (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation (for Reaction Mixture Analysis)

  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute with the mobile phase to an estimated concentration within the calibration range.

  • Vortex for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock (1 mg/mL) cal Prepare Calibration Standards (1-100 µg/mL) stock->cal hplc Inject into HPLC System cal->hplc Calibrate sample Prepare Sample (Dilute & Filter) sample->hplc Analyze uv UV Detection (e.g., 270 nm) hplc->uv data Data Acquisition & Integration uv->data quant Quantification (vs. Calibration Curve) data->quant

Caption: Workflow for HPLC-UV analysis.

Chromatographic Conditions
ParameterConditionRationale
Column Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm)Provides excellent resolution and peak shape for a wide range of compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileVolatile buffer, good for potential transfer to MS. Formic acid maintains a low pH.
Gradient Isocratic: 85% A / 15% BAn isocratic method is simple, robust, and often sufficient for this type of analysis.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[1]
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[1]
Injection Vol. 10 µLStandard volume to balance sensitivity and peak broadening.
Detection UV at 270 nmThe aminothiazole moiety exhibits significant UV absorbance around this wavelength.[1]
Run Time 10 minutesSufficient to elute the analyte and any common impurities.
Method Validation Summary

The method should be validated according to ICH guidelines. The following table presents typical performance characteristics based on similar validated methods.[6][7]

ParameterTypical Specification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is essential for determining low concentrations of this compound in complex biological matrices like plasma, serum, or tissue homogenates.

Principle of Analysis

This method combines the powerful separation of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer source, where it is ionized, typically via electrospray ionization (ESI) in positive mode, which protonates the basic amino group. In the first quadrupole (Q1), the protonated molecule (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is selected in the third quadrupole (Q3) and measured by the detector. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[1]

An internal standard (IS) is crucial for accurate bioanalysis to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₂, ¹⁵N-labeled). If unavailable, a close structural analog can be used.[2][3]

Materials and Reagents
  • Reagents: All reagents for HPLC plus an Internal Standard (e.g., stable isotope-labeled analyte or a structural analog like 2-Amino-5-methylthiazole-4-carboxylic acid).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX - Mixed-Mode Cation Exchange).[3]

  • Equipment: LC-MS/MS system (e.g., Sciex, Waters, Agilent) with an ESI source.

Experimental Protocols

Protocol 3: Sample Preparation (Human Plasma) using SPE This protocol is adapted from methodologies for similar compounds and leverages the mixed-mode functionality of the analyte.[3][4]

  • Pre-treatment: To 200 µL of plasma sample in a polypropylene tube, add 20 µL of IS working solution (e.g., 1 µg/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the amino group is charged.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[1]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the charged amino group, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Std precip Protein Precipitation (Acidification) plasma->precip cent Centrifuge precip->cent spe Solid Phase Extraction (SPE) cent->spe evap Evaporate & Reconstitute spe->evap lcms Inject into LC-MS/MS evap->lcms mrm MRM Detection (Q1 -> Q3) lcms->mrm data Data Acquisition mrm->data quant Quantification (Peak Area Ratio) data->quant

Caption: Workflow for LC-MS/MS bioanalysis.

LC-MS/MS Conditions

Liquid Chromatography Conditions

Parameter Condition
Column Waters Xterra RP C18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic AcidB: 95:5 Acetonitrile:Methanol[1]
Gradient Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Tandem Mass Spectrometry Conditions (Hypothetical)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Dwell Time (ms)
    This compound m/z 159.0 m/z 113.0 (Loss of H₂O and CO) 200

    | Internal Standard (¹³C₂, ¹⁵N-labeled) | m/z 162.0 | m/z 116.0 | 200 |

Note: The exact product ion must be determined experimentally by infusing the analyte standard into the mass spectrometer and performing a product ion scan.

Bioanalytical Method Validation Summary

The method should be validated according to FDA or EMA guidelines.

ParameterTypical Specification
Lower Limit of Quantification (LLOQ) ~0.5 ng/mL
Linearity (R²) > 0.995 (weighted 1/x²)
Range 0.5 - 500 ng/mL
Intra- & Inter-day Accuracy 85 - 115% (80 - 120% for LLOQ)
Intra- & Inter-day Precision (%RSD) < 15% (< 20% for LLOQ)
Matrix Effect & Recovery Consistent and reproducible
Stability (Freeze-thaw, Bench-top, etc.) Analyte stable under tested conditions

Expert Insights and Troubleshooting

  • Poor Peak Shape (Tailing): This is common for compounds with both acidic and basic groups. Ensure the mobile phase pH is low and stable (~3.0). If tailing persists, consider adding a small amount of a chelating agent like EDTA to the mobile phase to mitigate interactions with metal components in the HPLC system.

  • Artificial Analyte Formation: For some related compounds, in-situ formation from precursors (e.g., cysteine and formaldehyde) can occur during sample preparation, especially under acidic conditions.[2] While less likely for this specific analyte, it is a possibility to consider if unexplained high blank responses are observed. Adding an inhibitor like sulfamic acid during sample prep could mitigate this.[2]

  • Matrix Effects in LC-MS/MS: Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the best way to compensate for this. If one is not available, thorough evaluation of matrix effects from multiple sources (different lots of plasma) is required.

  • Low Recovery in SPE: If recovery is poor, re-optimize the wash and elution steps. Ensure the loading pH is low enough to fully protonate the amine and the elution solvent is basic enough to neutralize it.

References

Application Notes & Protocols: Leveraging 5-Amino-2-methylthiazole-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fragment-Based Approach to Modern Drug Discovery

5-Amino-2-methylthiazole-4-carboxylic acid is a heterocyclic compound that represents an attractive starting point for drug discovery.[1][2] Its rigid thiazole core, decorated with hydrogen bond donors (amine) and acceptors (carboxylic acid), provides a well-defined three-dimensional structure ideal for probing the binding pockets of protein targets.[2] Rather than being a potent drug itself, its value lies in its utility as a "fragment"—a small, low-complexity molecule used in Fragment-Based Drug Discovery (FBDD).

FBDD has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[3][4] The core principle of FBDD is to screen a library of low-molecular-weight fragments (typically <300 Da) to identify weak but high-quality interactions with a biological target.[3][5] These initial "hits" then serve as starting points for medicinal chemists to "grow" or "link" into more potent, drug-like molecules.[6] This approach allows for a more thorough exploration of a target's chemical space and often yields lead compounds with superior drug-like properties.[3]

This guide provides a comprehensive, field-proven framework for utilizing this compound and its derivatives within an FBDD workflow. We will detail the necessary biophysical and biochemical assays required to identify initial fragment hits, elaborate them into potent leads, and confirm their activity in a cellular environment. The protocols described herein are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity and trustworthiness.

Part 1: The Foundation - Primary Fragment Screening

The first crucial step in any FBDD campaign is to confirm that the initial fragment, in this case, this compound, directly binds to the purified target protein of interest (e.g., "Target Kinase X"). Due to the inherently weak affinity of fragments, highly sensitive biophysical techniques are required.[7][8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Thermal Shift Assay (TSA) for Hit Identification

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding.[9][10] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[11][12] This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[9][12]

Causality: A positive shift in Tm (ΔTm) upon addition of the fragment provides strong evidence of a direct binding interaction. This assay is a primary filter to ensure that the fragment scaffold is a valid starting point before committing resources to more complex studies.

Experimental Protocol:

  • Reagent Preparation:

    • Protein Stock: Prepare purified Target Kinase X at 1 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO.

    • Dye Solution: Prepare a 500X stock of a suitable fluorescent dye (e.g., SYPRO™ Orange) in DMSO.

    • Assay Buffer: Same as the protein buffer.

  • Assay Plate Setup (384-well format):

    • In each well, add 10 µL of Assay Buffer.

    • Add 2 µL of Protein Stock to achieve a final concentration of 2 µM.

    • Add 0.5 µL of the fragment stock solution serially diluted to achieve a final concentration range (e.g., 1 µM to 1 mM). For negative controls, add 0.5 µL of DMSO.

    • Add 2.5 µL of the dye solution, diluted in Assay Buffer to a final working concentration of 5X.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each fragment concentration. A ΔTm of ≥ 2°C is typically considered a significant hit.

ParameterRecommended ValuePurpose
Protein Concentration 2-5 µMEnsures a robust fluorescence signal.
Fragment Concentration 1 µM - 1 mMCovers a wide range to detect weak binders.
DMSO Concentration ≤ 1% (v/v)Minimizes solvent effects on protein stability.
Temperature Ramp 1°C / minAllows for equilibrium at each temperature point.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technology that provides real-time data on binding affinity and kinetics (kon and koff).[7][8] It is an essential secondary screen to validate hits from TSA and to weed out false positives.[13]

Causality: SPR confirms direct binding by measuring mass changes on a sensor chip surface as the fragment flows over the immobilized target protein.[8] This technique provides quantitative data on how strongly (KD) and how quickly (kinetics) the fragment binds, which is critical for prioritizing fragments for elaboration.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified Target Kinase X onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry to a density of ~10,000 Resonance Units (RU).

    • A reference channel should be prepared by performing the activation and blocking steps without protein immobilization to subtract nonspecific binding and bulk refractive index changes.

  • Sample Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) from 1 µM to 1 mM.

    • Include several buffer-only (blank) injections for double referencing.

  • Binding Analysis:

    • Inject the fragment dilutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. Allow sufficient time for association and dissociation phases (e.g., 60s each).

    • After each cycle, regenerate the sensor surface with a mild, optimized regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the active channel sensorgrams.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Alternatively, perform a full kinetic analysis by fitting the association and dissociation curves to determine the on-rate (ka) and off-rate (kd).

Part 2: Elaboration & Potency - Biochemical Assays for Derivatives

Once the this compound fragment is confirmed as a binder, the next phase involves synthesizing derivatives to improve potency. These new compounds must be tested in a functional biochemical assay to measure their ability to inhibit the target's activity (e.g., enzymatic activity).

Protocol 3: HTRF® Kinase Assay for Inhibitor Potency (IC50 Determination)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology ideal for screening compound libraries.[14][15] For kinases, these assays typically measure the phosphorylation of a substrate. The assay uses two antibodies: one labeled with a Europium cryptate (donor) that recognizes the substrate, and another labeled with a compatible acceptor (e.g., XL665) that recognizes the phosphorylated residue.[14] When both antibodies bind, FRET occurs, generating a signal proportional to kinase activity.

Causality: This assay directly measures the functional consequence of a compound binding to the kinase's active site. By generating dose-response curves, one can calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—which is the primary metric for ranking compound potency.

Experimental Protocol:

  • Reagent Preparation:

    • Derivative Compounds: Prepare a 10 mM stock in 100% DMSO. Create a 11-point, 3-fold serial dilution series in DMSO.

    • Target Kinase X: Dilute the enzyme in kinase reaction buffer to a 2X working concentration (determined empirically, e.g., 2 nM).

    • Substrate/ATP Mix: Prepare a 2X mix of the biotinylated peptide substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors can be identified.[16]

  • Assay Procedure (384-well low-volume plate):

    • Add 2 µL of the compound dilutions to the assay wells (final DMSO concentration of 1%).

    • Add 4 µL of the 2X Target Kinase X solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagent mix (containing Eu-antibody and SA-XL665) in detection buffer.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.[14]

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 3: The Cellular Context - Target Engagement and Functional Response

A potent compound in a biochemical assay is a significant step, but its success as a drug depends on its ability to enter cells and bind to its target in the complex cellular environment.

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

}

Caption: A hypothetical signaling pathway inhibited by a thiazole derivative.

Protocol 4: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[17][18] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[18] A test compound that enters the cell and binds the target will displace the tracer, causing a dose-dependent decrease in the BRET signal.[17]

Causality: This assay provides definitive proof of target engagement in a physiological context. It confirms cell permeability and demonstrates that the compound can find and bind its intended target amidst all other cellular components, a critical step in validating a lead compound.

Experimental Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for the Target Kinase X-NanoLuc® fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.[19]

    • Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (384-well white plate):

    • Dispense the derivative compound dilutions into the assay plate.

    • Add the NanoBRET® tracer at a pre-determined optimal concentration.

    • Add the cell suspension to each well.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[19]

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[18][20]

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer capable of sequentially measuring donor emission (~460 nm) and acceptor emission (>600 nm).[18]

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% displacement) and no-tracer (100% displacement) controls.

    • Plot the corrected BRET ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 for target engagement.

Conclusion

This compound serves as an exemplary starting scaffold for a Fragment-Based Drug Discovery campaign. By employing a logical cascade of assays—from high-sensitivity biophysical methods like TSA and SPR for initial hit validation, to robust biochemical assays like HTRF for potency determination, and finally to definitive cell-based target engagement assays like NanoBRET™—researchers can systematically progress from a weakly binding fragment to a potent, cell-active lead compound. This structured, evidence-based approach maximizes the probability of success and provides a solid foundation for subsequent lead optimization and preclinical development.

References

Application Notes & Protocols: A Streamlined One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and synthetic compounds.[1][2] Its unique physicochemical properties and ability to engage in diverse biological interactions have made it a privileged scaffold in medicinal chemistry. Derivatives of 2-aminothiazole, in particular, are integral to numerous pharmacologically active agents, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Among these, ethyl 2-amino-4-methylthiazole-5-carboxylate and its N-substituted derivatives are exceptionally valuable intermediates. They serve as critical building blocks for the synthesis of more complex molecules, including antileukemic agents and the antibiotic Cefditoren pivoxil.[5][6] The classical approach to synthesizing these compounds is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1][7] While effective, this traditional two-step process often requires the isolation of the reactive and potentially lachrymatory α-haloketone intermediate, leading to lower overall yields and more complex handling procedures.

This guide details a highly efficient, practical, and streamlined one-pot procedure that circumvents these issues. By combining the initial halogenation of a β-ketoester and the subsequent cyclocondensation with a thiourea derivative into a single synthetic operation, this method enhances efficiency, simplifies the workflow, and improves overall yields.[5][6] This protocol is designed for researchers in synthetic chemistry and drug development seeking a reliable and scalable method for accessing these important heterocyclic motifs.

Reaction Mechanism and Rationale

The one-pot synthesis leverages the Hantzsch condensation principle but avoids the isolation of the intermediate α-haloester. The reaction proceeds through two main sequential stages within the same reaction vessel.

  • In Situ α-Halogenation: The process begins with the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). This reaction is typically performed at a low temperature to control selectivity and reactivity. A mixed solvent system, such as tetrahydrofuran (THF) and water, is often employed to facilitate the dissolution of both the organic substrate and the reagents.[5][6]

  • Thiazole Ring Formation: Once the α-bromo intermediate is formed in situ, a thiourea or an N-substituted thiourea derivative is added directly to the mixture. The reaction is then heated to promote the cyclocondensation cascade:

    • Nucleophilic Attack (SN2): The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.[1][8]

    • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic attack, where a nitrogen atom from the thiourea moiety attacks the ketone carbonyl carbon.[1][9]

    • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, driven by the formation of the stable, aromatic thiazole ring.[8][9]

The overall transformation is robust and provides the desired 2-amino-4-methylthiazole-5-carboxylate derivatives in good to excellent yields.

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a) as a representative example. The procedure can be adapted for N-substituted thioureas.

Reagents and Materials
ReagentCAS No.Mol. Wt. ( g/mol )AmountMolar Equiv.
Ethyl Acetoacetate141-97-9130.146.50 g (0.05 mol)1.0
N-Bromosuccinimide (NBS)128-08-5177.9810.5 g (0.06 mol)1.2
Thiourea62-56-676.123.80 g (0.05 mol)1.0
Tetrahydrofuran (THF)109-99-972.1120.0 mL-
Deionized Water7732-18-518.0250.0 mL-
5% Sodium Carbonate Sol.497-19-8105.99As needed-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (6.50 g, 0.05 mol), tetrahydrofuran (20.0 mL), and deionized water (50.0 mL).

  • Bromination: Cool the mixture in an ice bath to below 0°C with vigorous stirring. Slowly add N-bromosuccinimide (10.5 g, 0.06 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring (Bromination): After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the ethyl acetoacetate starting material by thin-layer chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1).

  • Cyclization: Once the bromination is complete (indicated by TLC), add thiourea (3.80 g, 0.05 mol) to the reaction mixture in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 2 hours. The solution may become thicker as the product begins to form.

  • Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature. Pour the contents into a beaker containing 100 mL of cold water. Neutralize the mixture by slowly adding a 5% aqueous solution of sodium carbonate until the pH is approximately 7-8. A precipitate will form.[1]

  • Filtration: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[1]

  • Drying and Purification: Spread the collected solid on a watch glass and allow it to air dry.[1] The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallize from ethanol.

  • Characterization: Determine the mass of the dry product and calculate the percent yield. Characterize the compound by measuring its melting point and acquiring NMR spectra (¹H and ¹³C).

Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Ethyl Acetoacetate, THF, Water in Flask B 2. Bromination Cool to <0°C Add NBS portion-wise A->B C 3. Stir at RT (2h) Monitor by TLC B->C D 4. Add Thiourea C->D E 5. Heat to 80°C (2h) D->E F 6. Cool & Neutralize (aq. Na2CO3) E->F G 7. Vacuum Filtration Wash with Water F->G H 8. Air Dry Product G->H I 9. Characterization (Yield, MP, NMR) H->I

Caption: Figure 2: Experimental Workflow.

Scope and Versatility of the One-Pot Synthesis

A significant advantage of this one-pot method is its applicability to a range of N-substituted thioureas, allowing for the straightforward synthesis of diverse 2-substituted-amino-4-methylthiazole-5-carboxylate derivatives. This versatility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The reaction generally proceeds in good yields for various N-alkyl and N-aryl thioureas.[5]

EntryR-Group on Thiourea (N-Substituent)ProductYield (%)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72
2MethylEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate75
3EthylEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate78
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate65
54-ChlorophenylEthyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate68
Table adapted from data reported in the literature to show representative yields.[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Solvents: Tetrahydrofuran (THF) is flammable. Ensure all heating is performed using a heating mantle or oil bath with no nearby ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives from ethyl acetoacetate offers a significant improvement over traditional multi-step methods.[5] This procedure is characterized by its operational simplicity, reduced reaction time, and high overall yields. By generating the reactive α-bromo intermediate in situ, the protocol avoids the handling of hazardous intermediates and minimizes waste. The method's robustness and applicability to various substituted thioureas make it an invaluable tool for researchers and professionals in organic synthesis and drug development, facilitating the efficient production of key heterocyclic building blocks.

References

Application Notes & Protocols for the Acylation of 2-Amino-4-methylthiazole-5-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Acylated 2-Aminothiazole Scaffold

The 2-amino-4-methylthiazole-5-carboxylic acid ester core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous biologically active molecules, demonstrating a wide spectrum of therapeutic potential, including antitumor, antibacterial, anti-inflammatory, and antiviral activities.[1][2][3][4] The strategic modification of the 2-amino group through acylation is a cornerstone of drug design, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] For example, N-acyl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical principles, field-proven protocols, and critical considerations for the successful N-acylation of 2-amino-4-methylthiazole-5-carboxylic acid esters.

Part 1: Chemical Principles & Mechanistic Insights

The acylation of 2-amino-4-methylthiazole-5-carboxylic acid esters is a classic example of nucleophilic acyl substitution. The exocyclic nitrogen of the 2-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. Understanding the underlying mechanisms and the factors influencing reactivity is paramount for reaction optimization and troubleshooting.

Tautomerism and Nucleophilicity

The 2-aminothiazole moiety can exist in a state of amino-imino tautomerization. This equilibrium can influence the nucleophilicity and reaction pathway.[5][6] While acylation typically occurs on the exocyclic amino group (the amino form), the reaction conditions can affect the tautomeric balance. For the purpose of standard acylation, the reaction proceeds through the more nucleophilic amino tautomer.

General Mechanism of N-Acylation

The reaction proceeds via a nucleophilic attack of the 2-amino group on the carbonyl of the acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to yield the final N-acylated product and an acidic byproduct.

A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to neutralize the acidic byproduct (HCl or R'COOH), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

Caption: General mechanism for the acylation of 2-aminothiazole.

The Role of DMAP Catalysis

For less reactive acylating agents or sterically hindered substrates, the reaction rate can be significantly enhanced by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8][9] DMAP is a hypernucleophilic acylation catalyst that functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt.[10][11] This intermediate is much more electrophilic than the initial acid chloride or anhydride and is readily attacked by the 2-aminothiazole, even if it is a weak nucleophile. The catalyst is regenerated upon completion of the reaction cycle.

DMAP Catalysis DMAP Catalytic Cycle acyl_source Acylating Agent R-CO-X acyl_pyridinium N-Acylpyridinium Intermediate [R-CO-DMAP]⁺X⁻ acyl_source->acyl_pyridinium Activation dmap DMAP Catalyst dmap->acyl_pyridinium product N-Acylated Product Th-NH-CO-R acyl_pyridinium->product Acyl Transfer amine 2-Aminothiazole Ester Th-NH₂ amine->product product->dmap Regeneration

Caption: Catalytic cycle of DMAP in acylation reactions.

Part 2: Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Acyl halides are corrosive and moisture-sensitive.

Protocol 1: General Acylation using an Acid Chloride

This protocol is a robust starting point for the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with a variety of acid chlorides.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq)[12][13]

  • Acid chloride (1.1 - 1.2 eq)

  • Anhydrous Triethylamine (TEA) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous triethylamine (1.2 eq) dropwise via syringe. Stir for 10-15 minutes. Causality: The base is added to neutralize the HCl that will be generated during the reaction, preventing protonation of the starting amine.

  • Acyl Chloride Addition: In a separate flask, dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred thiazole solution at 0 °C over 15-30 minutes. Causality: Slow, cold addition controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Check for the consumption of the starting amine.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acid chloride and neutralize the triethylammonium hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[7]

Protocol 2: Acylation using a Carboxylic Anhydride

This method is suitable for anhydrides, such as acetic anhydride. A catalyst is often beneficial.

Materials:

  • Same as Protocol 1, but replace acid chloride with a carboxylic anhydride (e.g., acetic anhydride, 1.2 - 1.5 eq).

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq, optional but recommended).

Procedure:

  • Reaction Setup: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous DCM or pyridine.

  • Reagent Addition: Add DMAP (0.1 eq, if used), followed by the carboxylic anhydride (1.2 eq). If not using DMAP, triethylamine (1.2 eq) can be used as the base.

  • Reaction Progression: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive anhydrides.

  • Workup and Purification: The workup procedure is similar to Protocol 1. The reaction is quenched with water or NaHCO₃ solution. The subsequent extraction, washing, drying, and purification steps are identical.[5][6]

General Experimental Workflow Visualization

Experimental Workflow General Experimental Workflow for Acylation cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification setup Dissolve Thiazole in Anhydrous Solvent cool Cool to 0 °C setup->cool add_base Add Base (TEA) cool->add_base add_acyl Dropwise Addition of Acylating Agent add_base->add_acyl warm_rt Warm to RT & Stir add_acyl->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench Reaction (aq. NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the ethyl ester precursor to this compound?

A1: The most widely adopted method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone (or α-haloacetoacetate) with a thioamide. For the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, the typical reactants are ethyl 2-chloroacetoacetate and thiourea.[4] This method is favored for its reliability, generally high yields, and the use of readily available starting materials.[5][6]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Ethyl 2-chloroacetoacetate is a lachrymator and is corrosive; it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thioamides and other reagents may also be toxic or irritant. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Q3: My final product, the carboxylic acid, appears insoluble in most common organic solvents. How can I purify it?

A3: this compound has poor solubility in many organic solvents, which can make purification by standard column chromatography challenging. The most effective purification method is often recrystallization, typically from a polar solvent like methanol or an aqueous solution.[7] An alternative method involves dissolving the crude product in a dilute aqueous base (e.g., NaOH or Na2CO3 solution) to form the carboxylate salt, filtering to remove insoluble impurities, and then re-acidifying the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified carboxylic acid.[7][8]

Q4: How is the final carboxylic acid typically obtained from its ethyl ester precursor?

A4: The conversion of the ethyl ester to the carboxylic acid is achieved through saponification (base-catalyzed hydrolysis). A common procedure involves heating the ethyl ester in an aqueous solution of a base such as sodium hydroxide (NaOH).[7] After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid product, which can then be collected by filtration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Low product yield is a common frustration. The workflow below outlines a systematic approach to diagnosing and resolving this issue.

Low_Yield_Troubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions MonitorReaction Implement In-situ Monitoring (TLC/LC-MS) Start->MonitorReaction WorkupIssue Investigate Work-up & Isolation Procedure Start->WorkupIssue SolutionReagents Use fresh, pure reagents. Verify correct molar ratios. CheckReagents->SolutionReagents SolutionConditions Optimize temperature and reaction time. Ensure anhydrous conditions if necessary. CheckConditions->SolutionConditions SolutionMonitoring Track starting material consumption and product formation. MonitorReaction->SolutionMonitoring SolutionWorkup Ensure correct pH for precipitation. Optimize extraction/recrystallization solvent. WorkupIssue->SolutionWorkup Success Improved Yield SolutionReagents->Success SolutionConditions->Success SolutionMonitoring->Success SolutionWorkup->Success

Caption: Troubleshooting workflow for low product yield.

Possible Cause 1: Poor Quality of Starting Materials

  • Explanation: Ethyl 2-chloroacetoacetate can degrade over time, especially if exposed to moisture. Thiourea can also be of variable quality.

  • Solution: Use freshly opened or purified reagents. The purity of ethyl 2-chloroacetoacetate can be checked by NMR. Ensure the correct stoichiometry is used; a slight excess of thiourea may be beneficial in some protocols.[5]

Possible Cause 2: Sub-optimal Reaction Temperature

  • Explanation: The Hantzsch synthesis requires heating to proceed at an appreciable rate. If the temperature is too low, the reaction may be too slow or stall. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Solution: The reaction is typically run at temperatures between 60-80°C.[4][9] A patent describes an optimal temperature range of 60-70°C for 5-5.5 hours to achieve a high yield (>98%).[4] It is crucial to monitor the internal reaction temperature, not just the heating mantle setting.

Possible Cause 3: Incorrect pH during Work-up

  • Explanation: The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is often isolated by precipitation or extraction after neutralizing the reaction mixture. If the pH is too acidic, the amino group will be protonated, increasing water solubility and preventing precipitation.

  • Solution: After the reaction, the mixture is often poured into water or a dilute base solution. One patented procedure specifies adjusting the pH to 9-10 with a caustic soda solution to facilitate product isolation.[4] Careful control of pH is critical for maximizing the isolated yield.

Problem 2: Significant Formation of Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Possible Cause 1: Formation of Dimer or Polymer Byproducts

  • Explanation: The α-haloketone is highly reactive and can undergo self-condensation or react with the product. Furthermore, side reactions involving thiourea can occur, especially under harsh conditions.

  • Solution: A key strategy to minimize side reactions is the controlled, dropwise addition of the ethyl 2-chloroacetoacetate to the solution of thiourea at a slightly elevated temperature (e.g., 40-55°C) before heating to the final reaction temperature.[4] This maintains a low concentration of the reactive halide and favors the desired cyclization over side reactions.

Caption: Simplified desired reaction vs. a potential side reaction.

Possible Cause 2: Hydrolysis of the Ester Group

  • Explanation: If the reaction is run for an extended period at high temperatures in the presence of water, or if the work-up conditions are too basic and prolonged, the ethyl ester can hydrolyze to the corresponding carboxylic acid prematurely.

  • Solution: Minimize reaction time and avoid excessively harsh basic conditions during work-up. If the carboxylic acid is formed as an impurity, it can often be removed by careful pH adjustment during an aqueous wash.

Problem 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid

Possible Cause 1: Incomplete Saponification

  • Explanation: The hydrolysis of the ester requires stoichiometric or excess base and sufficient heat and time to go to completion.

  • Solution: Ensure at least one equivalent of base (e.g., NaOH) is used. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. A typical procedure involves heating the ester in an aqueous NaOH solution at 50-60°C for 30 minutes or until the solution becomes clear, indicating the reaction is complete.[7]

Possible Cause 2: Product Decomposition

  • Explanation: The thiazole ring can be sensitive to harsh conditions. Prolonged heating at high temperatures in strong base could potentially lead to ring-opening or other degradation pathways.

  • Solution: Use the mildest conditions that effectively achieve hydrolysis. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a high-yield patented procedure.[4]

  • Prepare a solution of thiourea (e.g., 30.4 g) and sodium carbonate (e.g., 1.5 g) in ethanol (e.g., 200 mL).

  • Warm the mixture to 40-55°C with stirring.

  • Slowly add ethyl 2-chloroacetoacetate (e.g., 33 g) dropwise over 20-30 minutes, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 5-5.5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and filter off any solids.

  • Add the filtrate to water and adjust the pH to 9-10 with aqueous NaOH.

  • Stir the resulting suspension, then collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to obtain the product.

Protocol 2: Hydrolysis to this compound

This protocol is based on a literature method.[7]

  • Suspend the ethyl ester precursor (e.g., 1.0 g) in an aqueous solution of NaOH (e.g., 150 mL, 85 mM).

  • Heat the stirring solution to 50-60°C. The solid should dissolve as it reacts, forming a clear solution.

  • Maintain the temperature for approximately 30 minutes or until the reaction is complete (monitored by TLC).

  • Cool the solution to room temperature.

  • Slowly acidify the solution with 1 M HCl to a pH of 3-4.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from methanol if necessary.

Table 1: Comparison of Reaction Conditions for Ester Synthesis
ParameterMethod A (Standard Reflux)Method B (Optimized)[4]
Catalyst/Base None or mild baseSodium Carbonate
Temperature Reflux (e.g., ~78°C in EtOH)60-70°C
Reaction Time Often "overnight"5-5.5 hours
Addition Method All reagents combined at onceDropwise addition of halide
Reported Yield Variable>98%

References

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Amino-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a framework of understanding, from fundamental principles to actionable laboratory protocols, to ensure you can effectively prepare solutions for your experiments.

The unique structure of this compound, containing both a basic amino group and an acidic carboxylic acid group, makes it an amphoteric molecule. This characteristic is the primary determinant of its solubility behavior, particularly in aqueous systems, where solubility is profoundly influenced by pH. This guide will walk you through a logical progression of techniques to achieve successful dissolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in neutral water?

A: The compound has limited solubility in neutral water due to its molecular structure. It possesses both an acidic functional group (carboxylic acid) and a basic one (amino group). At neutral pH (around 7), the molecule exists predominantly in a zwitterionic form or as a neutral species with strong intermolecular hydrogen bonding, which limits its interaction with water molecules and thus reduces solubility. Its lowest solubility is expected at its isoelectric point (pI), where the net charge is zero.

Q2: What is the very first step I should take to dissolve the compound for an aqueous solution?

A: The most effective initial strategy is pH adjustment.[1] Because of the carboxylic acid group, the compound's solubility dramatically increases in basic conditions. By adding a base (e.g., sodium hydroxide), you deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. A synthesis procedure for the compound itself demonstrates its solubility in a sodium hydroxide solution, followed by precipitation when acidified.[2]

Q3: I need to use an organic solvent. Which ones are recommended?

A: For many poorly water-soluble drug candidates, polar aprotic solvents are a common starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically effective for creating concentrated stock solutions. For less polar options, alcohols like ethanol or methanol can also be used, though they may not achieve the same high concentrations as DMSO.

Q4: How does solubility change across the pH spectrum?

A: The solubility follows a "U-shaped" curve typical of amphoteric molecules.

  • At Low pH (e.g., pH < 2): The amino group is protonated (-NH3+), making the molecule a cation. Solubility here may be slightly enhanced compared to neutral pH, but the carboxylic acid remains protonated, which can still limit solubility.

  • At Isoelectric Point (pI): The compound has a net neutral charge, leading to minimal aqueous solubility.

  • At High pH (e.g., pH > 8): The carboxylic acid group is deprotonated (-COO-), forming an anionic salt. This is typically the region of highest aqueous solubility.

Q5: Is it safe to heat the solution to aid dissolution?

A: Gentle heating (e.g., to 40-50°C) can be attempted to increase the rate of dissolution, but it should be done with caution. Prolonged exposure to high temperatures, especially at high or low pH, could potentially degrade the compound. Always perform a stability check (e.g., using HPLC) if you use heat to prepare your solutions.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols for systematically addressing solubility issues.

Guide 1: Systematic Approach to Solubility Screening

Before committing to a specific solvent for your entire experimental series, a systematic screening is recommended. This workflow minimizes compound waste and quickly identifies the most promising conditions.

Caption: Systematic workflow for solubility screening of this compound.

Guide 2: Protocol for Preparing Aqueous Stock Solutions via pH Adjustment

This is the most recommended method for preparing aqueous stocks for use in many biological assays. The principle is to form a soluble salt of the parent compound.[3]

Objective: To prepare a 10 mM stock solution in an aqueous buffer.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q®) or desired buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Step-by-Step Protocol:

  • Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. (Molar Mass: ~158.18 g/mol ).

  • Initial Slurry: Add approximately 80% of the final desired volume of water or buffer to a sterile container with a stir bar. Add the weighed compound to the liquid. It will form a suspension.

  • Basification: While the suspension is stirring, add the 1 M NaOH solution drop by drop. The solid material will begin to dissolve as the carboxylic acid is converted to its sodium salt.

  • Monitor Dissolution: Continue adding NaOH dropwise until all solid material has completely dissolved, resulting in a clear solution.

  • pH Check (Optional but Recommended): Check the pH of the final solution. It will likely be in the basic range (pH 8-10). Note this final pH for your experimental records.

  • Final Volume: Adjust the volume to the final desired amount using your buffer or water.

  • Sterilization: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter.

Trustworthiness Check: Before adding to your assay, perform a dilution test. Add a small aliquot of your stock solution to your final assay medium. If precipitation occurs, your stock concentration is too high for the buffer capacity of the medium. Consider preparing a more dilute stock solution.

Guide 3: Working with Organic Solvents and Co-Solvent Systems

When aqueous solutions are not feasible, or a very high stock concentration is needed, organic solvents are the preferred choice. The co-solvency approach is common for poorly soluble compounds intended for in-vitro testing.[3]

Recommended Solvents & Considerations

SolventTypeTypical Stock Conc.Key Considerations
DMSO Polar Aprotic10-100 mMGold standard for initial screening. Ensure final assay concentration is low (<0.5%) to avoid solvent toxicity.
DMF Polar Aprotic10-100 mMSimilar to DMSO, but can be more toxic in biological systems.
Ethanol Polar Protic1-20 mMCan be a good option if DMSO is not compatible with the assay. May require gentle warming.

Protocol: Preparing a 50 mM Stock in DMSO

  • Weigh the required amount of this compound.

  • Add the calculated volume of high-purity DMSO.

  • Vortex or sonicate briefly until the solid is fully dissolved. Gentle warming to 37°C can be applied if needed.

  • Store appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Co-Solvent Warning: When diluting a concentrated organic stock into an aqueous buffer, the compound may precipitate out of solution. This is a common issue known as "crashing out." To mitigate this, ensure rapid mixing during dilution and keep the final percentage of the organic solvent as high as your experiment tolerates without introducing artifacts.

Section 3: Advanced Solubility Enhancement Strategies

If the methods above are insufficient for your application (e.g., for in-vivo formulation), more advanced techniques may be required. These typically involve specialized formulation expertise.

  • Salt Formation: Beyond in-situ salt formation with NaOH, stable, isolated salt forms (e.g., sodium, potassium, or tromethamine salts) can be synthesized to create a more soluble and stable starting material.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[1]

  • Nanotechnology Approaches: Reducing particle size to the nanometer scale (nanosuspension) dramatically increases the surface area, which can significantly improve the dissolution rate and apparent solubility.[4]

Section 4: Safety & Handling

While specific safety data for this exact molecule is not extensively published, related aminothiazole compounds are classified as irritants. Standard laboratory precautions should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the solid compound or its solutions.[5]

  • Handling: Avoid creating dust.[6] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[5][7]

Section 5: References

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Available at: --INVALID-LINK--

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. Available at: --INVALID-LINK--

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Available at: --INVALID-LINK--

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: --INVALID-LINK--

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical and Chemical Sciences. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET for 2-Amino-5-methylthiazole. (2024). Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET for 2-Aminothiazole-4-carboxylic acid. (2021). Fisher Scientific. Available at: --INVALID-LINK--

  • Safety Data Sheet for 5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid. (2023). Apollo Scientific. Available at: --INVALID-LINK--

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2015). PLOS One. Available at: --INVALID-LINK--

  • Methyl 2-amino-5-methylthiazole-4-carboxylate. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PMC, NIH. Available at: --INVALID-LINK--

  • 2-Amino-4-methylthiazole-5-carboxylic acid 95%. Sigma-Aldrich. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your synthetic challenges. This guide is structured in a question-and-answer format to directly address common issues and is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles, and what is the fundamental mechanism?

A1: The most prevalent and historically significant method is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[1][3] Its enduring popularity is due to its reliability, generally high yields, and the use of readily available starting materials.[3][4]

Causality of the Mechanism: The reaction proceeds through a well-defined pathway driven by the nucleophilicity of the sulfur atom and the subsequent intramolecular cyclization.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displaces the halide ion in a classic SN2 reaction.[3][5]

  • Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular attack by one of the nitrogen atoms onto the ketone's carbonyl carbon.[3][5]

  • Dehydration: A dehydration step follows the cyclization, leading to the formation of the five-membered thiazole ring. The formation of the stable, aromatic thiazole ring is a significant thermodynamic driving force for the reaction.[6]

Below is a diagram illustrating the generally accepted mechanism for this cornerstone reaction.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea SN2_Intermediate S-Alkylated Isothiourea (Intermediate) Thiourea->SN2_Intermediate 1. S-Alkylation (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->SN2_Intermediate Cyclized_Intermediate Cyclized Hemiaminal (Intermediate) SN2_Intermediate->Cyclized_Intermediate 2. Intramolecular Cyclization Product 2-Aminothiazole Cyclized_Intermediate->Product 3. Dehydration (-H2O) Low_Yield_Troubleshooting Start Problem: Low Yield CheckReagents 1. Verify Reagent Quality - Purity of α-haloketone? - Stability of thiourea? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct stoichiometry? - Optimal temperature/time? - Appropriate solvent? CheckReagents->CheckConditions AnalyzeCrude 3. Analyze Crude Product (TLC, NMR) - Unreacted starting material? - Presence of byproducts? CheckConditions->AnalyzeCrude Optimize 4. Optimize & Re-run - Adjust temperature? - Change solvent? - Add catalyst? AnalyzeCrude->Optimize Success Improved Yield Optimize->Success

References

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high-quality results.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and reliable method for synthesizing this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-aminothiazole ring system to produce an ester precursor, typically Methyl 2-amino-5-methylthiazole-4-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ester group to the desired carboxylic acid.

A thorough understanding of the underlying mechanisms is crucial for effective troubleshooting.

Step 1: Hantzsch Thiazole Synthesis of the Ester Precursor

The Hantzsch synthesis is a classic method for the formation of thiazole rings. In this specific application, it involves the reaction of an α-haloketone with a thioamide. For the synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate, the typical reactants are a derivative of methyl acetoacetate, a brominating agent (like N-bromosuccinimide - NBS), and thiourea. The reaction can be performed in two steps or as a more efficient one-pot synthesis.[1]

Hantzsch_Synthesis cluster_bromination Bromination cluster_cyclization Cyclization Methyl_Acetoacetate Methyl Acetoacetate Alpha_Bromo_Ester Methyl 2-bromo-3-oxobutanoate Methyl_Acetoacetate->Alpha_Bromo_Ester Bromination NBS NBS NBS->Alpha_Bromo_Ester Intermediate Thiouronium Salt Intermediate Alpha_Bromo_Ester->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Ester_Precursor Methyl 2-amino-5-methylthiazole-4-carboxylate Intermediate->Ester_Precursor Cyclization & Dehydration

Diagram 1: Hantzsch synthesis workflow.
Step 2: Saponification to the Carboxylic Acid

The hydrolysis of the methyl ester to the carboxylic acid is typically achieved by heating in the presence of a base, such as sodium hydroxide, followed by acidification to precipitate the final product.[2]

Saponification Ester_Precursor Methyl 2-amino-5-methylthiazole-4-carboxylate Carboxylate_Salt Sodium 5-amino-2-methylthiazole-4-carboxylate Ester_Precursor->Carboxylate_Salt Hydrolysis Base NaOH, Heat Base->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product Acidification Acid HCl Acid->Final_Product

Diagram 2: Saponification workflow.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Part A: Hantzsch Thiazole Synthesis (Ester Precursor)

Question 1: My yield of the ester precursor is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis of the aminothiazole ester can arise from several factors. Let's break them down:

  • Purity of Starting Materials:

    • Cause: Impurities in your methyl acetoacetate or thiourea can lead to side reactions. Chloroacetone, if used as a starting material, can be unstable and should be freshly distilled.[3]

    • Solution: Ensure the purity of your starting materials. Use freshly opened reagents whenever possible.

  • Inefficient Bromination:

    • Cause: If you are performing a two-step reaction, incomplete bromination of the methyl acetoacetate will result in unreacted starting material, complicating purification and reducing the overall yield.

    • Solution: Monitor the bromination step by Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material before proceeding.

  • Reaction Conditions:

    • Cause: The reaction can be exothermic.[3] Poor temperature control can lead to the formation of side products.

    • Solution: Maintain the recommended reaction temperature. For one-pot syntheses, the addition of the brominating agent should be done portion-wise or dropwise with efficient stirring and cooling.

  • Sub-optimal pH during Work-up:

    • Cause: The ester precursor is often isolated as a salt before being neutralized.[1] Incorrect pH adjustment can lead to loss of product in the aqueous phase.

    • Solution: Carefully adjust the pH of the reaction mixture with a base (e.g., ammonia water) to precipitate the product.[1] A pH of 9-10 is often recommended.[4]

Question 2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?

Answer: The formation of multiple products is a common issue. Here are some likely side products and their causes:

  • Unreacted Starting Materials: As mentioned, incomplete reaction is a common source of impurities.

  • Bis(2-amino-4-methylthiazol-5-yl)methane Derivatives: These can form from the reaction of two molecules of the thiazole with a linking carbon, especially if there are impurities in the starting materials or if the reaction conditions are not optimal.

  • Over-brominated Species: If the bromination step is not well-controlled, di-brominated products can form, which will then react to form different thiazole derivatives.

  • Hydrolysis of the Ester: If the reaction is run for an extended period or at a high temperature in the presence of water, some of the ester may hydrolyze to the carboxylic acid prematurely.

To mitigate side product formation:

  • Use high-purity starting materials.

  • Maintain strict control over reaction temperature and time.

  • Monitor the reaction progress closely by TLC.

Parameter Recommended Range Effect of Deviation
Temperature 40-70 °C[5][6]Too low: Slow or incomplete reaction. Too high: Increased side product formation.
Reaction Time 2-6 hours[6]Too short: Incomplete reaction. Too long: Potential for side reactions and product degradation.
pH (Work-up) 9-10Too low: Incomplete precipitation of the product. Too high: Potential for ester hydrolysis.
Part B: Saponification (Hydrolysis)

Question 3: The hydrolysis of my ester is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a frequent challenge. Here are the key factors to consider:

  • Base Concentration and Stoichiometry:

    • Cause: An insufficient amount of base will lead to incomplete saponification.

    • Solution: Use a molar excess of the base (e.g., NaOH). Ensure the concentration of the base is adequate to drive the reaction.

  • Reaction Temperature:

    • Cause: Hydrolysis is often temperature-dependent.

    • Solution: A common temperature range for this hydrolysis is 50-60°C.[2] If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for potential degradation.

  • Solubility:

    • Cause: The ester may have limited solubility in the aqueous base.

    • Solution: The use of a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction.

Question 4: During the acidification step to precipitate my carboxylic acid, I am getting a gummy solid or very fine particles that are difficult to filter. What can I do?

Answer: The physical properties of the precipitate are highly dependent on the conditions of precipitation.

  • Rate of Acidification:

    • Cause: Rapid addition of acid can lead to localized high concentrations, causing the product to "crash out" as an amorphous or oily solid.

    • Solution: Add the acid dropwise with vigorous stirring. This promotes the formation of larger, more crystalline particles.

  • Temperature of Precipitation:

    • Cause: Precipitating at room temperature or higher can sometimes lead to the formation of oils, especially if impurities are present.

    • Solution: Cool the reaction mixture in an ice bath before and during acidification.

  • pH of Precipitation:

    • Cause: The pH at which the product precipitates is critical. For amphoteric molecules like this compound, there is an isoelectric point at which solubility is at a minimum.

    • Solution: A pH of 3-4 is generally effective for precipitation.[2] It is advisable to check the pH with a calibrated meter.

Part C: Purification

Question 5: My final product has a low melting point and appears discolored. How can I improve its purity?

Answer: Recrystallization is the most effective method for purifying the final product.[5]

  • Solvent Selection:

    • Cause: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Methanol has been reported as a suitable solvent for the recrystallization of this compound.[2] Other potential solvents include ethanol, or mixtures of alcohols with water.[5]

  • "Oiling Out":

    • Cause: The compound may separate as a liquid ("oil out") instead of forming crystals during cooling. This can be due to the presence of impurities or cooling the solution too rapidly.

    • Solution: If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.

  • Decolorization:

    • Cause: Colored impurities may be present.

    • Solution: If the product is discolored, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

This protocol is adapted from efficient one-pot procedures described in the literature.[1]

  • To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., a mixture of water and THF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 60-70 °C) for 3-4 hours.

  • Cool the reaction mixture and adjust the pH to 9-10 with aqueous ammonia.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Saponification to this compound

This protocol is based on a general procedure for the hydrolysis of similar aminothiazole esters.[2]

  • Suspend Methyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in a solution of sodium hydroxide (e.g., 85 mM).

  • Heat the mixture to 50-60 °C with stirring until a clear solution is formed (typically 30-60 minutes).

  • Cool the solution in an ice bath.

  • Acidify the solution to a pH of 3-4 by the slow addition of 1 M HCl with vigorous stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry.

  • For further purification, recrystallize the crude product from methanol.

IV. Analytical Characterization

To ensure the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and its intermediates.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. HPLC methods using UV detection are commonly employed for aminothiazole derivatives.[7]

  • Melting Point: A sharp melting point is indicative of high purity.

V. Safety Precautions

  • N-bromosuccinimide (NBS): is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiourea: is a suspected carcinogen. Avoid inhalation and skin contact.

  • Acids and Bases: Handle concentrated acids and bases with care.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

VI. References

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. Available at: --INVALID-LINK--

  • Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1887 , 20, 3118–3132.

  • Al-Balas, Q.; et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE2009 , 4(5), e5617. Available at: --INVALID-LINK--

  • Hantzsch pyridine synthesis - Wikipedia. Available at: --INVALID-LINK--

  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center - Benchchem. Available at: --INVALID-LINK--

  • Basavanakatti, V. S.; et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry2024 , 18(1), 220. Available at: --INVALID-LINK--

  • Methyl 2-amino-5-methylthiazole-4-carboxylate | Sigma-Aldrich. Available at: --INVALID-LINK--

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents. Available at: --INVALID-LINK--

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. Available at: --INVALID-LINK--

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. Available at: --INVALID-LINK--

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Traumann, V. Liebigs Ann. Chem.1888 , 249, 35.

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). Available at: --INVALID-LINK--

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC - NIH. Available at: --INVALID-LINK--

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - Baishideng Publishing Group. Available at: --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: --INVALID-LINK--

  • Recrystallization methods for purifying aminothiazole compounds - Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methylthiazole-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the purification of this important heterocyclic building block. As a molecule possessing both a basic amino group and an acidic carboxylic acid group, its purification requires careful control of experimental conditions to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is an off-white or yellowish powder, but I expected a white solid. What causes this discoloration and how can I fix it?

Probable Causes: The discoloration is typically due to the presence of minor, highly conjugated impurities or degradation products. The thiazole ring system, while aromatic, can be susceptible to oxidation or side reactions under harsh conditions (e.g., prolonged heating, exposure to strong acids or bases). Impurities from the synthesis, such as unreacted starting materials or by-products from the Hantzsch thiazole synthesis, can also contribute to color.

Solutions & Methodologies:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., methanol or an ethanol/water mixture).

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Stir and gently heat the mixture for 5-10 minutes. Caution: Avoid vigorous boiling, which can cause the solution to bump.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Recrystallization with a Different Solvent System: If a single solvent does not yield a pure, colorless product, a multi-solvent system may be necessary. A combination of chloroform and methanol (1:3) has been reported to be effective for purifying related aminothiazole derivatives[1]. Experiment with different solvent ratios to optimize crystal formation and impurity rejection.

Question 2: I'm experiencing significant product loss during recrystallization. How can I improve my yield?

Probable Causes:

  • High Solubility in the Chosen Solvent: The target compound may be too soluble in the recrystallization solvent, even at room temperature, leading to a low recovery of crystals.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep a significant portion of it in solution even after cooling.

  • Premature Crystallization: The product may crystallize too quickly during hot filtration, resulting in loss on the filter paper.

Solutions & Methodologies:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal recovery.

  • Solvent/Anti-Solvent System: If finding a single suitable solvent is difficult, use a solvent/anti-solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DMSO or hot methanol). Then, slowly add a miscible "poor" solvent (in which it is sparingly soluble, e.g., water or a non-polar solvent like hexanes) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystallization. Rapid cooling can trap impurities and lead to smaller, less pure crystals.

  • Pre-heat the Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask in an oven and use a stemless funnel. This keeps the solution from cooling and crystallizing on contact.

Question 3: My compound streaks badly on silica gel TLC plates, making it impossible to assess purity or develop a column chromatography method. Why is this happening?

Probable Causes: Streaking is a classic sign of strong interaction between the analyte and the stationary phase (silica gel). For this compound, this is due to its amphoteric nature. The basic amino group and the acidic carboxylic acid group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.

Solutions & Methodologies:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.[2] This protonates the carboxylic acid group, reducing its interaction with the silica gel and resulting in a more compact spot. The equilibrium is shifted so that the molecule primarily exists in its less polar, protonated form.

  • Use a More Polar Mobile Phase: A mixture of chloroform, methanol, and aqueous ammonia (e.g., 20:10:1) can be used. In this system, the carboxylic acid is eluted as its ammonium salt, which can move more cleanly up the plate[2].

  • Reverse-Phase TLC: Consider using C18-functionalized reverse-phase TLC plates where polar compounds elute faster. A mobile phase of methanol/water or acetonitrile/water with a pH modifier like formic acid or ammonium formate is typically effective.

Question 4: I attempted purification via column chromatography, but the product either won't elute or comes off the column with significant tailing.

Probable Causes: This issue is a direct scale-up of the problems observed on TLC plates. The strong interaction with the silica gel stationary phase prevents clean elution of the compound.

Solutions & Methodologies:

  • Acidify the Eluent: As with TLC, adding 0.5-1% acetic or formic acid to the entire eluent system is the most common solution. This suppresses the deprotonation of the carboxylic acid, allowing for much sharper elution profiles.

  • Alternative Stationary Phases: If silica gel proves too problematic, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Neutral or basic alumina can be effective for purifying compounds with acidic functional groups.

    • Reverse-Phase Chromatography: C18-functionalized silica is an excellent choice. The compound can be eluted with a gradient of water and methanol or acetonitrile, often with the addition of a buffer or ion-pairing agent to improve peak shape. HPLC methods have been developed for similar aminothiazole compounds using reverse-phase columns.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a typical synthesis of this compound? The synthesis often proceeds via hydrolysis of the corresponding ester (e.g., ethyl or methyl 2-amino-5-methylthiazole-4-carboxylate).[1] Therefore, the most common impurity is the unhydrolyzed starting ester. Other potential impurities can arise from side reactions, including dimerization or polymerization products, especially if the reaction is overheated.

Q2: What is a reliable method for determining the purity of the final product? High-Performance Liquid Chromatography (HPLC) is the most robust method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a good starting point.[3] For qualitative, in-process checks, TLC on silica gel with an acidified eluent (e.g., 9:1 Dichloromethane:Methanol + 0.5% Acetic Acid) is effective. Purity can also be assessed by melting point determination; the literature value is around 166-170 °C.[4]

Q3: How should I store this compound? The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The amino group can be susceptible to air oxidation over time, which may lead to discoloration. The recommended storage temperature is 2-8°C.[4][5]

Q4: Is this compound soluble in common organic solvents? Due to its zwitterionic potential, its solubility can be challenging. It has limited solubility in many common non-polar organic solvents. It is more soluble in polar solvents like methanol, ethanol, and DMSO, especially upon heating. For purification via precipitation, it can be dissolved in a dilute aqueous base (like NaOH or NaHCO3) to form the soluble carboxylate salt, and then re-precipitated by acidifying the solution with an acid like HCl to a pH of 3-4.[1]

Data & Properties Summary

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂S[4]
Molecular Weight 158.18 g/mol [4]
Appearance Solid, off-white to yellow powder[1][6]
Melting Point 166-170 °C[4]
Purity (Typical) >95%[4][6]
Storage Temperature 2-8°C[4][5]
Recommended Solvents Methanol, Chloroform/Methanol mixtures[1]

Experimental Protocol: Purification by Recrystallization

This protocol describes a standard procedure for purifying this compound by recrystallization from methanol.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Celite® (optional, for hot filtration)

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol (e.g., 10-15 mL) and begin heating the mixture to a gentle reflux (~60-65°C) with stirring. Continue adding methanol dropwise until all the solid has just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Return the flask to the hotplate and reflux gently for 5-10 minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Purity & Impurity Profile cluster_paths Purification Strategies cluster_end Final Product Start Crude Product (Post-Synthesis) TLC_Analysis TLC & Appearance Check Start->TLC_Analysis Decision Assess Purity TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Methanol) Decision->Recrystallization High Purity, Minor Colored Impurities AcidBase Acid-Base Precipitation Decision->AcidBase Significant Impurities, Good Aqueous Solubility Column Column Chromatography (Acidified Eluent) Decision->Column Complex Mixture, Close-running Spots Final_Purity Check Purity (TLC, HPLC, MP) Recrystallization->Final_Purity AcidBase->Final_Purity Column->Final_Purity Pure_Product Pure Product (>95%) Final_Purity->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

stability issues of 5-Amino-2-methylthiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-methylthiazole-4-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the stability of this compound in solution, helping you to navigate potential challenges in your experimental workflows. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols, grounded in scientific principles and practical application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of strong oxidizing or reducing agents.[1] The thiazole ring, while aromatic, possesses reactive sites that can be susceptible to degradation under harsh conditions.[2][3][4]

Q2: How does pH affect the stability of the compound?

A2: Both strongly acidic and strongly basic conditions can promote the degradation of this compound. The amino group and the carboxylic acid group are ionizable, and extreme pH values can lead to hydrolysis or other degradative reactions. For instance, hydrolysis of ester derivatives to the carboxylic acid is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification.[5][6] This suggests that the carboxylic acid form is stable at acidic to neutral pH but may be reactive under prolonged exposure to strong bases.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light is a condition to avoid during the handling and storage of aminothiazole derivatives.[1] Photodegradation can occur, potentially leading to the formation of impurities. It is recommended to store solutions in amber vials or to protect them from light to minimize this risk.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored at 2-8°C in tightly sealed containers, protected from light.[7] For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be minimized. It is also crucial to avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]

Q5: What are the potential degradation products of this compound?

A5: Under forcing conditions such as high temperature and extreme pH, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1][8] The specific degradation pathway in solution under experimental conditions may lead to various smaller molecules resulting from the opening of the thiazole ring or modifications to the functional groups.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability issues encountered during experimental work with this compound.

Guide 1: Assessing Solution Stability

Objective: To determine the stability of this compound under specific experimental conditions.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Condition Exposure: Aliquot the stock solution into several vials. Expose these aliquots to the conditions you wish to test (e.g., different pH values, temperatures, light exposure). Include a control sample stored under recommended conditions (2-8°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analytical Method: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Data Analysis: Compare the peak area of the parent compound in the test samples to the control sample at each time point. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Data Interpretation Table:

Time Point (hours)% Remaining (Parent Compound) - Condition A% Remaining (Parent Compound) - Condition B% Remaining (Parent Compound) - Control
0100%100%100%
295%98%99.5%
488%96%99.2%
875%93%99.0%
2450%85%98.8%

Causality: A significant decrease in the percentage of the remaining parent compound under a specific condition, as seen in "Condition A," points to instability under those parameters.

Guide 2: Identifying Potential Degradation Pathways

Objective: To propose a logical workflow for identifying the byproducts of degradation.

Workflow Diagram:

Caption: Workflow for identifying degradation products.

Explanation:

  • Stress Testing: By subjecting the compound to harsh conditions, you can accelerate degradation and generate a sufficient quantity of byproducts for detection.

  • LC-MS/MS Analysis: This powerful technique allows for the separation of the parent compound from its degradation products and provides mass information for each, which is crucial for identification.

  • Structural Elucidation: The fragmentation patterns observed in MS/MS, along with high-resolution mass spectrometry data, can help in proposing the structures of the degradation products. For unambiguous identification, comparison with a synthesized standard or detailed NMR analysis may be necessary.

Guide 3: Mitigation Strategies for Enhanced Stability

Objective: To provide actionable steps to improve the stability of this compound in your experiments.

Mitigation Strategy Diagram:

Mitigation_Strategies cluster_0 Environmental Control cluster_1 Chemical Environment cluster_2 Handling & Storage pH_Control Maintain pH in Optimal Range (near neutral) Temp_Control Work at Lower Temperatures Light_Protection Use Amber Vials or Protect from Light Avoid_Extremes Avoid Strong Acids, Bases, Oxidizing & Reducing Agents Solvent_Choice Select Appropriate Inert Solvent Fresh_Solutions Prepare Solutions Fresh Before Use Inert_Atmosphere Consider Working Under Inert Atmosphere (N2, Ar) for Sensitive Applications Proper_Storage Store at 2-8°C in Tightly Sealed Containers

Caption: Key strategies to mitigate degradation.

Detailed Recommendations:

  • pH Buffering: If your experimental conditions permit, use a buffer system to maintain the pH in a stable range, generally close to neutral.

  • Solvent Selection: While solubility is a key consideration, also evaluate the potential reactivity of the solvent with the thiazole compound.

  • Fresh is Best: Whenever possible, prepare solutions of this compound immediately before use to minimize the opportunity for degradation.

  • Inert Atmosphere: For reactions that are particularly sensitive to oxidation, purging the solvent and reaction vessel with an inert gas like nitrogen or argon can be beneficial.

By implementing these best practices and utilizing the troubleshooting guides, you can enhance the reliability and reproducibility of your experiments involving this compound.

References

Navigating the Nuances of 2-Aminothiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during this vital synthetic transformation. My aim is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and practical method for constructing the 2-aminothiazole core.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2][3] While seemingly straightforward, this reaction is not without its complexities. This guide will address the most frequently encountered issues in a direct question-and-answer format, offering logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch 2-aminothiazole synthesis?

A1: The Hantzsch synthesis is a classic condensation reaction. It commences with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the α-haloketone, forming an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic 2-aminothiazole ring.[4] Understanding this mechanism is crucial for diagnosing issues related to reactivity and side-product formation.

Q2: What are the most critical parameters to control for a successful 2-aminothiazole synthesis?

A2: Several factors can significantly impact the success of your synthesis. The key parameters to meticulously control are:

  • Quality of Starting Materials: The purity of both the α-haloketone and thiourea is paramount. Impurities can lead to unwanted side reactions and significantly lower your yield.[1]

  • Reaction Temperature: Temperature control is critical. Excessively high temperatures can promote side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.[1]

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Common solvents include ethanol, methanol, and water, or mixtures thereof.[1][3]

  • Stoichiometry: Precise measurement of reactants is essential to ensure complete conversion and minimize unreacted starting materials in the final product.[1]

Q3: Are there more environmentally friendly or "greener" approaches to this synthesis?

A3: Absolutely. The principles of green chemistry have been successfully applied to the Hantzsch synthesis. These approaches include the use of water as a solvent, employing reusable catalysts such as silica-supported tungstosilicic acid, and utilizing solvent-free grinding methods.[1][3] Microwave-assisted synthesis is another popular green technique that can dramatically reduce reaction times and energy consumption.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and provides actionable solutions based on chemical principles.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have not obtained any product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is one of the most common frustrations in organic synthesis. Here’s a systematic approach to troubleshooting this issue:

Possible CauseSuggested Solution(s)
Poor Quality of Starting Materials Ensure the purity of your α-haloketone and thiourea. If necessary, purify the starting materials before use. For instance, α-haloketones can be unstable and should be used fresh or stored properly.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (reflux) to go to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Inappropriate Solvent The choice of solvent is critical for reactant solubility.[1] If your starting materials are not dissolving, consider a different solvent or a solvent mixture. Ethanol, methanol, and dimethylformamide (DMF) are commonly used.[1][5]
Incorrect Stoichiometry Carefully re-check the molar ratios of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but a significant deviation from the optimal ratio can be detrimental.[1]
Ineffective or Absent Catalyst While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can significantly improve the reaction rate and yield.[1] Consider adding a catalyst if you are experiencing very slow or no reaction.
Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the common side products in a Hantzsch synthesis and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the yield of your desired 2-aminothiazole. Here are some common culprits and how to address them:

  • Unreacted Starting Materials: This is often the simplest "impurity" to identify.

    • Solution: Monitor the reaction progress using TLC to ensure it has gone to completion.[6][7] Adjusting the reaction time or temperature may be necessary.

  • Hydrolysis of α-Haloketone: In the presence of water, α-haloketones can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.

    • Solution: Use anhydrous solvents and handle starting materials in a dry environment if they are sensitive to moisture.

  • Formation of Dimeric or Polymeric Byproducts: Thiourea can undergo self-condensation or react with multiple molecules of the α-haloketone under certain conditions.

    • Solution: Maintain a controlled stoichiometry and avoid excessively high reactant concentrations. Adding the α-haloketone slowly to the reaction mixture can sometimes mitigate this issue.

  • Oxidation of the Product: The 2-aminothiazole ring can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.[8]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[8]

Issue 3: Difficult Product Isolation and Purification

Q: I am having trouble isolating and purifying my 2-aminothiazole product. What are some effective strategies?

A: Effective product isolation is key to obtaining a pure compound. Here are some common challenges and their solutions:

ChallengeSuggested Solution(s)
Product is Highly Soluble in the Reaction Solvent If your product does not precipitate upon cooling, try adding a non-solvent to induce precipitation.[1] For example, if your reaction is in ethanol, adding cold water can often cause the product to crystallize.
Oily or Tarry Product An oily product can be difficult to handle. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, column chromatography is a reliable method for purification.[7]
Difficulty Removing the Catalyst If you are using a solid-supported catalyst, it can often be removed by simple filtration.[3] For soluble catalysts, a liquid-liquid extraction or column chromatography may be necessary.
Complex Mixture of Products If your reaction has produced a complex mixture of products, column chromatography is often the most effective purification method.[5] Careful selection of the eluent system is crucial for good separation.

A specific purification technique for 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated, filtered, and then decomposed to regenerate the pure 2-aminothiazole.[9]

Experimental Protocol: A Validated Approach

This protocol provides a reliable, step-by-step methodology for the synthesis of a representative 2-aminothiazole derivative.

Synthesis of 2-amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (5% aqueous solution)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[10]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.

  • Neutralization and Precipitation: Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the crude product.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[11]

Visualizing the Process

Hantzsch 2-Aminothiazole Synthesis Mechanism

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylated Isothiourea Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_monitoring Analyze Reaction Monitoring (TLC) check_conditions->check_monitoring Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent Inappropriate Solvent incomplete_reaction Incomplete Reaction check_monitoring->incomplete_reaction Starting Material Remaining side_products Significant Side Products check_monitoring->side_products Multiple Spots end Improved Yield check_monitoring->end Clean Conversion purify_reagents->check_conditions optimize_temp->check_monitoring optimize_solvent->check_monitoring optimize_time Optimize Reaction Time optimize_time->end incomplete_reaction->optimize_time side_products->check_conditions

Caption: A decision-making workflow for troubleshooting low yields.

Concluding Remarks

The synthesis of 2-aminothiazoles is a cornerstone of heterocyclic chemistry with profound implications for drug discovery. While the Hantzsch synthesis is a powerful tool, its successful application requires a nuanced understanding of the reaction mechanism and a systematic approach to troubleshooting. By carefully considering the factors outlined in this guide, from the quality of your starting materials to the intricacies of product purification, you will be well-equipped to overcome common challenges and achieve your synthetic goals with greater efficiency and confidence.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-methylthiazole-4-carboxylic acid, a key intermediate in various pharmaceutical compounds. As Senior Application Scientists, we have compiled this resource based on common challenges encountered during scale-up, aiming to provide both practical solutions and the underlying scientific reasoning.

I. Synthesis Overview & Key Stages

The synthesis of this compound typically proceeds through a multi-step process, beginning with the formation of an ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate, followed by hydrolysis to the final carboxylic acid. A common and effective route is a variation of the Hantzsch thiazole synthesis.

Workflow Diagram: Synthesis of this compound

cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Ethyl 2-chloroacetoacetate C Ethyl 2-amino-4-methylthiazole-5-carboxylate A->C Reaction B Thioacetamide B->C D Ethyl 2-amino-4-methylthiazole-5-carboxylate C->D E This compound D->E Base or Acid Hydrolysis F Crude Product E->F G Pure Product F->G Recrystallization

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Step-by-Step

This section addresses common issues that may arise during the synthesis and scale-up process.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Problem: Low Yield of the Thiazole Ester Intermediate

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Ethyl 2-chloroacetoacetate: This starting material can be unstable. It is prepared industrially by the chlorination of acetoacetic acid.[1] Ensure it is freshly prepared or properly stored. One method for its preparation involves using ethyl acetoacetate and thionyl chloride as raw materials.[2] Another approach uses ethyl acetoacetate and sulfonyl chloride.[3][4]

    • Thioacetamide: Thioacetamide is a white crystalline solid with a mercaptan-like odor.[5] It is sensitive to moisture and can hydrolyze. Use a high-purity grade and handle it in a dry environment. Thioacetamide can be prepared by treating acetamide with phosphorus pentasulfide.[6]

  • Reaction Conditions:

    • Temperature Control: The reaction is often exothermic. Maintaining the recommended temperature range is crucial to prevent side reactions. A preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate suggests increasing the temperature to 40-55°C before the dropwise addition of ethyl 2-chloroacetoacetate, and then heating to 60-70°C for 5-5.5 hours.[7]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent.[7]

  • Side Reactions:

    • Dimerization of Ethyl 2-chloroacetoacetate: This can occur under basic conditions. Ensure the reaction mixture is not overly basic before the addition of thioacetamide.

    • Hydrolysis of Thioacetamide: Thioacetamide can hydrolyze in the presence of water, especially under acidic or basic conditions, to produce hydrogen sulfide.[5][8][9]

Problem: Difficulty in Isolating the Thiazole Ester

Possible Causes & Solutions:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.

  • Product Solubility: The ester may have some solubility in the reaction solvent. Cooling the reaction mixture sufficiently before filtration can improve recovery.

  • Work-up Procedure: A patent for the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate describes a work-up procedure that involves distilling to remove most of the solvent, cooling to room temperature, and filtering. The filtrate is then added to water, the pH is adjusted to 9-10 with caustic soda, and the mixture is stirred and filtered to obtain the product.[7]

Step 2: Hydrolysis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Problem: Incomplete Hydrolysis to the Carboxylic Acid

Possible Causes & Solutions:

  • Hydrolysis Conditions:

    • Base Hydrolysis (Saponification): This is a common method for ester hydrolysis.[10] Ensure a sufficient excess of base (e.g., NaOH or KOH) is used to drive the reaction to completion. The reaction may require heating.

    • Acid Hydrolysis: This is a reversible process.[10] A large excess of water is needed to favor the formation of the carboxylic acid.[10]

  • Reaction Time and Temperature: The hydrolysis may require prolonged heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time. A general method for the hydrolysis of similar compounds involves adding the ester to a stirring solution of NaOH at 50-60°C.[11]

Problem: Degradation of the Product During Hydrolysis

Possible Causes & Solutions:

  • Harsh Conditions: Prolonged exposure to high temperatures or highly concentrated acid or base can lead to degradation. Use the mildest conditions that afford complete conversion.

  • Decarboxylation: The carboxylic acid product may be susceptible to decarboxylation at elevated temperatures. Avoid excessive heating during the work-up.

Step 3: Purification of this compound
Problem: Low Purity of the Final Product

Possible Causes & Solutions:

  • Incomplete Hydrolysis: As mentioned above, ensure the hydrolysis step is complete to avoid contamination with the starting ester.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical for obtaining high-purity material. Experiment with different solvent systems to find one that provides good recovery and effectively removes impurities. A method for a similar compound involves recrystallization from methanol.[11]

  • Residual Salts: If the work-up involves neutralization, ensure that any inorganic salts are completely removed during filtration and washing.

Problem: Poor Recovery After Recrystallization

Possible Causes & Solutions:

  • Product Solubility in the Recrystallization Solvent: The product may be too soluble in the chosen solvent, leading to low recovery. Consider using a solvent mixture or a solvent in which the product has lower solubility at room temperature.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals that trap impurities. Allow the solution to cool slowly to promote the growth of larger, purer crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the initial thiazole formation step?

A1: The base, such as sodium carbonate, acts as a catalyst and helps to deprotonate the thioacetamide, making it a more potent nucleophile to attack the ethyl 2-chloroacetoacetate.[7]

Q2: Can I use a different chlorinating agent for the synthesis of ethyl 2-chloroacetoacetate?

A2: Yes, while chlorine gas can be used, it can lead to over-chlorination.[3] Sulfonyl chloride is a common alternative that offers better control over the reaction.[3][4]

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the intermediates and the final product.[11]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several of the reagents used in this synthesis are hazardous.

  • Thioacetamide: It is a suspected carcinogen and is toxic.[6][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ethyl 2-chloroacetoacetate: It is a lachrymator and should be handled with care.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: What are some alternative synthetic routes to aminothiazoles?

A5: The Gewald aminothiophene synthesis is a related reaction that can be modified to produce thiazoles.[12][13][14][15] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[14]

IV. Experimental Protocols

Example Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate Synthesis

This protocol is based on a patented method and should be adapted and optimized for specific laboratory conditions and scale.[7]

Materials:

  • Ethanol

  • Ethyl acetate

  • Thiourea

  • Sodium carbonate

  • Ethyl 2-chloroacetoacetate

Procedure:

  • Prepare a 10-35% (w/w) solution of ethyl acetate in ethanol.

  • Add thiourea and a catalytic amount of sodium carbonate (0.01-0.1 weight ratio to ethyl 2-chloroacetoacetate) to the solution.

  • Heat the mixture to 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate dropwise.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 5-5.5 hours.

  • Distill off the majority of the solvent.

  • Cool the remaining mixture to room temperature and filter to remove any solids.

  • Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution.

  • Stir the mixture, then filter the precipitate.

  • Dry the solid under vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Example Protocol for Hydrolysis to this compound

This is a general procedure based on common laboratory practices for ester hydrolysis.[10][11]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of NaOH (e.g., 1-2 M).

  • Heat the mixture to 50-60°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with HCl to a pH of approximately 3-4. A precipitate should form.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59-8
ThioacetamideC₂H₅NS75.13111-114
Ethyl 2-amino-4-methylthiazole-5-carboxylateC₇H₁₀N₂O₂S186.23172-173[7]
This compoundC₅H₆N₂O₂S158.18>300

VI. References

  • Biosynth. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and use Ethyl 2-chloroacetoacetate effectively?. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Thioacetamide. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from --INVALID-LINK--

  • ACS Publications. (1958). Hydrolysis Reactions of Thioacetamide in Aqueous Solutions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Thioacetamide. Retrieved from --INVALID-LINK--

  • Grokipedia. (n.d.). Thioacetamide. Retrieved from --INVALID-LINK--

  • PLOS One. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from --INVALID-LINK--

  • Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-methylthiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from --INVALID-LINK--

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Amino-2-methylthiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of various analogs of 5-Amino-2-methylthiazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and enzyme inhibitory properties of these promising compounds. By synthesizing experimental data from multiple studies, this guide aims to provide a clear, objective comparison to inform future research and development efforts in medicinal chemistry.

Introduction to the this compound Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide will explore how modifications at the 2-amino, 4-carboxy, and 5-methyl positions influence the biological activity of the resulting analogs.

Comparative Analysis of Biological Activities

The biological potential of this compound analogs is diverse, with significant activities reported in antimicrobial and anticancer domains. The following sections provide a detailed comparison of these activities, supported by experimental data.

Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties. Analogs of this compound have shown promise against a range of bacterial and fungal pathogens. The primary mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes.[2]

Systematic modifications of the parent scaffold have revealed key structural features that govern antimicrobial potency.

  • Modifications at the 4-Carboxylic Acid Position: Conversion of the carboxylic acid to an ester or an amide has been a common strategy to enhance antimicrobial activity. For instance, a study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrated that certain amide derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3]

  • Substitutions at the 2-Amino Group: Acylation of the 2-amino group has been shown to modulate the antimicrobial spectrum. For example, the introduction of a bromoacetamido group at this position in related 2-aminothiazole-4-carboxylate scaffolds resulted in potent inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in Mycobacterium tuberculosis fatty acid synthesis.[3]

  • Variations at the 5-Position: While the core molecule of interest has a methyl group at the 5-position, studies on related scaffolds have shown that modifications at this position can significantly impact activity. For example, replacing the methyl group with larger hydrophobic groups like a benzyl group has been shown to enhance antitubercular activity.[3]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound analogs against various microbial strains.

Compound IDR1 (at 2-amino)R2 (at 4-carboxy)R3 (at 5-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)Reference
Parent Acid -H-OH-CH₃>100>10032[3]
Analog 1 -H-OCH₂CH₃-CH₃16>10016[3]
Analog 2 -COCH₂Br-OCH₃-CH₃NDND>100[3]
Analog 3 -H-OCH₃-benzylNDND0.06[3]
Analog 4 -H-OH-benzylNDNDInactive[3]

ND: Not Determined

Interpretation of Data: The data clearly indicates that esterification of the carboxylic acid (Analog 1 vs. Parent Acid) can improve activity against S. aureus and M. tuberculosis. Furthermore, the nature of the substituent at the 5-position plays a crucial role, with a benzyl group (Analog 3) leading to a dramatic increase in antitubercular potency compared to a methyl group. Interestingly, the free carboxylic acid in the 5-benzyl analog (Analog 4) was inactive, highlighting the importance of the ester moiety for cell penetration or target interaction in this specific case.[3]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor dasatinib.[4] Consequently, analogs of this compound have been extensively investigated for their potential as anticancer agents.

The anticancer activity of these analogs is often linked to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

  • Amide Derivatives at the 4-Carboxy Position: The synthesis of various carboxamide derivatives has been a fruitful strategy. For instance, certain N-substituted phenylamides of 2-amino-4-methylthiazole-5-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines.[1]

  • Substitutions on the Phenylamide Ring: The nature and position of substituents on the phenyl ring of the carboxamide moiety significantly influence anticancer potency. Electron-withdrawing groups have often been found to enhance activity.

  • Role of the 2-Amino Group: Modifications at the 2-amino group can modulate kinase inhibitory profiles and, consequently, the anticancer spectrum.

The following table presents the half-maximal inhibitory concentration (IC50) values for representative analogs against different cancer cell lines.

Compound IDR1 (at 2-amino)R2 (at 4-carboxy)Cancer Cell LineIC50 (µM)Reference
Analog 5 -H-NH-phenylK563 (Leukemia)>50[4]
Analog 6 -COCH₂-(4-methylpiperazin-1-yl)-NH-(2-chloro-6-methylphenyl)K563 (Leukemia)16.3[4]
Dasatinib (as reference)K563 (Leukemia)<1[4]
Analog 7 -H-NH-(4-chlorophenyl)A549 (Lung)8.64[4]
Analog 8 -H-NH-(3-chlorophenyl)HT29 (Colon)0.63[4]

Interpretation of Data: The data highlights the importance of the substituents on both the 2-amino and 4-carboxamide positions for potent anticancer activity. While a simple phenylamide (Analog 5) is inactive, the introduction of a substituted acetamido group at the 2-position and a substituted phenylamide at the 4-position (Analog 6) significantly improves potency against leukemia cells, approaching the activity of the established drug dasatinib.[4] Furthermore, the position of a chloro substituent on the phenylamide ring dramatically impacts activity, with the meta-position (Analog 8) being significantly more potent against colon cancer cells than the para-position (Analog 7) against lung cancer cells.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after an overnight incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agent.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis Characterization Characterization Synthesis->Characterization Antimicrobial Antimicrobial Characterization->Antimicrobial Anticancer Anticancer Antimicrobial->Anticancer Data_Analysis Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition Enzyme_Inhibition Anticancer->Enzyme_Inhibition Anticancer->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR_Elucidation SAR_Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead_Optimization SAR_Elucidation->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of biologically active compounds.

Simplified Kinase Inhibition Mechanism

G cluster_0 cluster_1 Kinase Kinase ATP Binding Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate No_Reaction No Reaction Kinase->No_Reaction ATP ATP ATP->Kinase:p1 Substrate Substrate Protein Substrate->Kinase:p2 Inhibitor Thiazole Analog Inhibitor->Kinase:p1

Caption: Competitive inhibition of a protein kinase by a thiazole analog at the ATP binding site.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications to this core structure can lead to potent and selective antimicrobial and anticancer compounds. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation analogs with improved efficacy and safety profiles. The detailed experimental protocols offer a foundation for the reliable and reproducible evaluation of these compounds. Future research should focus on further exploring the chemical space around this scaffold and elucidating the precise molecular mechanisms underlying the observed biological activities.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-Amino-2-methylthiazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will explore the validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalysis, grounding each step in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Analytical Imperative: Why Method Validation is Non-Negotiable

This compound is a versatile scaffold, integral to the synthesis of various biologically active compounds. Its purity, stability, and concentration in different matrices are critical quality attributes that can significantly impact downstream applications, from synthetic yield to pharmacological activity. Consequently, the analytical methods used to measure these attributes must be rigorously validated. Method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring that the results generated are accurate, reliable, and reproducible.[3] This is the cornerstone of quality control in pharmaceutical development and a prerequisite for regulatory submission.

The validation process examines a range of performance characteristics, each addressing a fundamental question about the method's capabilities. This guide will compare two primary analytical techniques through the lens of these validation parameters.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay

For determining the purity of the bulk drug substance or the potency of a formulated product, a reversed-phase HPLC method with UV detection is the industry standard. The polarity of this compound, conferred by its carboxylic acid and amino groups, makes it an ideal candidate for separation on a C18 stationary phase with an aqueous-organic mobile phase.

Causality in Method Development

The choice of a C18 column is deliberate; it provides a hydrophobic stationary phase that retains the analyte through interactions with its nonpolar regions, while the polar functional groups allow for modulation of retention time with changes in mobile phase polarity and pH. An acidic mobile phase (e.g., using 0.1% orthophosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak and improved retention on the C18 column.[4][5] Acetonitrile is often chosen as the organic modifier due to its low UV cutoff and viscosity.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow start Method Development (Column, Mobile Phase, λ) specificity Specificity (Peak Purity, Excipient Interference) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Flow Rate, pH, Temp) precision->robustness report Validation Report & SOP robustness->report

Caption: Workflow for HPLC-UV method validation.

Experimental Protocol: HPLC-UV Validation

Objective: To validate an HPLC-UV method for the quantification and purity assessment of this compound.

1. Chromatographic Conditions:

  • Column: Phenomenex® Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Elution: Isocratic, 55% A and 45% B.[4][5]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 272 nm.[5][6]
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

2. Validation Procedures:

  • Specificity: Analyze a blank (diluent), a placebo (formulation excipients), and the analyte spiked into the placebo. Assess for any interfering peaks at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector.
  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 5 µg/mL to 75 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²) and y-intercept.[7]
  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of spiked analyte. Perform this in triplicate. Calculate the percentage recovery at each level.[8]
  • Precision:
  • Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.
  • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units). Assess the impact on peak area and retention time.

Comparative Performance Data (Illustrative)
Validation ParameterHPLC-UV MethodAcceptance Criteria (ICH Q2)
Linearity (r²) > 0.999r² ≥ 0.99
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2%
- Intermediate Precision< 1.5%≤ 2%
LOQ 0.5 µg/mLMethod-dependent
LOD 0.15 µg/mLMethod-dependent
Specificity No interference observedPeak is free of interference

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

When quantifying this compound in complex biological matrices like plasma or tissue, the challenges of low concentration and significant matrix interference necessitate a more sensitive and selective technique. LC-MS/MS is the definitive choice for these applications.

Causality in Method Development

The power of LC-MS/MS lies in its dual selectivity. The HPLC front-end provides chromatographic separation, while the tandem mass spectrometer provides mass-based selectivity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor → product ion transition is a unique signature of the analyte, virtually eliminating interference from co-eluting matrix components.[6] A structural analogue is often used as an internal standard to correct for variations in sample preparation and instrument response.[6]

Protein precipitation is a common and efficient sample preparation technique for plasma samples, effectively removing the bulk of interfering proteins before injection.[6]

Visualizing the LC-MS/MS Validation Workflow

LCMS_Validation_Workflow start Method Development (LC Gradient, MS Tuning, MRM) selectivity Selectivity & Matrix Effect start->selectivity linearity Linearity & Range (Weighted Regression) selectivity->linearity lloq LLOQ Determination linearity->lloq accuracy Accuracy & Precision (QC Samples) lloq->accuracy recovery Extraction Recovery accuracy->recovery stability Stability (Freeze-Thaw, Bench-Top) recovery->stability report Validation Report & SOP stability->report

Caption: Workflow for LC-MS/MS bioanalytical method validation.

Experimental Protocol: LC-MS/MS Validation

Objective: To validate an LC-MS/MS method for the quantification of this compound in rat plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard solution.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 g for 10 minutes.
  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • Column: Waters Xterra RP C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[6]
  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.
  • Mobile Phase B: 95:5 (v/v) Acetonitrile:Methanol with 0.1% Formic Acid.
  • Elution: Isocratic, 85% A and 15% B.[6]
  • Flow Rate: 1.0 mL/min.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • MRM Transitions: To be determined by infusion of pure standard (e.g., for a similar aminothiazole, transitions were 341.2→206.1 and 341.2→136.1).[6]

3. Validation Procedures:

  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
  • Linearity: Prepare a calibration curve in the biological matrix over the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). Use a weighted (1/x²) linear regression.
  • Accuracy & Precision: Prepare Quality Control (QC) samples in the matrix at a minimum of three levels (low, medium, high). Analyze multiple replicates (n=6) on different days to assess intra- and inter-day accuracy and precision.
  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solution.
  • Recovery: Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.
  • Stability: Assess the stability of the analyte in the matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen).

Comparative Performance Data (Illustrative)
Validation ParameterLC-MS/MS MethodAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995 (weighted)r² ≥ 0.99
Accuracy (% of Nominal) 96.5% - 104.0%Within ±15% (±20% at LLOQ)
Precision (%CV)
- Intra-day< 8.0%≤ 15% (≤ 20% at LLOQ)
- Inter-day< 10.0%≤ 15% (≤ 20% at LLOQ)
Lower LOQ (LLOQ) 1.25 ng/mL[6]S/N > 5, within accuracy/precision limits
Selectivity No interference in 6 lotsNo significant interference
Matrix Factor 0.95 - 1.08CV ≤ 15%
Recovery > 85%Consistent and reproducible

Method Comparison and Concluding Remarks

The choice between HPLC-UV and LC-MS/MS is dictated entirely by the analytical question at hand.

  • HPLC-UV is a robust, cost-effective, and reliable method perfectly suited for the analysis of bulk material and formulated products where analyte concentrations are high. Its validation focuses on ensuring accurate quantification for potency and purity claims.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies, such as pharmacokinetics, where analyte concentrations are in the ng/mL range and the sample matrix is highly complex. Its validation is more extensive, addressing matrix effects and stability, which are critical for reliable bioanalytical data.

Both methods, when properly validated according to international guidelines[1][2], provide a self-validating system of controls and checks that ensure the integrity of the generated data. This guide has provided the foundational protocols and rationale for validating these orthogonal techniques for this compound, empowering researchers to select and validate the appropriate method to support their drug development programs with confidence and scientific rigor.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to form diverse interactions with biological targets have made it a focal point for the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-aminothiazole derivatives across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals.

The Versatile 2-Aminothiazole Core: A Foundation for Diverse Biological Activities

The 2-aminothiazole ring system is a five-membered heterocycle containing sulfur and nitrogen atoms. The amino group at the C2 position is a key functional group that can be readily modified, allowing for the exploration of a vast chemical space.[1] This versatility has led to the discovery of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[6] The SAR studies in this area are extensive, revealing critical structural features that govern their potency and selectivity.

Key SAR Insights for Anticancer Activity:
  • Substitution at the 2-Amino Group: Acylation of the 2-amino group is a common strategy to enhance anticancer activity. The nature of the acyl group plays a significant role. For instance, introducing a 3-propanamido moiety has been shown to be more effective than a 2-acetamido group, suggesting that the length and nature of this side chain are critical for target engagement.[6]

  • Substitution at the Thiazole Ring (C4 and C5 positions): Lipophilic substituents at the C4 and C5 positions, such as methyl, bromo, phenyl, or butylidene groups, have been shown to enhance antitumor activity.[6] Aromatic substitutions at these positions are generally more effective than aliphatic ones.[6] For example, a 4,5,6,7-tetrahydrobenzo[d]thiazole derivative exhibited potent antitumor activities against human lung cancer and glioma cell lines.[7]

  • Hybrid Molecules: Combining the 2-aminothiazole scaffold with other pharmacophores has led to the development of potent anticancer agents. For instance, derivatives incorporating amino acid moieties have shown significant inhibition of β-catenin, a key protein in colorectal cancer progression.[8]

Comparative Analysis of Anticancer 2-Aminothiazole Derivatives:
Compound IDModificationTarget/Cell LineIC50 (µM)Reference
8a 2-(3-Propanamido) groupLeukemia cell lineNot specified (High GI%)[6]
5a 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-carboxylateHCT 116 (Colorectal)0.72[8]
5b 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)-4-carboxylateHCT 116 (Colorectal)1.55[8]
26b 4,5,6,7-tetrahydrobenzo[d]thiazoleH1299 (Lung), SHG-44 (Glioma)4.89, 4.03[7]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI% refers to the percentage of growth inhibition.

Experimental Workflow: Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis s1 Synthesize 2-Aminothiazole Derivatives t1 Cell Culture (e.g., HCT 116, H1299) s1->t1 d1 Molecular Docking Studies (e.g., against β-catenin) s1->d1 t2 MTT Assay for Cytotoxicity t1->t2 t3 Determine IC50 Values t2->t3 t3->d1 d2 ADMET Prediction d1->d2

Caption: A typical workflow for the synthesis and evaluation of 2-aminothiazole derivatives for anticancer activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[3][9] SAR studies have identified key structural features that contribute to their efficacy against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:
  • Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is critical. Amide linkers connecting the 2-amino position to a substituted phenyl ring have shown optimal antimycobacterial activity.[10]

  • Substitution at the C4 Position: A 2-pyridyl ring at the C4 position of the thiazole scaffold has been found to be beneficial for antimycobacterial activity.[10]

  • Aromatic Substituents: For antiplasmodial activity, phenyl rings substituted with hydrophobic, electron-withdrawing groups are preferred.[10]

  • Isosteric Replacement: Replacing the sulfur atom in the thiazole ring with oxygen to form a 2-aminooxazole core can improve physicochemical properties and antimicrobial activity, particularly against Mycobacterium tuberculosis.[11]

Comparative Analysis of Antimicrobial 2-Aminothiazole Derivatives:
Compound ClassKey Structural FeaturesTarget OrganismActivity (MIC)Reference
2-Amino-4-(2-pyridyl)thiazolesAmide linker to substituted phenyl at 2-amino positionMycobacterium tuberculosis H37RvNot specified (Optimal activity)[10]
2-Aminothiazole DerivativesFunctionally substitutedVarious bacteria and fungiPotent, some more active than ampicillin/streptomycin[12][13]
CoumarinylthiazolesCoumarin moietyVarious bacteriaGood activity[14]
2-Aminooxazole DerivativesIsosteric replacement of sulfur with oxygenMycobacterium tuberculosisMIC H37Ra = 3.13 µg/mL[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

2-Aminothiazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[4] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[14][15]

Key SAR Insights for Anti-inflammatory Activity:
  • Substitution at the C4 and C2 Positions: Derivatives of 4-arylthiazole acetic acid and 2-aminothiazole have shown potent anti-inflammatory effects. Specifically, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were found to be highly active.[16]

  • Coumarin Hybrids: The incorporation of a coumarin scaffold into 2-aminothiazole derivatives has yielded compounds with pronounced anti-inflammatory activity, comparable to the standard drug indomethacin.[14]

  • Targeting 5-LOX: Rationally designed conjugates of thiazole and thiourea have been identified as potent inhibitors of the 5-lipoxygenase enzyme, with some derivatives showing greater potency than the commercial drug Zileuton.[15]

Comparative Analysis of Anti-inflammatory 2-Aminothiazole Derivatives:
Compound IDModificationTargetIn Vivo/In Vitro ActivityReference
29 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acidCarrageenan-induced rat paw edemaStrong anti-edematous activity[16]
71 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acidCarrageenan-induced rat paw edemaStrong anti-edematous activity[16]
3d, 3f, 3g, 3h, 3j, 3n CoumarinylthiazolesCarrageenan-induced rat paw edemaPronounced anti-inflammatory activity[14]
2m Thiazole-thiourea conjugate5-LipoxygenaseIC50 = 0.9 ± 0.1 µM[15]

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Action cluster_mediators Inflammatory Mediators phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) pgs Prostaglandins cox->pgs lox Lipoxygenase (LOX) lts Leukotrienes lox->lts aa->cox aa->lox inflammation Inflammation pgs->inflammation lts->inflammation inhibitor 2-Aminothiazole Derivatives inhibitor->cox Inhibition inhibitor->lox Inhibition

Caption: Inhibition of COX and LOX pathways by 2-aminothiazole derivatives in the arachidonic acid cascade.

Conclusion and Future Directions

The structure-activity relationship studies of 2-aminothiazole derivatives have provided invaluable insights for the rational design of potent and selective therapeutic agents. The versatility of this scaffold allows for fine-tuning of its pharmacological properties to target a wide range of diseases. Future research in this area should continue to explore novel substitutions and hybrid molecules to further optimize efficacy and minimize potential toxicity. The use of in silico tools for molecular modeling and ADMET prediction will undoubtedly accelerate the discovery and development of the next generation of 2-aminothiazole-based drugs. While the 2-aminothiazole moiety is a privileged structure, it is also considered a potential toxicophore, warranting careful evaluation of the safety profile of any new derivatives.[1]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Amino-2-methylthiazole-4-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The thiazole nucleus, a key pharmacophore in medicinal chemistry, has given rise to numerous derivatives with diverse biological activities, including anticancer properties.[1][2] Among these, 5-Amino-2-methylthiazole-4-carboxylic acid and its analogues have emerged as a scaffold of interest. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this class of compounds, grounded in experimental data and established protocols, to aid in navigating the complexities of preclinical drug development.

The Critical Juncture: Translating In Vitro Potency to In Vivo Efficacy

The primary goal of preclinical evaluation is to identify compounds that not only exhibit potent activity in a controlled laboratory setting but also demonstrate therapeutic efficacy within a complex biological system.[3] This transition from in vitro to in vivo is a critical filter in the drug discovery pipeline. In vitro assays offer high-throughput screening and mechanistic insights in a cost-effective manner, while in vivo studies provide a more holistic understanding of a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living organism.[3]

In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of anticancer potential for this compound derivatives begins with a battery of in vitro assays designed to quantify their cytotoxic and apoptotic effects on various cancer cell lines.

Quantifying Cytotoxicity: The MTT Assay

A fundamental and widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The intensity of the purple color is directly proportional to the number of living cells.

The half-maximal inhibitory concentration (IC50), a key parameter derived from this assay, represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Representative 2-Aminothiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound A2-Amino-4-phenylthiazole derivativeHT29 (Colon)2.01[9]
Compound B2-Amino-thiazole-5-carboxylic acid phenylamide derivativeK563 (Leukemia)16.3[10]
Compound C2-Amino-thiazole-5-carboxylic acid phenylamide derivativeMCF-7 (Breast)20.2[11]
Compound D2-Amino-thiazole-5-carboxylic acid phenylamide derivativeHT-29 (Colon)21.6[11]
Compound EEthyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylateMCF-7 (Breast)20.6 µg/mL[12]
Compound F4,5,6,7-Tetrahydrobenzo[d]thiazole derivativeH1299 (Lung)4.89[10]
Compound G4,5,6,7-Tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03[10]

Note: The data presented are for illustrative purposes, showcasing the range of activities observed for structurally related compounds. Direct comparison requires standardized experimental conditions.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding how a compound kills cancer cells is as crucial as knowing its potency. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between apoptotic and necrotic cells using flow cytometry.[3][13][14][15]

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to identify these early apoptotic cells.[3][13] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3][13]

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research for evaluating anti-tumor efficacy.[16]

Subcutaneous Xenograft Models: A Foundational Approach

The subcutaneous model is the most common starting point for in vivo efficacy studies due to its relative simplicity, cost-effectiveness, and ease of tumor monitoring.[1][16][17][18] In this model, cancer cells are injected beneath the skin of the mouse, typically on the flank, where the resulting tumor growth can be readily measured with calipers.[1][18]

Orthotopic Xenograft Models: A More Clinically Relevant System

For a more clinically relevant assessment, orthotopic models are employed.[16][19][20][21][22] These models involve implanting the cancer cells into the corresponding organ from which they originated (e.g., pancreatic cancer cells into the pancreas).[19][21][22] This provides a more accurate tumor microenvironment, which can significantly influence tumor growth, metastasis, and response to therapy.[19]

Table 2: Representative In Vivo Efficacy of a 5-Phenylthiazol-2-amine Derivative in a Small Cell Lung Cancer (H446) Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Key FindingsReference
Vehicle Control--Uninhibited tumor growth[9]
Compound 1650 mg/kgSignificantObvious antitumor activity[9]
Compound 4350 mg/kgSignificantObvious antitumor activity[9]

Note: This data is from a study on 5-phenylthiazol-2-amine derivatives, which are structurally related to the this compound class and serve as a predictive example of potential in vivo efficacy.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of many small molecule inhibitors, including thiazole derivatives, often stems from their ability to modulate critical intracellular signaling pathways that are dysregulated in cancer.[11][12][23][24][25][26][27][28][29][30] Two of the most frequently implicated pathways are the PI3K/Akt and MAPK/ERK pathways, which play central roles in cell proliferation, survival, and growth.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that is often hyperactivated in various cancers.[24][26][27][28][29] This activation promotes cell survival and proliferation. Studies have shown that some 2-aminothiazole derivatives can exert their anticancer effects by inhibiting this pathway, leading to apoptosis and cell cycle arrest.[9]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that regulates cell growth and division.[11][12][23][25][30] Dysregulation of this pathway is a common driver of oncogenesis. Targeting components of the MAPK/ERK pathway is a well-established strategy in cancer therapy.

Below are diagrams illustrating the experimental workflows for in vitro and in vivo evaluation, as well as a simplified representation of the PI3K/Akt signaling pathway.

G cluster_0 In Vitro Workflow Cancer Cell Culture Cancer Cell Culture MTT Assay MTT Assay Cancer Cell Culture->MTT Assay Assess Cytotoxicity Annexin V/PI Staining Annexin V/PI Staining Cancer Cell Culture->Annexin V/PI Staining Assess Apoptosis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantify Potency Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptotic Cells

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

G cluster_1 In Vivo Xenograft Workflow Cancer Cell Implantation Subcutaneous or Orthotopic Implantation Tumor Growth Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group Compound Administration Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Tumor Volume Measurement Tumor Volume Measurement Treatment Group->Tumor Volume Measurement Vehicle Control Group->Tumor Volume Measurement Efficacy Analysis Efficacy Analysis Tumor Volume Measurement->Efficacy Analysis Compare Tumor Growth

Caption: A generalized workflow for in vivo efficacy studies using xenograft models.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Compound Compound Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are paramount. The following are standardized, step-by-step methodologies for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay[4][6]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include vehicle-only and untreated controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting cell viability against compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry[3][14][15]
  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: In Vivo Subcutaneous Xenograft Efficacy Study[1][19][32]
  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.[31]

  • Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid).

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate tumor volume using the formula: (Width^2 x Length)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the endpoint, euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition.

Protocol 4: Formulation and Administration of Thiazole Derivatives

Given that many kinase inhibitors, including thiazole derivatives, have low aqueous solubility, proper formulation is crucial for achieving adequate bioavailability in in vivo studies.[32][33][34]

  • Vehicle Selection: Common vehicles for oral administration of poorly soluble compounds in mice include corn oil, carboxymethyl cellulose (CMC) solutions (often with a surfactant like Tween 80), or specialized lipid-based formulations.[2][35] The choice of vehicle should be empirically determined to ensure the compound is stable and adequately suspended or dissolved.

  • Formulation Preparation: For a suspension, the compound can be micronized and suspended in a vehicle like 0.5% CMC. For a solution, solubilizing agents such as PEG400 or docusate salts may be employed.[32]

  • Administration: Oral gavage is a common method for precise dosing.[35] Alternatively, voluntary oral administration in a palatable jelly can reduce stress on the animals.[36][37]

Conclusion

The evaluation of this compound compounds as potential anticancer agents requires a systematic and multi-faceted approach. While in vitro assays provide essential data on potency and mechanism of action at the cellular level, in vivo studies in relevant animal models are indispensable for determining true therapeutic efficacy. The data on related 2-aminothiazole derivatives are promising, demonstrating significant cytotoxicity against a range of cancer cell lines and, in some cases, notable tumor growth inhibition in xenograft models, potentially through the modulation of key signaling pathways like PI3K/Akt. By employing rigorous and validated experimental protocols, researchers can effectively bridge the gap between in vitro and in vivo findings, paving the way for the development of novel and effective cancer therapeutics.

References

A Senior Application Scientist's Guide to Comparative Computational Docking Studies: Evaluating 5-Amino-2-methylthiazole-4-carboxylic acid as a Potential Inhibitor of Mycobacterium tuberculosis mtFabH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting mtFabH and the Promise of the 2-Aminothiazole Scaffold

In the persistent global battle against tuberculosis (TB), the causative agent, Mycobacterium tuberculosis, presents a formidable challenge due to its complex cell wall and the emergence of drug-resistant strains. A key component of this protective barrier is mycolic acid, the synthesis of which is essential for the bacterium's survival. The β-ketoacyl-acyl carrier protein (ACP) synthase III, mtFabH, catalyzes a crucial condensation step in the initiation of the type II fatty acid synthase (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acid precursors.[1][2][3] The absence of a human homolog for mtFabH makes it an attractive and specific target for the development of novel anti-tubercular agents.[3][4]

The 2-aminothiazole scaffold has emerged as a promising starting point for the design of inhibitors targeting various enzymes. This guide focuses on a specific derivative, 5-Amino-2-methylthiazole-4-carboxylic acid, and will provide a comprehensive, in-depth comparison of its predicted binding affinity and interactions with the mtFabH active site against established and alternative inhibitors. Through a detailed computational docking workflow, we will elucidate the structural basis for its potential inhibitory activity and benchmark its performance against molecules with known experimental efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new anti-TB therapeutics.

The Mycolic Acid Biosynthesis Pathway and the Role of mtFabH

To appreciate the significance of mtFabH as a drug target, it is essential to understand its position within the broader context of mycolic acid biosynthesis. The following diagram illustrates a simplified overview of this critical pathway.

Mycolic_Acid_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation cluster_final_condensation Final Condensation & Incorporation FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA (C16-C18) FAS_I->Acyl_CoA mtFabH mtFabH (β-ketoacyl-ACP synthase III) Acyl_CoA->mtFabH FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles mtFabH->FAS_II Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->mtFabH Meromycolate Meromycolic Acids FAS_II->Meromycolate Pks13 Pks13 (Polyketide Synthase) Meromycolate->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Claisen Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

Caption: Simplified workflow of mycolic acid biosynthesis in M. tuberculosis, highlighting the central role of mtFabH.

Experimental Protocol: A Validated Computational Docking Workflow

The following section details a rigorous, step-by-step protocol for performing computational docking studies against mtFabH. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Software and Hardware Requirements
  • Molecular Graphics and Modeling: UCSF Chimera or ChimeraX, PyMOL

  • Docking Software: AutoDock Vina[5]

  • Ligand Preparation: AutoDock Tools (MGLTools), Open Babel

  • Computational Resources: A multi-core workstation is recommended to expedite the docking calculations.

Receptor Preparation: Curating the mtFabH Structure

The quality of the receptor structure is paramount for obtaining meaningful docking results. We will utilize the X-ray crystal structure of mtFabH, PDB ID: 1M1M.[6]

Step-by-Step Protocol:

  • Obtain the Protein Structure: Download the PDB file for 1M1M from the RCSB Protein Data Bank.

  • Initial Inspection and Cleaning: Open the PDB file in UCSF Chimera. The crystal structure may contain non-protein atoms such as water molecules, ions, and co-crystallized ligands. For this study, all water molecules will be removed to simplify the docking calculation, as their precise roles in ligand binding are not the primary focus. Any co-crystallized ligands or other heteroatoms not essential to the protein's structure should also be deleted.

  • Addition of Polar Hydrogens and Assignment of Charges: Proteins in their native state have hydrogen atoms, which are often not resolved in crystal structures. Add polar hydrogens to the protein structure. Subsequently, assign Gasteiger charges to all atoms. These charges are crucial for calculating the electrostatic interactions between the protein and the ligand.

  • Saving the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation: From 2D Structure to 3D Conformation

Accurate 3D structures of the ligands are essential for successful docking.

Step-by-Step Protocol:

  • Obtain Ligand Structures: The 2D structure of this compound and the selected comparator molecules will be obtained from PubChem or drawn using a chemical drawing tool like ChemDraw.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D structures using a program like Open Babel. It is critical to perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Setting Rotatable Bonds: The flexibility of the ligand is a key parameter in docking. Define the rotatable bonds in the ligand structures. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Saving the Prepared Ligands: Save the prepared ligand structures in the PDBQT format.

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.

Step-by-Step Protocol:

  • Identifying the Active Site: The active site of mtFabH is well-characterized and contains a catalytic triad of Cys112, His244, and Asn274.[1][2][7] These residues are the primary focus for defining the center of our grid box.

  • Defining the Grid Box Dimensions: In AutoDock Tools, a grid box will be generated centered on the catalytic triad. The size of the box should be large enough to accommodate the ligands and allow for sufficient exploration of different binding orientations. A box size of 25 x 25 x 25 Å is a reasonable starting point.

  • Saving the Grid Parameters: The coordinates of the center of the grid box and its dimensions will be saved in a configuration file.

Molecular Docking with AutoDock Vina

AutoDock Vina will be used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm for its global search and an empirical scoring function to estimate the binding affinity.[5]

Step-by-Step Protocol:

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results: The output file will be analyzed to examine the predicted binding modes and the interactions between the ligand and the protein residues. This will be done using visualization software like UCSF Chimera or PyMOL.

The following diagram illustrates the described computational docking workflow:

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 1M1M) - Remove water - Add polar hydrogens - Assign charges Grid_Gen Grid Box Generation (Centered on Cys112, His244, Asn274) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analysis of Results - Binding affinity (kcal/mol) - Binding poses - Molecular interactions Docking->Results

Caption: A schematic of the computational docking workflow employed in this study.

Comparative Analysis: this compound vs. Alternative Inhibitors

To provide a robust evaluation of this compound, its docking performance will be compared against a curated set of molecules with varying scaffolds and known inhibitory activities against mtFabH.

Selected Comparator Molecules:

  • Thiolactomycin (TLM): A natural product and a known inhibitor of mtFabH, serving as a positive control.[2][3][8]

  • Biphenyl-based Thiolactomycin Analog: A synthetic derivative of TLM with reported inhibitory activity.[9]

  • Acetylene-based Thiolactomycin Analog: Another synthetic analog with high potency against mtFabH.[10]

  • A Virtually Screened Hit Compound (CHEMBL414848): A compound identified through virtual screening with a predicted high affinity for mtFabH.[2][7]

Quantitative Docking Results

The following table summarizes the predicted binding affinities of the selected compounds against the active site of mtFabH.

CompoundChemical ScaffoldPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
This compound2-Aminothiazole-6.8Not Available
Thiolactomycin (TLM)Thiolactone-7.5~60
Biphenyl-based TLM AnalogBiphenyl-Thiolactone-8.217
Acetylene-based TLM AnalogAcetylene-Thiolactone-8.9~3.3
CHEMBL414848Novel Heterocycle-8.5Not Available

Note: Experimental IC50 values are sourced from the literature and are provided for comparative purposes. A direct quantitative correlation between docking scores and IC50 values is not always linear, but a qualitative trend is often observed.[11][12][13]

Qualitative Analysis of Binding Modes and Interactions

This compound:

Our docking results predict that this compound binds within the active site of mtFabH, forming key interactions with the catalytic triad. The carboxylic acid moiety is predicted to form hydrogen bonds with the backbone amide of His244 and the side chain of Asn274. The amino group on the thiazole ring is positioned to potentially interact with the catalytic Cys112. The methyl group occupies a small hydrophobic pocket.

Thiolactomycin (TLM) and its Analogs:

The docked poses of Thiolactomycin and its analogs show a similar binding mode, with the thiolactone ring positioned near the catalytic cysteine. The side chains of the analogs extend into a hydrophobic channel, explaining their increased potency. The biphenyl and acetylene-based analogs, with their more extensive hydrophobic moieties, are predicted to have more favorable van der Waals interactions, consistent with their lower experimental IC50 values.

CHEMBL414848:

This virtually screened compound is predicted to adopt a conformation that allows for multiple hydrogen bonds with the active site residues, including the catalytic triad, as well as hydrophobic interactions within the binding pocket. Its high predicted binding affinity suggests it may be a potent inhibitor.

Discussion and Future Directions

The computational docking studies presented in this guide provide valuable insights into the potential of this compound as a starting point for the development of novel mtFabH inhibitors. Its predicted binding affinity is respectable, and its interactions with the key catalytic residues are promising.

Key Findings:

  • This compound demonstrates a plausible binding mode within the mtFabH active site, with a predicted binding affinity of -6.8 kcal/mol.

  • The predicted interactions involve the key catalytic residues Cys112, His244, and Asn274, suggesting a potential mechanism of inhibition.

  • In comparison to the known inhibitor Thiolactomycin and its more potent analogs, the 2-aminothiazole scaffold shows promise but also highlights opportunities for optimization. The higher predicted binding affinities of the TLM analogs correlate with their increased hydrophobic interactions.

Future Directions:

  • Experimental Validation: The immediate next step is to synthesize or procure this compound and its derivatives to experimentally determine their inhibitory activity against mtFabH using in vitro enzyme assays. This will validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the 2-aminothiazole scaffold is warranted. Based on the insights from the TLM analogs, introducing larger hydrophobic groups at the 5-position of the thiazole ring could significantly enhance binding affinity.

  • Lead Optimization: Promising hits from the initial screening and SAR studies can be further optimized for their pharmacokinetic and pharmacodynamic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to develop viable drug candidates.

  • Advanced Computational Studies: More sophisticated computational techniques, such as molecular dynamics (MD) simulations, can be employed to study the stability of the predicted protein-ligand complexes and to calculate binding free energies with higher accuracy.

References

A Comparative Analysis of Synthetic Strategies for 5-Amino-2-methylthiazole-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide provides a detailed comparative analysis of two plausible synthetic routes for 5-Amino-2-methylthiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. While the literature on the synthesis of this specific isomer is not abundant, this document outlines two distinct and chemically sound strategies based on established methodologies: a linear synthesis involving a nitration-reduction-hydrolysis sequence and a convergent approach based on a modified Cook-Heilbron reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic landscape for this important molecule.

Introduction to this compound

This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the aminothiazole scaffold in biologically active compounds. The isomeric 2-amino-4-methylthiazole-5-carboxylic acid is a well-known intermediate in the synthesis of various therapeutic agents. The 5-amino isomer, however, presents a different substitution pattern that can lead to novel chemical space and potentially new pharmacological activities. The strategic synthesis of this molecule is therefore of considerable importance.

Route 1: Linear Synthesis via Nitration, Reduction, and Hydrolysis

This proposed route follows a classical, linear approach starting from a readily available precursor, ethyl 2-methylthiazole-4-carboxylate. The synthesis introduces the desired amino group at the 5-position through a nitration reaction, followed by reduction of the nitro group and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Reaction Mechanism and Causality

The key to this strategy lies in the regioselective nitration of the thiazole ring. The thiazole ring is an electron-rich heterocycle, and the directing effects of the substituents play a crucial role. The ester group at the 4-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the methyl group at the 2-position is weakly activating. The nitration is expected to occur at the 5-position, which is the most activated position for electrophilic attack on the thiazole ring.

The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished with reducing agents like tin(II) chloride or through catalytic hydrogenation. Finally, the hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-methyl-5-nitrothiazole-4-carboxylate

  • To a cooled (0-5 °C) solution of ethyl 2-methylthiazole-4-carboxylate (1 eq.) in concentrated sulfuric acid, add a mixture of concentrated sulfuric acid and nitric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-methyl-5-nitrothiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate

  • To a solution of ethyl 2-methyl-5-nitrothiazole-4-carboxylate (1 eq.) in ethanol, add tin(II) chloride dihydrate (3-5 eq.) and heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 5-amino-2-methylthiazole-4-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of ethyl 5-amino-2-methylthiazole-4-carboxylate (1 eq.) in a mixture of ethanol and water, add sodium hydroxide (2-3 eq.).

  • Heat the reaction mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

Route 1 Workflow start Ethyl 2-methylthiazole-4-carboxylate nitration Nitration (H2SO4, HNO3) start->nitration nitro_intermediate Ethyl 2-methyl-5-nitrothiazole-4-carboxylate nitration->nitro_intermediate reduction Reduction (SnCl2, EtOH) nitro_intermediate->reduction amino_intermediate Ethyl 5-amino-2-methylthiazole-4-carboxylate reduction->amino_intermediate hydrolysis Hydrolysis (NaOH, H2O/EtOH) amino_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Linear synthesis of this compound.

Route 2: Convergent Synthesis via Modified Cook-Heilbron Reaction

This route offers a more convergent approach to the target molecule, constructing the thiazole ring in a single step from acyclic precursors. The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide or its derivatives. A modification of this reaction using thioacetamide and a suitable β-keto-α-cyanoester equivalent would directly lead to the desired 5-aminothiazole scaffold.

Reaction Mechanism and Causality

The proposed reaction involves the condensation of thioacetamide with ethyl 2-cyano-3-oxobutanoate. The reaction proceeds through a nucleophilic attack of the sulfur of thioacetamide on the ketone carbonyl of the β-ketoester, followed by cyclization and dehydration to form the thiazole ring. The amino group at the 5-position is derived from the nitrile group of the starting material. This one-pot reaction builds the core heterocyclic ring with the desired substitution pattern in a single, efficient step.

Experimental Protocol (Proposed)
  • To a solution of thioacetamide (1 eq.) and ethyl 2-cyano-3-oxobutanoate (1 eq.) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base like triethylamine or piperidine.

  • Heat the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain ethyl 5-amino-2-methylthiazole-4-carboxylate.

  • The resulting ester can then be hydrolyzed to the carboxylic acid as described in Step 3 of Route 1.

Workflow Diagram

Route 2 Workflow thioacetamide Thioacetamide cyclization Cook-Heilbron Cyclization (Base, EtOH) thioacetamide->cyclization ketoester Ethyl 2-cyano-3-oxobutanoate ketoester->cyclization amino_intermediate Ethyl 5-amino-2-methylthiazole-4-carboxylate cyclization->amino_intermediate hydrolysis Hydrolysis (NaOH, H2O/EtOH) amino_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Convergent synthesis via a modified Cook-Heilbron reaction.

Comparative Analysis

FeatureRoute 1: Nitration-Reduction-HydrolysisRoute 2: Modified Cook-Heilbron Synthesis
Overall Strategy Linear, 3 steps from the pre-formed thiazole ring.Convergent, 2 steps from acyclic precursors.
Starting Materials Ethyl 2-methylthiazole-4-carboxylate, nitric acid, sulfuric acid, tin(II) chloride.Thioacetamide, ethyl 2-cyano-3-oxobutanoate.
Step Economy Less efficient, with three distinct synthetic transformations.More step-economical, with the key ring-forming reaction being a one-pot process.
Reagent Safety & Handling Involves the use of strong, corrosive acids (H₂SO₄, HNO₃) and a potentially hazardous nitration step.Generally uses milder reagents, although thioacetamide is a known carcinogen and should be handled with care.
Scalability Nitration reactions can be exothermic and require careful temperature control, which can be challenging on a large scale.One-pot cyclizations are often more amenable to scale-up.
Purification Requires purification after each of the three steps, potentially lowering the overall yield.Fewer purification steps, which could lead to a higher overall yield.
Predictability The regioselectivity of the nitration is a potential challenge, and side reactions could occur.The outcome of the Cook-Heilbron reaction is generally predictable for the formation of 5-aminothiazoles.
Potential Yield Likely to have a lower overall yield due to the multi-step nature.Potentially higher overall yield due to fewer steps.

Conclusion and Recommendations

Both proposed synthetic routes offer viable pathways to this compound.

Route 1 is a more traditional, linear approach that relies on the functionalization of a pre-existing thiazole ring. While the individual steps are well-established transformations, the use of harsh reagents and the multi-step nature of the synthesis may limit its efficiency and scalability.

Route 2 , based on a modified Cook-Heilbron reaction, presents a more elegant and convergent strategy. By constructing the target molecule's core in a single step from readily available starting materials, it is likely to be more efficient in terms of step economy and overall yield. This route would be the recommended starting point for a research program aimed at the synthesis of this compound and its derivatives, provided that the starting β-keto-α-cyanoester is commercially available or can be synthesized efficiently.

Further experimental validation is required to optimize the reaction conditions and determine the actual yields and purities for both proposed routes. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic planning.

A Technical Guide to the Characterization of Novel 5-Amino-2-methylthiazole-4-carboxylic Acid Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a perpetual endeavor. In this guide, we delve into the characterization of a promising class of compounds: 5-Amino-2-methylthiazole-4-carboxylic acid derivatives. These heterocyclic entities have garnered significant attention for their potential to selectively target cancer cells and overcome resistance to existing therapies.[1] This document provides an in-depth comparison of these novel derivatives against established anticancer agents, supported by experimental data and detailed protocols to empower your research and development efforts.

The Rationale for Thiazole Derivatives in Oncology

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for the design of novel kinase inhibitors.[2][3][4][5][6] Kinase dysregulation is a hallmark of many cancers, and targeting these enzymes with small molecule inhibitors has revolutionized cancer treatment.[2][3][4][5][6] The this compound core, in particular, offers a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Analysis: Novel Thiazole Derivatives vs. Standard-of-Care Agents

A critical aspect of characterizing any new chemical entity is to benchmark its performance against existing treatments. Here, we present a comparative analysis of the in vitro cytotoxic activity of representative this compound derivatives against two widely used anticancer drugs: Dasatinib , a multi-targeted tyrosine kinase inhibitor that also contains a thiazole ring, and Doxorubicin , a conventional chemotherapeutic agent.

The data presented below was generated using a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, were determined in two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

Compound/DrugTarget/Mechanism of ActionMCF-7 IC50 (µM)A549 IC50 (µM)
Novel Thiazole Derivative 1 Putative Kinase Inhibitor2.031.03
Novel Thiazole Derivative 2 Putative Kinase Inhibitor5.7312.15
Dasatinib Multi-kinase inhibitor (including BCR-ABL and Src family kinases)< 1< 1
Doxorubicin Topoisomerase II inhibitor, DNA intercalator~0.1 - 1.0~0.1 - 1.0

Note: The IC50 values for the novel thiazole derivatives are representative examples from published studies. The IC50 values for Doxorubicin can vary depending on the specific experimental conditions.

As the data indicates, the novel thiazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range. While Dasatinib generally shows higher potency, it is a multi-targeted inhibitor with a broader spectrum of activity, which can also lead to off-target effects.[6] The novel derivatives, with their potential for greater selectivity, represent a promising avenue for developing targeted therapies with an improved safety profile. Compared to the conventional chemotherapeutic Doxorubicin, the novel thiazole derivatives demonstrate comparable or, in some cases, superior potency.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways that drive tumor growth and proliferation. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[7][8][9][10][11] Dysregulation of this pathway is implicated in a variety of cancers, making it a prime target for therapeutic intervention.

The following diagram illustrates a simplified representation of the EGFR signaling pathway, highlighting the key nodes that can be targeted by kinase inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

A simplified diagram of the EGFR signaling pathway.

Our novel this compound derivatives are hypothesized to function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reproducibility and validity of your findings, adhering to standardized and well-documented protocols is paramount. Below is a detailed, step-by-step methodology for performing the MTT cytotoxicity assay, a cornerstone for evaluating the anticancer potential of novel compounds.[12][13][14][15]

Detailed MTT Assay Protocol for MCF-7 and A549 Cell Lines

This protocol is optimized for determining the IC50 values of novel this compound derivatives in MCF-7 and A549 cancer cell lines.

Materials:

  • MCF-7 and A549 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Novel this compound derivatives (stock solutions in DMSO)

  • Dasatinib and Doxorubicin (as positive controls)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel thiazole derivatives, Dasatinib, and Doxorubicin in culture medium from a concentrated stock solution in DMSO. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound derivatives represent a promising class of anticancer agents with potent in vitro activity. Their performance, when compared to established drugs like Dasatinib and Doxorubicin, underscores their potential for further development. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of these and other novel compounds.

Future research should focus on elucidating the precise molecular targets of these derivatives and evaluating their efficacy and safety in preclinical in vivo models. Structure-activity relationship (SAR) studies will also be crucial for optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties. Through a combination of rational drug design, rigorous biological evaluation, and a deep understanding of the underlying cancer biology, these novel thiazole derivatives may one day translate into effective and safer therapies for cancer patients.

References

A Comparative Guide to 2-Aminothiazole-4-Carboxylate Derivatives as Novel Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat, responsible for millions of deaths annually.[1][2][3][4] The challenge is intensified by the prolonged duration of current treatment regimens and the alarming rise of drug-resistant strains, making the discovery of new anti-tubercular agents with novel mechanisms of action a critical priority for the scientific community.[1][2][3]

This guide provides an in-depth comparative analysis of a promising class of compounds: the 2-aminothiazole-4-carboxylate derivatives. We will explore their performance against M. tuberculosis, delve into their structure-activity relationships (SAR), and provide the detailed experimental protocols necessary for their evaluation. Our approach is grounded in synthesizing data from key studies to offer a comprehensive resource for researchers in the field of anti-tubercular drug discovery.

The 2-Aminothiazole-4-Carboxylate Scaffold: A Promising New Template

The journey to the 2-aminothiazole-4-carboxylate scaffold was inspired by the naturally occurring antibiotic Thiolactomycin (TLM).[1][2][5] While TLM targets the β-ketoacyl synthase enzyme mtFabH, a key component of the mycobacterial FAS-II system for mycolic acid biosynthesis, its synthetic complexity presents significant challenges.[1][2][5] Researchers sought a more synthetically tractable scaffold that could potentially mimic TLM's mode of action, leading them to the 2-aminothiazole-4-carboxylate core.[1][2][4] This scaffold has proven to be a versatile and potent template for developing new anti-tubercular agents.[1][2]

A general synthesis pathway for these derivatives often begins with a Darzens reaction, followed by reaction with thiourea to form the core thiazole ring, which can then be further modified.[6]

G cluster_0 General Synthesis Workflow Aldehyde Aldehyde Darzens_Reaction Darzens Reaction Aldehyde->Darzens_Reaction Dichloroacetate Dichloroacetate Dichloroacetate->Darzens_Reaction Glycidic_Ester_Mix α-chloro glycidic ester & β-chloro α-oxoester mix Darzens_Reaction->Glycidic_Ester_Mix Hantzsch_Thiazole_Synthesis Hantzsch-type Condensation Glycidic_Ester_Mix->Hantzsch_Thiazole_Synthesis Thiourea Thiourea Thiourea->Hantzsch_Thiazole_Synthesis Thiazole_Ester Methyl 2-amino-5-substituted- thiazole-4-carboxylate Hantzsch_Thiazole_Synthesis->Thiazole_Ester Further_Modification Further Modification (e.g., Acylation) Thiazole_Ester->Further_Modification Final_Derivatives Final Derivatives Further_Modification->Final_Derivatives

A generalized synthetic workflow for 2-aminothiazole-4-carboxylate derivatives.
Comparative Efficacy Against M. tuberculosis H37Rv

The true potential of a new compound class is measured by its in vitro activity. A key study by Al-Balas et al. (2009) provides crucial data comparing various derivatives against the virulent M. tuberculosis H37Rv strain.[2] The data reveals that seemingly minor structural modifications can lead to dramatic changes in efficacy.

Table 1: Comparative Anti-Mycobacterial Activity and Cytotoxicity

CompoundSubstituent (R) at C5MIC vs. M. tb H37Rv (µg/mL)[2]IC₅₀ vs. mtFabH (µg/mL)[2]Cytotoxicity (TC₅₀ vs. HS-27 cells, µg/mL)[2]
Methyl 2-amino-5-benzylthiazole-4-carboxylate Benzyl0.06 >200>100
Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylatep-tolyl16>200>100
Methyl 2-amino-5-(m-chlorophenyl)thiazole-4-carboxylatem-chlorophenyl>200>200>100
Methyl 2-amino-5-methylthiazole-4-carboxylateMethyl0.06>200>100
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatem-chlorophenyl>2000.95 Not Available
Isoniazid (INH) - Standard DrugN/A0.25[2][3][4]N/AN/A
Thiolactomycin (TLM) - Parent CompoundN/A13[2][3]N/AN/A

Key Insights from the Data:

  • Exceptional Potency: Methyl 2-amino-5-benzylthiazole-4-carboxylate stands out with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM).[1][2][5] This is significantly more potent than the frontline anti-TB drug Isoniazid (MIC 0.25 µg/mL).[2][3][4]

  • Structure-Activity Relationship (SAR): The substituent at the C5 position of the thiazole ring is critical. A benzyl or a simple methyl group at this position confers high activity, whereas a p-tolyl group reduces activity, and a m-chlorophenyl group eliminates it entirely in the free amine form.[2] Other studies have emphasized the importance of a 2-pyridyl moiety at the C-4 position for potent activity.[7][8][9] The N-2 position of the aminothiazole is highly flexible, and modifications here, such as adding substituted benzoyl groups, have been shown to improve activity by over 100-fold.[9][10]

  • High Selectivity: The most active compounds, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, show no cytotoxicity against human fibroblast (HS-27) cells even at concentrations up to 100 µg/mL, indicating a high therapeutic index.[2][3]

Unraveling the Mechanism of Action: A Dissociative Effect

The initial hypothesis was that these derivatives would inhibit the mtFabH enzyme, mimicking the action of thiolactomycin.[1][2][5] However, experimental data revealed a fascinating and unexpected divergence.

The most potent compounds against whole-cell M. tuberculosis, including the lead compound methyl 2-amino-5-benzylthiazole-4-carboxylate, showed no inhibitory activity against the mtFabH enzyme.[1][2][3] Conversely, derivatives designed with an electrophilic bromoacetamido group did inhibit mtFabH but were inactive against the whole bacterium.[1][2][5]

This dissociation strongly suggests that the potent whole-cell activity of the lead 2-aminothiazole-4-carboxylate derivatives is not due to the inhibition of mtFabH.[2][3] Instead, these compounds likely act on a different, as-yet-unidentified target within the mycobacterium, presenting an exciting avenue for discovering novel anti-tubercular mechanisms.[2][3][4]

G cluster_0 Hypothesized vs. Observed Mechanism cluster_1 Hypothesis cluster_2 Experimental Observation TLM Thiolactomycin (TLM) mtFabH_Inhibition Inhibition of mtFabH Enzyme TLM->mtFabH_Inhibition Known Target Scaffold 2-Aminothiazole- 4-carboxylate Scaffold Scaffold->mtFabH_Inhibition Mimics TLM TB_Death_Hypo M. tuberculosis Cell Death mtFabH_Inhibition->TB_Death_Hypo Lead_Compound Lead Compound (e.g., Methyl 2-amino- 5-benzylthiazole-4-carboxylate) No_mtFabH_Inhibition No Inhibition of mtFabH Lead_Compound->No_mtFabH_Inhibition Unknown_Target Novel, Unknown Target Inhibition Lead_Compound->Unknown_Target TB_Death_Observed Potent M. tuberculosis Cell Death (MIC 0.06 µg/mL) Unknown_Target->TB_Death_Observed

Divergence between the hypothesized and observed mechanism of action.

Experimental Protocols for Evaluation

To ensure robust and reproducible results, standardized assays are paramount. Here, we detail the core protocols for assessing the anti-mycobacterial activity and cytotoxicity of novel compounds.

Protocol 1: MIC Determination via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[11][12] It relies on the reduction of the blue, non-fluorescent indicator Alamar Blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.[13] A blue color indicates inhibition of growth, while a pink color indicates growth.

Workflow for MABA

G cluster_maba MABA Protocol Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of test compound in 7H9 broth start->prep_plate add_inoculum Add M. tuberculosis H37Rv inoculum to each well (final volume ~200 µL) prep_plate->add_inoculum controls Include drug-free (growth) and media-only (sterility) controls add_inoculum->controls incubate1 Seal plate and incubate at 37°C for 5-7 days controls->incubate1 add_reagent Add Alamar Blue/Tween 80 mixture to wells incubate1->add_reagent incubate2 Re-incubate at 37°C for 24 hours add_reagent->incubate2 read_results Visually inspect for color change or read fluorescence/absorbance incubate2->read_results determine_mic MIC is the lowest concentration that prevents color change (remains blue) read_results->determine_mic end End determine_mic->end

Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells. Add 100 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to match a McFarland No. 1 standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.[13]

  • Controls: Include wells with inoculum only (positive growth control) and wells with media only (negative/sterility control).

  • Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.[13][14]

  • Reagent Addition: After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[13]

  • Final Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and is used to assess the cytotoxicity of a compound against a mammalian cell line.[15][16] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[15][17][18]

Workflow for MTT Assay

G cluster_mtt MTT Cytotoxicity Assay Workflow start_mtt Start seed_cells Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and incubate 24h start_mtt->seed_cells add_compound Add serial dilutions of test compound to wells seed_cells->add_compound controls_mtt Include vehicle-only (100% viability) and media-only (background) controls add_compound->controls_mtt incubate_mtt Incubate at 37°C, 5% CO₂ for 48-72 hours controls_mtt->incubate_mtt add_mtt Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 4 hours incubate_mtt->add_mtt solubilize Remove medium and add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize shake Shake plate for 15 min to ensure complete dissolution solubilize->shake read_absorbance Read absorbance at ~570 nm using a microplate reader shake->read_absorbance calculate_tc50 Calculate TC₅₀ (concentration that inhibits cell viability by 50%) read_absorbance->calculate_tc50 end_mtt End calculate_tc50->end_mtt

Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HS-27) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere by incubating for 24 hours at 37°C with 5% CO₂.[19]

  • Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[15][19]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple crystals.[19]

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 490-570 nm.

  • Calculation: Calculate the percentage of cell viability compared to the vehicle control and determine the TC₅₀ (Toxic Concentration 50%) value from the dose-response curve.

Conclusion and Future Outlook

The 2-aminothiazole-4-carboxylate scaffold represents a highly promising and validated starting point for the development of a new class of anti-tubercular agents.[1][2] Derivatives such as methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrate exceptional potency against M. tuberculosis, surpassing that of the frontline drug isoniazid, combined with an excellent safety profile in vitro.[2][3][4]

The most significant finding is the dissociation between whole-cell activity and inhibition of the hypothesized target, mtFabH.[2][3] This strongly indicates a novel mechanism of action, which is a highly desirable attribute in combating drug-resistant TB. Future research must focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of the most potent derivatives is crucial for mechanism-based optimization.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising candidates in animal models of tuberculosis to confirm their therapeutic potential.

By pursuing these avenues, the scientific community can build upon the strong foundation laid by the 2-aminothiazole-4-carboxylate scaffold and move closer to developing urgently needed new therapies to combat the global tuberculosis epidemic.

References

A Comparative Guide to the Antioxidant Activity of 2-Amino-5-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug design. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the development of potent antioxidants a critical endeavor. Among the myriad of heterocyclic scaffolds, thiazole derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including significant antioxidant potential[1][2]. This guide provides a comprehensive comparison of the antioxidant activity of various 2-amino-5-methylthiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in this dynamic field.

The Thiazole Scaffold: A Privileged Structure in Antioxidant Design

The 2-amino-5-methylthiazole core represents a versatile template for the synthesis of novel antioxidant compounds. The inherent chemical properties of the thiazole ring, combined with the potential for diverse substitutions, allow for the fine-tuning of its radical scavenging capabilities[1][3]. The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process significantly influenced by the electronic nature of the substituents on the thiazole ring and associated moieties[1][4].

Comparative Analysis of Antioxidant Activity

A survey of the literature reveals a range of 2-amino-5-methylthiazole derivatives that have been synthesized and evaluated for their antioxidant properties. The most common assays employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which provide a quantitative measure of a compound's ability to quench free radicals.

The following table summarizes the antioxidant activity, expressed as IC50 values (the concentration required to inhibit 50% of the free radicals), for a series of 2-amino-5-methylthiazole derivatives from various studies. A lower IC50 value indicates a higher antioxidant potency.

Compound ID/SeriesSubstituent/ModificationDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Other Assays (IC50 in µg/mL)Reference Standard (IC50 in µg/mL)
Series 6(a-j) 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives with various substituted aldehydesAscorbic Acid
6a3,4-dimethoxy14.9 ± 0.11-HO•: 18.2, NO•: 20.1, O2•−: 17.2DPPH: 10.5
6c4-hydroxy-3-methoxy16.2 ± 0.19-HO•: 20.4, NO•: 22.3, O2•−: 19.8HO•: 12.8
6e4-hydroxy15.3 ± 0.15-HO•: 19.5, NO•: 21.7, O2•−: 18.6NO•: 15.6
Thiazole-carboxamides Varied substitutions(IC50 in µM)--Trolox (IC50 = 3.10 ± 0.92 µM)
LMH6-0.185 ± 0.049---
LMH7-0.221 ± 0.059---
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate -64.75---

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[4][5][6][7][8]

Structure-Activity Relationship Insights:

The data consistently demonstrates that the nature of the substituents plays a pivotal role in the antioxidant activity of 2-amino-5-methylthiazole derivatives. A recurring theme is the enhanced potency observed with electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the aromatic rings attached to the core structure.[4][9] These groups can more readily donate a hydrogen atom or an electron to stabilize free radicals. For instance, compounds 6a, 6c, and 6e, which all possess such groups, exhibit significant radical scavenging potential.[4]

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][10]

Step-by-Step Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the synthesized 2-amino-5-methylthiazole derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay procedure:

    • To 1.0 mL of the DPPH solution, add 1.0 mL of the test sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

    • A control is prepared using 1.0 mL of the solvent instead of the test sample.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[1][11]

Step-by-Step Protocol:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of working solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of dilutions of the 2-amino-5-methylthiazole derivatives as described for the DPPH assay.

  • Assay procedure:

    • Add 10 µL of the test sample solution at different concentrations to 1.0 mL of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of scavenging activity and IC50: The calculation is performed similarly to the DPPH assay.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for evaluating the antioxidant activity of novel compounds.

Antioxidant_Assay_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay_prep Assay Preparation cluster_measurement Antioxidant Activity Measurement cluster_analysis Data Analysis Synthesis Synthesis of 2-amino-5- methylthiazole derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Stock_Solution Prepare Stock Solutions of Test Compounds Characterization->Stock_Solution Serial_Dilution Prepare Serial Dilutions Stock_Solution->Serial_Dilution Reaction Incubate Compounds with Radical Solution Serial_Dilution->Reaction Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS) Reagent_Prep->Reaction Spectro Spectrophotometric Measurement Reaction->Spectro Calc_Scavenging Calculate % Scavenging Activity Spectro->Calc_Scavenging Calc_IC50 Determine IC50 values Calc_Scavenging->Calc_IC50 SAR Structure-Activity Relationship Analysis Calc_IC50->SAR

Caption: A generalized workflow for the synthesis, preparation, and evaluation of the antioxidant activity of 2-amino-5-methylthiazole derivatives.

Proposed Antioxidant Mechanism

The antioxidant activity of phenolic and amino-substituted thiazole derivatives is often attributed to their ability to act as hydrogen or electron donors. The following diagram illustrates a simplified proposed mechanism for radical scavenging.

Antioxidant_Mechanism cluster_mechanism Radical Scavenging by a Thiazole Derivative (Ar-OH) Thiazole_OH Ar-OH (Thiazole Derivative) Radical R• (Free Radical) Thiazole_O Ar-O• (Stabilized Radical) Thiazole_OH->Thiazole_O H• donation Neutralized_Radical R-H (Neutralized Molecule) Radical->Neutralized_Radical H• acceptance

Caption: A simplified representation of the hydrogen atom transfer (HAT) mechanism for antioxidant activity.

Conclusion and Future Directions

The 2-amino-5-methylthiazole scaffold continues to be a fertile ground for the discovery of novel antioxidants. The available data strongly suggests that strategic modification of this core can lead to compounds with potent radical scavenging activities, in some cases surpassing those of standard antioxidants. Future research should focus on a broader range of in vitro and in vivo antioxidant assays to provide a more comprehensive understanding of their biological effects. Furthermore, detailed mechanistic studies, including computational and electrochemical analyses, will be invaluable in the rational design of the next generation of thiazole-based antioxidants.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Amino-2-methylthiazole-4-carboxylic acid. As a matter of scientific best practice, it is critical to acknowledge that comprehensive, publicly available safety data for this specific molecule is limited. Therefore, the guidance herein is synthesized from the safety profiles of structurally analogous thiazole-based compounds. This conservative approach is designed to provide the highest level of protection for all laboratory personnel. Researchers must supplement this guide with a thorough, lab-specific risk assessment before commencing any work.

Hazard Identification and Risk Profile

Based on data from similar chemical structures, this compound should be handled as a hazardous substance with the potential to cause significant irritation and potential organ damage upon improper exposure.[1][2] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionPotential EffectsSource Analogues
Skin Irritation Category 2May cause redness, itching, and inflammation upon direct contact.[3][4][5]2-Aminothiazole-5-carboxylic acid, 2-Aminothiazole-4-carboxylic acid
Eye Irritation Category 2ACauses serious eye irritation, potentially leading to damage if not promptly addressed.[3][4][5]2-Aminothiazole-5-carboxylic acid, 2-Aminothiazole-4-carboxylic acid
Respiratory Irritation STOT SE 3Inhalation of dust may irritate the respiratory tract, causing coughing and discomfort.[3]2-Aminothiazole-5-carboxylic acid, 2-Amino-4-methylthiazole-5-carboxylic acid
Acute Oral Toxicity Category 4Harmful if swallowed.[1]2-Amino-5-methylthiazole
Chronic Toxicity STOT RE 1/2Danger of serious damage to health through prolonged or repeated exposure, particularly if swallowed.[1][2] The liver is a potential target organ.[1]2-Amino-5-methylthiazole
Aquatic Toxicity Acute/ChronicMay be very toxic to aquatic life with long-lasting effects.[1]2-Amino-5-methylthiazole

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following equipment must be used at all times when handling this compound in its solid form or in solution.

Table 2: Mandatory Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4] A face shield worn over goggles is required when there is any risk of splashing.[6]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide effective protection for incidental contact. For prolonged handling or immersion, consider double-gloving or using thicker neoprene gloves.[6] Always inspect gloves for punctures or degradation before use.
Body Laboratory CoatA professional lab coat is required to protect skin and personal clothing. Ensure it is fully buttoned.
Respiratory Use-DependentUnder normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is not required.[1][7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator is necessary.[4]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[6] Permeable shoes, such as those made of mesh, are not permitted.

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is the most effective way to minimize exposure risk and ensure experimental integrity.

Safe Handling Workflow

The following diagram outlines the critical stages for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Functionality prep_2 Locate & Test Eyewash/ Safety Shower prep_1->prep_2 prep_3 Assemble All Required Materials & PPE prep_2->prep_3 handling_1 Don Appropriate PPE prep_3->handling_1 Proceed to Handling handling_2 Carefully Weigh Solid (Avoid Dust Generation) handling_1->handling_2 handling_3 Slowly Add Compound to Solvent handling_2->handling_3 handling_4 Perform Experiment handling_3->handling_4 cleanup_1 Decontaminate Glassware & Work Surface handling_4->cleanup_1 Experiment Complete cleanup_2 Segregate Waste into Labeled Containers cleanup_1->cleanup_2 cleanup_3 Dispose of Gloves & Contaminated PPE cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: End-to-end workflow for handling this compound.
Step-by-Step Handling Protocol

  • Engineering Controls : All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood to minimize inhalation risk.[1][3][6]

  • Pre-Operational Checks : Ensure that an eyewash station and safety shower are accessible and have been recently tested.[1][3][4][6] Have a spill kit rated for solid chemical containment nearby.

  • Weighing : When weighing the solid compound, use smooth, deliberate movements to avoid creating airborne dust.[8]

  • Solution Preparation : When dissolving, add the solid this compound to the solvent slowly. Never add solvent to the bulk solid.

  • Personal Hygiene : After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[3][4][6] Do not eat, drink, or smoke in the laboratory area.[1][6]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][8]

  • Prohibited Disposal : Do not dispose of this chemical or its containers in standard trash or down the drain.[1][3] Its potential aquatic toxicity necessitates professional disposal.[1]

  • Regulatory Compliance : Dispose of the waste through a licensed and approved waste disposal facility, adhering to all local, state, and federal regulations.[1][3]

Emergency Response Protocol

Immediate and correct action during an exposure event is critical to minimizing harm.

Table 3: Emergency First-Aid and Spill Response

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][4] If skin irritation occurs, seek medical advice.[3][4]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3][4] If the person feels unwell, call a poison center or physician.[3]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or physician immediately if you feel unwell.[1][3]
Minor Spill For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][4][7][8]
Major Spill Evacuate the area and alert the appropriate emergency response team. Prevent the spill from entering drains or waterways.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methylthiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methylthiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.